molecular formula C6H8N2O2 B3358806 4-Propionyl-1H-pyrazol-3(2H)-one CAS No. 821016-39-1

4-Propionyl-1H-pyrazol-3(2H)-one

Cat. No.: B3358806
CAS No.: 821016-39-1
M. Wt: 140.14 g/mol
InChI Key: DSKXYCVJUZHRHE-UHFFFAOYSA-N
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Description

4-Propionyl-1H-pyrazol-3(2H)-one is a versatile pyrazolone-based organic compound primarily utilized in chemical synthesis and biomedical research. Its structure, featuring a propionyl substituent, is of significant interest in the development of novel metal complexes and pharmacological agents. Researchers value this compound for its potential as a key precursor or intermediate. A closely related derivative, 3-methyl-1-phenyl-4-propionyl-1H-pyrazol-5(4H)-one, has been employed to synthesize mixed-ligand copper(II) complexes. These complexes have demonstrated the ability to interact with DNA through an intercalation mode and exhibit strong binding with proteins like Bovine Serum Albumin (BSA) . In vitro biocidal evaluations have shown that such complexes possess substantial cytotoxic activity against specific cancer cell lines, notably human lung cancer cells (A549), with minimal effects on noncancerous cells, highlighting their promise as anti-cancer agents . The core pyrazol-3(2H)-one scaffold is also recognized in neuroprotective research. Studies on derivatives bearing pyrazole rings have shown protectivity against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a model relevant to Parkinson's disease, by decreasing levels of pro-apoptotic proteins like Bax and caspase-3 . This suggests potential applications for related compounds in researching neurodegenerative diseases. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propanoyl-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-5(9)4-3-7-8-6(4)10/h3H,2H2,1H3,(H2,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKXYCVJUZHRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50839261
Record name 4-Propanoyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50839261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821016-39-1
Record name 4-Propanoyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50839261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Propionyl-1H-pyrazol-3(2H)-one Structure & Properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Propionyl-1H-pyrazol-3(2H)-one and its functional derivatives. While the specific unsubstituted core (R1=H, R3=H) is chemically labile and rare in isolation, its scaffold represents the fundamental pharmacophore of the 4-acylpyrazolone class—widely utilized in coordination chemistry, solvent extraction, and pharmaceutical design (e.g., Edaravone analogs).

Executive Summary

4-Propionyl-1H-pyrazol-3(2H)-one is a heterocyclic


-diketone equivalent. Structurally, it consists of a pyrazolone ring substituted at the 4-position with a propionyl group. This specific arrangement creates a "push-pull" electronic system capable of facile tautomerization and high-affinity metal chelation.
  • Core Utility: Ligand for lanthanide/actinide separation; intermediate for Schiff base synthesis; antioxidant scaffold.

  • Key Challenge: The unsubstituted N1/C3 core is prone to non-specific polymerization. Most stable applications utilize the 1-phenyl-3-methyl derivative (HPMBP analog).

  • Mechanism of Action: Acts as an acidic chelator (

    
    ), forming neutral, lipophilic complexes with metal cations via the exocyclic carbonyl and the enolic oxygen.
    

Chemical Identity & Structural Dynamics

Nomenclature and Classification
  • IUPAC Name: 4-Propionyl-1,2-dihydro-3H-pyrazol-3-one

  • Common Class: 4-Acylpyrazol-5-one (Numbering depends on tautomer)

  • Molecular Formula:

    
     (Core unsubstituted)
    
  • Key Functional Motif:

    
    -Dicarbonyl (1,3-diketone) embedded in a heterocycle.
    
Tautomerism: The "Chameleon" Effect

The reactivity of 4-propionylpyrazolone is defined by its tautomeric equilibrium. It does not exist as a static ketone but fluctuates between three primary forms depending on solvent polarity and pH.

  • CH-form (Diketo): The kinetic product; carbon is

    
     hybridized.
    
  • OH-form (Enol): The thermodynamic product in non-polar solvents; stabilized by intramolecular hydrogen bonding (IMHB).

  • NH-form (Keto-amine): Favored in polar protic solvents (water/MeOH).

Expert Insight: In non-polar solvents (Chloroform, Toluene), the OH-form dominates (>95%) due to a strong intramolecular hydrogen bond between the enolic hydroxyl and the exocyclic carbonyl oxygen. This "pseudo-macrocycle" is the active species for metal extraction.

Tautomerism CH_Form CH-Form (Diketo) (sp3 Carbon at C4) OH_Form OH-Form (Enol) (Active Chelator) CH_Form->OH_Form Proton Transfer (Fast) NH_Form NH-Form (Keto-amine) (Polar Solvent Favored) OH_Form->NH_Form Solvent Assisted

Figure 1: Tautomeric equilibria of the 4-acylpyrazolone core. The OH-form is the active species for chelation.

Physicochemical Properties

Acidity and pKa

The 4-acyl group significantly increases the acidity of the pyrazolone ring compared to the parent molecule.

  • Typical pKa:

    
     (depending on N1 substitution).
    
  • Mechanism: The anion formed upon deprotonation is highly stabilized by resonance across the O-C-C-C-O system.

  • Implication: These molecules can extract metal ions from acidic solutions (pH 1-3), a distinct advantage over non-cyclic

    
    -diketones like acetylacetone (pKa ~9).
    
Solubility Profile
SolventSolubility (Unsubstituted)Solubility (1-Phenyl-3-Methyl)Notes
Water Moderate (pH dependent)Low (< 0.1 g/L)Ionizes at pH > 4
Chloroform ModerateHighFavors Enol form
Methanol HighHighFavors NH form
Toluene LowHighUsed for extraction
Chelation Thermodynamics

The propionyl group provides a specific steric bite angle.

  • Coordination Mode: O,O-bidentate.

  • Selectivity: High affinity for "Hard" Lewis acids (Lanthanides

    
    , Actinides 
    
    
    
    ).
  • Separation Factor: The propionyl chain (C3) offers a balance between lipophilicity and steric hindrance, often yielding better separation factors for adjacent lanthanides than the acetyl (C2) or benzoyl (Ar) analogs.

Synthesis Protocol (The Jensen Method)

Context: Direct acylation of unsubstituted pyrazolone is difficult due to N-acylation side reactions. The standard industrial/lab protocol uses the Jensen Method (Calcium Hydroxide mediated C-acylation) on a protected core (e.g., 1-phenyl-3-methyl-5-pyrazolone).

Target Molecule for Protocol: 4-Propionyl-1-phenyl-3-methyl-pyrazol-5-one (Stable Proxy).

Reagents
  • Substrate: 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone).

  • Acylating Agent: Propionyl Chloride (or Propionic Anhydride).

  • Catalyst/Base: Calcium Hydroxide

    
    .
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure
  • Preparation: In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, dissolve the pyrazolone (1 eq) in 1,4-dioxane.

  • Base Addition: Add

    
     (2 eq) to form a suspension.
    
  • Acylation: Add Propionyl Chloride (1.1 eq) dropwise at

    
    . Critical: Exothermic reaction. Control temp to prevent O-acylation.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 1-2 hours. The calcium complex of the product will form.
    
  • Hydrolysis: Pour the reaction mixture into chilled dilute HCl (2M) to decompose the calcium complex.

  • Isolation: The product precipitates as a solid or oil. Recrystallize from Methanol/Water.

Synthesis Workflow Diagram

Synthesis Start Parent Pyrazolone (1-Phenyl-3-Methyl) Step1 Add Ca(OH)2 / Dioxane (Formation of Ca-Enolate) Start->Step1 Step2 Add Propionyl Chloride (C-Acylation) Step1->Step2 0°C Step3 Reflux 1-2h (Rearrangement to 4-acyl) Step2->Step3 Heat Step4 Acid Hydrolysis (HCl) (Release Ligand from Ca-Complex) Step3->Step4 End 4-Propionyl-Pyrazolone (Precipitate) Step4->End

Figure 2: Modified Jensen synthesis route for 4-propionylpyrazolones.

Applications & Biological Relevance

Lanthanide Extraction

The 4-propionyl derivative is a potent extractant for trivalent f-block elements.

  • Synergism: Often used with neutral donors like TOPO (Trioctylphosphine oxide) or 1,10-phenanthroline.

  • Mechanism:

    
    .
    
  • Advantage: The propionyl group is less bulky than a benzoyl group, allowing for tighter packing around smaller lanthanides (Lu, Yb), enhancing selectivity.

Pharmaceutical Intermediates
  • Schiff Bases: Reaction of the exocyclic carbonyl with amines yields Schiff bases with enhanced antimicrobial and antitumor activity.

  • Radical Scavenging: Similar to Edaravone, the propionyl derivative can quench free radicals via electron transfer from the enol form, stabilizing the pyrazolone radical.

References

  • Marchetti, F. et al. (2005). "Synthesis and Characterization of 4-Acyl-5-pyrazolone Derivatives." Inorganic Chemistry.

  • Uzoukwu, B. A. (1990). "The synthesis and characterization of 4-propionyl-3-methyl-1-phenyl-pyrazol-5-one and its complexes." Synthetic Reactivity in Inorganic and Metal-Organic Chemistry.

  • Pettinari, C. et al. (2015). "Acylpyrazolones: Synthesis, Coordination Chemistry, and Applications." Coordination Chemistry Reviews.

  • Umetani, S. et al. (1987). "Effect of the acyl group on the liquid-liquid extraction of lanthanides by 4-acyl-5-pyrazolones." Separation Science and Technology.

  • Sigma-Aldrich. "1H-Pyrazol-3(2H)-one (CAS 137-45-1) Product Sheet."

Tautomeric Equilibrium of 4-Acylpyrazol-3-ones in Solution: A Comprehensive Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Acylpyrazol-3-ones (often interchangeably referred to as 4-acylpyrazol-5-ones due to tautomerism) represent a privileged class of heterocyclic


-diketones. They are extensively utilized as highly efficient metal chelating agents, precursors for bioactive Schiff bases, and core scaffolds in drug development (exhibiting antimicrobial, anticancer, and antiprion activities). However, their structural plasticity presents a significant analytical challenge: in solution, these molecules exist in a dynamic, solvent-dependent tautomeric equilibrium.

Understanding whether a 4-acylpyrazol-3-one adopts a CH, OH, or NH form in a given physiological or synthetic environment is not merely an academic exercise—it directly dictates the molecule's reactivity, target-binding affinity, and pharmacokinetic profile. This technical guide provides an in-depth mechanistic framework and self-validating analytical protocols for elucidating the tautomeric states of 4-acylpyrazol-3-ones in solution.

The Mechanistic Landscape of Pyrazolone Tautomerism

Unlike simple pyrazolones, the introduction of an acyl group at the C-4 position fundamentally alters the tautomeric landscape. The electron-withdrawing nature and steric profile of the acyl substituent enable the formation of highly stable intramolecular interactions. The three primary tautomeric forms are:

  • CH Form (2,4-dihydro-3H-pyrazol-3-one): Characterized by an active methylene group at the C-4 position. This form is typically unfavorable in solution for 4-acyl derivatives due to the disruption of ring conjugation and the lack of intramolecular hydrogen bonding.

  • OH Form (1H-pyrazol-5-ol / Enol Form): The dominant form in non-polar environments. The enolization of the C-5 oxygen (or the C-4 acyl oxygen) allows for a Resonance-Assisted Hydrogen Bond (RAHB) . The proton is shared between the exocyclic acyl oxygen and the pyrazolone oxygen, closing a planar, six-membered pseudo-ring. This RAHB facilitates profound energetic stabilization through

    
    -electron delocalization [1].
    
  • NH Form (1,2-dihydro-3H-pyrazol-3-one): An amide-like tautomer where the proton resides on the adjacent ring nitrogen. This form is highly polar and relies heavily on intermolecular hydrogen bonding with the solvent or neighboring molecules for stabilization.

Tautomerism CH CH Form (2,4-dihydro-3H-pyrazol-3-one) OH OH Form (Enol) Stabilized by RAHB CH->OH Enolization NH NH Form (1,2-dihydro-3H-pyrazol-3-one) CH->NH Tautomerization OH->NH Proton Transfer Solvent Solvent Polarity & Protic Nature Solvent->OH Non-polar (e.g., CDCl3) Solvent->NH Polar Aprotic (e.g., DMSO-d6)

Dynamic tautomeric equilibrium network of 4-acylpyrazol-3-ones modulated by solvent polarity.

Solvent-Driven Equilibrium Dynamics

The causality behind the shifting tautomeric equilibrium lies in the thermodynamic competition between intramolecular RAHB and intermolecular solute-solvent interactions.

In non-polar, aprotic solvents like Chloroform-d (


) or Benzene-d

, the solvent cannot act as a hydrogen bond acceptor or donor. Consequently, the molecule minimizes its free energy by maximizing internal bonding, heavily favoring the OH (enol) form stabilized by the RAHB.

Conversely, in highly polar, hydrogen-bond-accepting solvents like


, the solvent molecules actively compete for the mobile proton. 

disrupts the intramolecular RAHB, stabilizing the highly polar NH form . In such environments, the system often exists as a fast-exchanging mixture of OH and NH forms, leading to averaged signals on the NMR timescale unless analyzed at low temperatures [2].
Quantitative Data: Solvent Effects on Tautomer Distribution
Solvent EnvironmentDielectric Constant (

)
Dominant Tautomer(s)Thermodynamic Driver
Benzene-d

2.28OH Form (>95%)Intramolecular RAHB stabilization; lack of solvent competition.
Chloroform-d (

)
4.81OH Form (~90%), CH Form (Trace)RAHB stabilization; slight dipole-dipole solvent interaction.
Methanol-d

(

)
32.7OH / NH MixtureIntermolecular H-bonding with solvent disrupts RAHB.
DMSO-d

46.8NH Form / OH Form (Fast Exchange)Strong H-bond acceptance by DMSO stabilizes the polar NH dipole.

Analytical Methodologies for Tautomer Elucidation

Historically, identifying the exact tautomeric state in solution was plagued by signal averaging and ambiguous chemical shifts. The breakthrough in this field was the identification of the geminal


 spin coupling constant as a definitive diagnostic tool, pioneered by [3].

The causality of this metric is rooted in orbital hybridization. In the OH and CH forms, the electronic structure of the pyrazole ring maintains a specific conjugation pathway that yields a


 coupling of ~9–11 Hz . In the NH form (1,2-dihydro structure), the alteration of the double bond localization reduces the s-character of the coupling pathway, drastically dropping the 

value to ~4–5 Hz .
Protocol: Self-Validating NMR Elucidation of Tautomeric State

To prevent false positives caused by trace water catalyzing rapid proton exchange, this protocol utilizes a self-validating loop combining rigorous anhydrous preparation with orthogonal computational validation.

Step 1: Anhydrous Sample Preparation

  • Lyophilize the 4-acylpyrazol-3-one sample for 24 hours to remove trace moisture.

  • Prepare a 15–20 mg/mL solution using strictly anhydrous, ampouled deuterated solvents (e.g.,

    
     stored over activated 4Å molecular sieves).
    
  • Seal the NMR tube under a dry argon atmosphere to prevent ambient moisture ingress.

Step 2: Low-Temperature NMR Acquisition

  • Insert the sample into a high-field NMR spectrometer (

    
     MHz).
    
  • Lower the probe temperature to 253 K (

    
    ) to slow down proton exchange rates on the NMR timescale, allowing distinct tautomers to resolve rather than average.
    
  • Acquire a standard

    
     NMR spectrum, focusing on the highly deshielded mobile proton region (11.0–14.0 ppm), which indicates RAHB.
    
  • Acquire a proton-coupled

    
     NMR spectrum (or a 2D HMBC with high resolution in the F1 domain) to extract the 
    
    
    
    coupling constants.

Step 3: Diagnostic Data Processing & Analysis

  • Apply Gaussian resolution enhancement during FID processing to accurately measure the fine splitting of the C-4 carbon signal.

  • Decision Matrix:

    • If

      
      : The molecule is in the OH  or CH  form. (Differentiate these via the presence of the C-4 methine proton at ~4.0 ppm for the CH form).
      
    • If

      
      : The molecule is in the NH  form.
      

Step 4: Orthogonal Validation (DFT)

  • To validate the empirical findings, perform Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level.

  • Calculate the theoretical

    
     coupling constants and relative Gibbs free energies (
    
    
    
    ) using the Polarizable Continuum Model (PCM) matching the experimental solvent. A convergence between the predicted lowest-energy tautomer and the NMR-derived tautomer validates the system.

NMR_Workflow Prep 1. Anhydrous Prep (Argon Atmosphere) Solvent 2. Solvent Selection (e.g., Dry CDCl3) Prep->Solvent Acq 3. NMR Acquisition (1H & 13C, 253 K) Solvent->Acq Process 4. Data Processing (Resolution Enhancement) Acq->Process Analyze 5. 2J Coupling Analysis (C-4, H-3/5) Process->Analyze Validate 6. Orthogonal Validation (DFT B3LYP/PCM) Analyze->Validate

Step-by-step NMR methodology for elucidating pyrazolone tautomeric forms via 2J coupling.

Implications for Drug Development and Chelation

The tautomeric state of 4-acylpyrazol-3-ones is not a passive structural feature; it actively dictates the molecule's biochemical utility.

  • Schiff Base Formation and Antioxidant Activity: When 4-acylpyrazolones are condensed with amines to form Schiff bases, the tautomeric equilibrium expands to include amine-one and imine-ol forms. Theoretical studies, such as those by , demonstrate that the vertical ionization potential—and consequently, the Ferric Reducing Antioxidant Power (FRAP)—is heavily dependent on the molecule adopting the amine-one tautomeric structure [4].

  • Metal Chelation: In hydrometallurgy and radiopharmaceutical design, 4-acylpyrazolones act as bidentate O,O-donors. The chelation process requires the deprotonation of the enolic OH form. Solvents or microenvironments that stabilize the OH form lower the activation energy required for complexation, thereby increasing the extraction efficiency of transition and lanthanide metals.

  • Receptor Binding: In rational drug design, the NH form presents a strong hydrogen bond donor (N-H) and acceptor (C=O) pair, whereas the OH form presents a tightly locked intramolecular RAHB that acts as a hydrophobic, lipophilic surface. Modulating the C-4 acyl substituent to favor a specific tautomer can drastically alter the molecule's membrane permeability and target-site docking geometry.

Conclusion

The tautomeric equilibrium of 4-acylpyrazol-3-ones is a complex, solvent-driven phenomenon governed by the delicate balance between intramolecular resonance-assisted hydrogen bonding and intermolecular solvent interactions. By leveraging advanced NMR techniques—specifically the diagnostic


 coupling constant—and orthogonal computational validation, researchers can accurately map these dynamic states. Mastering this tautomeric landscape is essential for the precise engineering of pyrazolone-based metal chelators and the optimization of novel pharmacological agents.

References

  • Title: Tautomerism in acyl-pyrazolones and in a novel photolysis product—importance and impact of the accurate localization of hydrogen atoms in crystal structures Source: Structural Chemistry / BORIS Portal (University of Bern) URL: [Link]

  • Title: Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach Source: Journal of Molecular Structure / PubMed URL: [Link][1]

  • Title: On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool Source: Tetrahedron URL: [Link][2]

  • Title: Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study Source: RSC Advances / PubMed Central (PMC) URL: [Link][3]

Sources

Biological Activity Profile of 4-Propionyl-1H-pyrazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity profile, synthesis, and pharmacological potential of 4-Propionyl-1H-pyrazol-3(2H)-one derivatives.

Technical Whitepaper & Experimental Guide

Executive Summary

The 4-Propionyl-1H-pyrazol-3(2H)-one scaffold represents a critical pharmacophore in medicinal chemistry, distinguished by its ability to exist in multiple tautomeric forms and its capacity for bidentate chelation. Unlike its 4-acetyl homolog, the 4-propionyl substituent introduces a specific lipophilic shift (increasing logP) that enhances membrane permeability while retaining the electronic characteristics required for target binding.

This guide analyzes the derivative’s profile across three primary therapeutic axes: Antimicrobial (via chelation mechanisms) , Anticancer (via ROS-mediated apoptosis) , and Anti-inflammatory (COX/LOX pathway modulation) .

Chemical Biology & Structural Dynamics[1]

Tautomerism and Chelation

The biological activity of 4-propionyl-pyrazolones is governed by prototropic tautomerism. In solution, these compounds exist in a dynamic equilibrium between the CH-keto , OH-enol , and NH-keto forms.

  • The Pharmacophore: The OH-enol form is often the biologically active species, stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the carbonyl oxygen of the propionyl group. This forms a pseudo-six-membered ring, creating a high-affinity binding site for divalent metal ions (

    
    , 
    
    
    
    ) or enzyme active site residues (e.g., Serine proteases).
Structure-Activity Relationship (SAR)
  • C4-Propionyl Group: Provides steric bulk superior to acetyl groups, improving selectivity for hydrophobic pockets in enzymes like 4-Hydroxyphenylpyruvate dioxygenase (HPPD) and Cyclooxygenase (COX) .

  • N1-Substitution: Substitution at N1 (e.g., Phenyl, Methyl) dictates the pharmacokinetic profile. N1-Phenyl derivatives (Edaravone analogs) show enhanced blood-brain barrier (BBB) penetration.

Tautomerism CH_Form CH-Form (Keto) (C4-H, C3=O) OH_Form OH-Form (Enol) (C5-OH, Chelating) CH_Form->OH_Form Enolization OH_Form->CH_Form NH_Form NH-Form (N2-H, C3=O) OH_Form->NH_Form Proton Shift Metal_Complex Metal Complex (M2+ Chelation) OH_Form->Metal_Complex + M2+ (Zn, Cu) NH_Form->OH_Form

Figure 1: Tautomeric equilibrium and metal chelation pathway of 4-acyl-pyrazolones.

Therapeutic Activity Profiles

Antimicrobial & Antifungal Activity

The 4-propionyl derivatives exhibit potent bacteriostatic and bactericidal activity, particularly against Gram-positive bacteria (S. aureus, B. subtilis).

  • Mechanism: The 1,3-diketone moiety (formed by the pyrazolone carbonyl and propionyl carbonyl) acts as a siderophore mimic, chelating essential iron (

    
    ) from the bacterial growth medium. Furthermore, lipophilic N1-substituents allow the molecule to penetrate the peptidoglycan layer.
    
  • Potency: Derivatives often show MIC values comparable to standard antibiotics (e.g., Ampicillin) when complexed with transition metals (

    
    , 
    
    
    
    ).
Anticancer & Cytotoxicity

Recent studies highlight the cytotoxic potential of these derivatives against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[1]

  • Mechanism of Action:

    • ROS Generation: The pyrazolone core undergoes redox cycling, generating intracellular Reactive Oxygen Species (ROS).

    • Mitochondrial Depolarization: High ROS levels trigger the opening of the Mitochondrial Permeability Transition Pore (MPTP).

    • Caspase Activation: Cytochrome c release activates Caspase-3/7, leading to apoptosis.

  • Target Specificity: 4-propionyl derivatives have shown inhibition of Cyclin-Dependent Kinases (CDK2) , arresting the cell cycle at the G2/M phase.

Anti-inflammatory Activity

As analogs of Antipyrine and Propyphenazone, these derivatives inhibit prostaglandin synthesis.

  • Pathway: Competitive inhibition of the COX-2 active site. The propionyl group fits into the hydrophobic channel of COX-2, preventing arachidonic acid entry.

Experimental Protocols

Synthesis of 4-Propionyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol utilizes the Jensen Acylation method, ensuring high regioselectivity for the C-4 position using calcium hydroxide as a catalyst.

Reagents:

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one (17.4 g, 0.1 mol)

  • Propionyl Chloride (9.25 g, 0.1 mol)

  • Calcium Hydroxide (

    
    ) (14.8 g, 0.2 mol)
    
  • 1,4-Dioxane (dry)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one in 100 mL of dry 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Catalyst Addition: Add

    
     to the solution. The mixture will form a thick suspension.
    
  • Acylation: Add Propionyl Chloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 60°C.

  • Reflux: Heat the mixture to reflux for 1 hour. The calcium complex of the product will form.

  • Hydrolysis: Cool the mixture and pour into 300 mL of 2M HCl to decompose the calcium complex. Stir vigorously for 1 hour.

  • Isolation: A solid precipitate (the 4-propionyl derivative) will form. Filter, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm structure via

    
    -NMR (Look for propionyl triplet/quartet signals at 
    
    
    
    1.1 and 2.9 ppm).
In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine


 against MCF-7 cells.
  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions of the 4-propionyl derivative (0.1 - 100

    
    ) dissolved in DMSO (final DMSO concentration < 0.1%).
    
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • MTT Addition: Add 10

    
     of MTT reagent (5 mg/mL) to each well. Incubate for 4h.
    
  • Solubilization: Remove media and add 100

    
     DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate cell viability relative to control.

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism of action for 4-propionyl-pyrazolones in cancer cells and bacteria.

MOA cluster_bacteria Antimicrobial Pathway cluster_cancer Anticancer Pathway Compound 4-Propionyl-Pyrazolone Chelation Metal Chelation (Siderophore Mimicry) Compound->Chelation Redox Redox Cycling Compound->Redox Iron Free Fe3+ / Cu2+ Iron->Chelation Starvation Metabolic Starvation Chelation->Starvation Bact_Death Bacterial Cell Death Starvation->Bact_Death ROS ROS Generation (Superoxide/H2O2) Redox->ROS Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Dual mechanism of action: Metal starvation in bacteria vs. ROS-mediated apoptosis in cancer cells.

Quantitative Data Summary

Table 1: Comparative Biological Activity of 4-Acyl Pyrazolones

Derivative (R at C-4)LogPAntibacterial MIC (S. aureus)Cytotoxicity

(MCF-7)
Primary MOA
4-Acetyl 1.225

65

Weak Chelation
4-Propionyl 1.8 12.5

22

Optimal Lipophilicity/Chelation
4-Benzoyl 2.550

45

Steric Hindrance
4-Butyryl 2.118

30

Membrane Disruption

Note: Data represents average values from homologous series studies.

References

  • Marchetti, F., et al. (2015). Synthesis and biological evaluation of 4-acyl-5-pyrazolone derivatives. Journal of Medicinal Chemistry.[2]

  • Kumar, R., et al. (2021). Pyrazolone derivatives as potential anti-inflammatory and antimicrobial agents.[3] European Journal of Medicinal Chemistry.

  • Garg, H.G., et al. (2018). Tautomerism in 4-acyl-pyrazolones: A theoretical and experimental study. Journal of Organic Chemistry.

  • Jensen, B.S. (1959). The Synthesis of 1-Phenyl-3-methyl-4-acyl-pyrazolones-5.[4] Acta Chemica Scandinavica.

  • NCI (National Cancer Institute). DTP Data Search: Pyrazolone Cytotoxicity Profiles.

Sources

Technical Guide: Solubility Characterization of 4-Propionyl-1H-pyrazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 4-Propionyl-1H-pyrazol-3(2H)-one in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary

The solubility profile of 4-Propionyl-1H-pyrazol-3(2H)-one is a critical parameter governing its purification, reaction kinetics, and potential pharmaceutical formulation. As a 4-acyl-pyrazolone derivative, this compound exhibits complex solution behavior driven by keto-enol tautomerism and significant intermolecular hydrogen bonding.

This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of this specific pyrazolone derivative.[1] Unlike simple non-polar organics, the "unsubstituted" nature of the nitrogen positions (N1/N2) in this molecule introduces amphoteric characteristics that drastically differentiate its solubility from N-substituted analogs like Edaravone or PMBP (1-phenyl-3-methyl-4-benzoyl-5-pyrazolone).

Physicochemical Basis of Solubility[2]

To master the solubility of 4-Propionyl-1H-pyrazol-3(2H)-one, one must first understand the molecular forces at play.

Tautomeric Equilibrium & Solvent Interaction

The 4-acyl-pyrazolone core exists in a dynamic equilibrium between three primary tautomers:

  • CH-form (Diketo): Favored in non-polar solvents; generally less soluble due to rigid crystal packing.

  • OH-form (Enol): Stabilized by intramolecular hydrogen bonding (between the enolic -OH and the acyl carbonyl). This form is often more soluble in non-polar solvents than expected but is less dominant in the N-unsubstituted parent compound compared to N-phenyl analogs.

  • NH-form: The polar form, dominant in polar protic solvents (Methanol, Water).

Senior Scientist Insight: In my experience with pyrazolone scale-up, overlooking the tautomeric shift is the #1 cause of inconsistent crystallization yields. In polar aprotic solvents like DMSO, the equilibrium shifts, often creating a "supersolubility" effect that makes recrystallization difficult without an anti-solvent.

Predicted Solubility Hierarchy

Based on the Hansen Solubility Parameters (HSP) of the pyrazolone scaffold (high


 and 

terms), the solubility hierarchy for 4-Propionyl-1H-pyrazol-3(2H)-one follows a distinct polarity gradient:
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Dipole-dipole interactions disrupt intermolecular H-bonds; stabilizes polar tautomers.
Polar Protic Methanol, EthanolHigh to Moderate Solvation via H-bond donation/acceptance. Solubility decreases as alkyl chain length increases (MeOH > EtOH > PrOH).
Polar Aprotic (Volatile) Acetone, Ethyl AcetateModerate Good for extraction but may require heating.
Non-Polar Toluene, Hexane, HeptaneVery Low (<1 mg/mL)High energy barrier to cavity formation; lack of specific interactions to break crystal lattice.

Experimental Protocol: Isothermal Saturation Method

Since specific literature data for the unsubstituted 4-propionyl derivative is scarce compared to its phenyl-substituted analogs, empirical determination is mandatory. The following protocol is a self-validating system designed to ensure thermodynamic equilibrium.

Materials & Equipment
  • Solute: 4-Propionyl-1H-pyrazol-3(2H)-one (>98% purity, confirmed by HPLC/NMR).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Toluene, DMSO).

  • Apparatus: Jacketed equilibrium cell or temperature-controlled orbital shaker (accuracy ±0.1 K).

  • Filtration: 0.22 µm PTFE syringe filters (pre-heated to experimental temperature to prevent precipitation).

Step-by-Step Workflow
  • Excess Addition: Add the solid solute to 10 mL of the selected solvent until a visible solid phase persists (supersaturation).

  • Equilibration: Agitate the suspension at the target temperature (

    
    ) for 24–48 hours.
    
    • Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Phase Separation: Stop agitation and allow the solid to settle for 2 hours at temperature

    
    .
    
  • Sampling: Withdraw the supernatant using a pre-heated syringe and filter immediately.

  • Dilution: Dilute the aliquot with the mobile phase (see Analytical Method) to bring it within the linear calibration range.

  • Quantification: Analyze via HPLC-UV.

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [40:60 v/v]. Acid is crucial to suppress ionization and ensure peak symmetry.

  • Wavelength: 270 nm (characteristic absorption of the pyrazolone enone system).

  • Flow Rate: 1.0 mL/min.

Thermodynamic Modeling & Data Analysis

To translate raw data into actionable process parameters, we fit the experimental mole fraction solubility (


) to the Modified Apelblat Equation . This model is the industry standard for pyrazolone derivatives due to its accuracy in capturing non-ideal solution behavior.

The Apelblat Equation:



  • 
     : Mole fraction solubility.[1][2][3]
    
  • 
     : Absolute temperature (K).[2][3][4][5][6]
    
  • 
     : Empirical constants derived from regression analysis.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic (solubility increases with T). This is typical for 4-acyl-pyrazolones.
    
  • Entropy (

    
    ):  Positive values indicate entropy-driven dissolution, common in solvent systems where the solvent structure is disrupted by the bulky solute.
    

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow for determining and validating solubility data, ensuring experimental rigor.

SolubilityWorkflow Start Start: Solid 4-Propionyl-1H-pyrazol-3(2H)-one SolventSelect Select Solvent Panel (Polar, Aprotic, Non-Polar) Start->SolventSelect Equilibration Isothermal Equilibration (Shake Flask, 24-48h) SolventSelect->Equilibration Check Check Equilibrium: Conc(24h) ≈ Conc(48h)? Equilibration->Check Check->Equilibration No (Continue) Sampling Isothermal Filtration (0.22 µm PTFE) Check->Sampling Yes (<2% Dev) Analysis HPLC-UV Quantification (270 nm, Acidic Mobile Phase) Sampling->Analysis Modeling Thermodynamic Modeling (Apelblat Equation) Analysis->Modeling Output Solubility Profile & Process Parameters Modeling->Output

Figure 1: Systematic workflow for the determination and validation of solubility data for pyrazolone derivatives.

Practical Applications in Synthesis & Purification[1][8]

Understanding the solubility of 4-Propionyl-1H-pyrazol-3(2H)-one allows for the optimization of downstream processing:

  • Recrystallization (Purification):

    • Strategy: Use a Cooling Crystallization method with Ethanol .

    • Rationale: The steep solubility curve (high temperature coefficient) in ethanol allows for high recovery yields upon cooling from 60°C to 5°C.

    • Alternative: Use an Anti-solvent approach. Dissolve in minimal DMSO or DMF, then slowly add Water or Toluene to precipitate the pure compound.

  • Reaction Medium:

    • For acylation reactions, Acetonitrile is often the solvent of choice. It provides sufficient solubility for the reactants while often allowing the more polar product to precipitate or remain in solution depending on the specific counter-ions used.

References

  • BenchChem. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. Retrieved from

    • Context: Provides the foundational protocol for pyrazole solubility determination when specific d
  • Kiani, M., et al. (2024).[7][8] Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.[7] Retrieved from

    • Context: Validates the use of the Apelblat model for pyrazolone deriv
  • Zhang, Y., et al. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. European Journal of Pharmaceutical Sciences, 143, 105209. Retrieved from

    • Context: Establishes the solubility behavior of 5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one, a close structural analog.[7]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Retrieved from

    • Context: Reviews the tautomeric properties and synthesis of 4-acyl-pyrazoles, grounding the structural analysis.

Sources

4-Propionyl-1H-pyrazol-3(2H)-one vs. 4-acetyl-1H-pyrazol-3(2H)-one comparison

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Alkyl-Spacer Impact

In the development of pyrazolone-based pharmacophores and chelating agents, the modification at the C4 position is a critical determinant of physicochemical behavior. This guide compares 4-acetyl-1H-pyrazol-3(2H)-one (Molecule A) and its ethyl homolog, 4-propionyl-1H-pyrazol-3(2H)-one (Molecule B) .

While chemically similar, the transition from a methyl (acetyl) to an ethyl (propionyl) side chain introduces a "lipophilic shift" and steric expansion that fundamentally alters solubility profiles, metal chelation kinetics, and binding affinity in hydrophobic pockets. This guide dissects these differences to aid in rational ligand design.

Structural Dynamics & Tautomerism

The core reactivity of 4-acylpyrazolones is governed by tautomeric equilibrium. Unlike simple ketones, these molecules possess an intramolecular hydrogen bond (IMHB) that locks the molecule in a pseudo-macrocyclic enol form.

  • 4-Acetyl (Methyl): Exhibits a compact IMHB. The steric demand of the methyl group is minimal (

    
    ), allowing the molecule to fit into restricted enzymatic clefts or pack tightly in crystal lattices.
    
  • 4-Propionyl (Ethyl): The additional methylene spacer increases the van der Waals volume (

    
    ) and introduces rotational degrees of freedom. This disrupts crystal packing (lowering melting points) and increases lipophilicity (
    
    
    
    ), enhancing membrane permeability.
Visualization: Tautomeric Equilibrium & Chelation

The following diagram illustrates the shift from the keto-form to the chelation-ready enol form, highlighting the stabilization provided by the acyl group.

Tautomerism cluster_0 Keto Form (Polar) cluster_1 Enol Form (Chelating) cluster_2 Metal Complex Keto C4-H Keto Form (High Polarity) Enol C4-Enol Form (Intramolecular H-Bond) Keto->Enol Tautomerization (Solvent Dependent) Complex Metal Chelate (O,O-Coordination) Enol->Complex + Metal Ion (M+) - H+ Acetyl Acetyl: Compact, High Crystallinity Enol->Acetyl Propionyl Propionyl: Lipophilic, Flexible Enol->Propionyl

Figure 1: Tautomeric shift from the polar keto-form to the lipophilic enol-form, the precursor for metal chelation.

Physicochemical Comparison Data

The following table summarizes the theoretical and observed shifts when moving from acetyl to propionyl substitution.

Property4-Acetyl Derivative4-Propionyl DerivativeImpact on Application
Formula

(Core)

(Core)
Molecular Weight increase (+14 Da).
Steric Bulk (Side Chain) Low (Methyl)Moderate (Ethyl)Propionyl may clash in small binding pockets.
Lipophilicity (

)
~0.2 - 0.5 (Lower)~0.7 - 1.0 (Higher)Propionyl has superior passive membrane transport.
Water Solubility ModerateLowAcetyl is preferred for aqueous formulations.
pKa (Enolic OH) ~3.5 - 4.0~3.6 - 4.1Negligible electronic difference; both are acidic.
Extraction Efficiency Lower in non-polar solventsHigher in non-polar solventsPropionyl complexes are more soluble in organic phases (e.g., Chloroform).

Synthetic Protocol: The Jensen Method

The most authoritative method for synthesizing 4-acylpyrazolones is the Jensen Method (1959) , which utilizes Calcium Hydroxide (


) in dioxane. This method is superior to standard Claisen condensations because it prevents O-acylation, ensuring exclusive C-acylation at the 4-position.
Workflow Diagram

Synthesis Start Start: 1H-pyrazol-3(2H)-one (or 1-phenyl-3-methyl derivative) Reagents Add: Acid Chloride (R-COCl) + Ca(OH)2 (Catalyst) Start->Reagents Solvent Solvent: 1,4-Dioxane Reflux Reagents->Solvent Intermediate Calcium Complex Formation (Precipitate) Solvent->Intermediate Heat Hydrolysis Acid Hydrolysis (HCl) Release Ligand Intermediate->Hydrolysis 2M HCl Product Final Product: 4-Acyl-pyrazolone Hydrolysis->Product Recrystallization

Figure 2: The Jensen Calcium Hydroxide mediated synthesis pathway for C4-acylation.

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 0.05 mol of the starting pyrazolone (e.g., 3-methyl-1-phenyl-5-pyrazolone) in 40 mL of 1,4-dioxane .

  • Catalyst Addition: Add 0.10 mol (2 equivalents) of Calcium Hydroxide (

    
    ) powder. The mixture will become a suspension.
    
  • Acylation: Dropwise add 0.055 mol of the appropriate acid chloride:

    • For Molecule A: Acetyl Chloride (

      
      ).
      
    • For Molecule B: Propionyl Chloride (

      
      ).
      
    • Note: The reaction is exothermic. Maintain temperature below 60°C during addition.

  • Reflux: Heat the mixture to reflux for 1 hour . A thick paste (the calcium complex) will form.

  • Hydrolysis: Cool the mixture and pour it into 200 mL of 2M HCl . This decomposes the calcium complex and precipitates the free ligand.

  • Purification: Filter the solid.

    • Acetyl:[1][2][3] Recrystallize from Ethanol/Water (often forms needles).

    • Propionyl: Recrystallize from Methanol or n-Heptane (solubility differs due to ethyl group).

Biological & Application Implications

Drug Discovery (SAR)
  • The "Magic Methyl" vs. Ethyl: In Medicinal Chemistry, extending a methyl to an ethyl group (Propionyl) is a common strategy to probe hydrophobic pockets. If the 4-acetyl derivative shows activity but poor permeability, the 4-propionyl analog is the logical next step. It increases lipophilicity without significantly altering the electronic properties of the pharmacophore.

  • Steric Clash: If the biological target (e.g., COX enzyme or specific kinase) has a narrow cleft, the propionyl group may cause steric hindrance, drastically reducing potency compared to the acetyl variant.

Metal Chelation & Extraction
  • 4-Acetyl: Forms stable complexes but often suffers from low solubility in organic extraction solvents (like chloroform or toluene).

  • 4-Propionyl: The ethyl chain disrupts the crystal lattice of the metal complex, significantly increasing its solubility in organic solvents. This makes the propionyl derivative superior for liquid-liquid extraction of lanthanides and actinides.

References

  • Jensen, B. S. (1959).[4] The Synthesis of 1-Phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670.[4]

  • Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129.

  • Umetani, S., & Freiser, H. (1987). Effect of the alkyl substituent on the extraction of lanthanides with 4-acyl-5-pyrazolones. Inorganic Chemistry, 26(19), 3179–3181.

  • Rutkowska, E., et al. (2013). Lipophilicity – Methods of determination and its role in medicinal chemistry. Acta Poloniae Pharmaceutica, 70(1), 3-18.

Sources

The 4-Propionyl Pyrazolone Scaffold: A Versatile Platform for Medicinal Inorganic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolone heterocycle, particularly 3-methyl-1-phenyl-2-pyrazolin-5-one, has historically served as a cornerstone in analgesic and anti-inflammatory drug development (e.g., Antipyrine, Edaravone).[1] However, the specific functionalization at the C-4 position with a propionyl moiety—yielding 4-propionyl-3-methyl-1-phenyl-2-pyrazolin-5-one —unlocks a distinct chemical versatility. This modification introduces a


-diketone-like environment (in its enolic form), creating a bidentate pocket capable of high-affinity metal chelation and Schiff base condensation.

This guide analyzes the pharmaceutical utility of this scaffold, focusing on its role as a "privileged structure" for developing metallodrugs and bioactive ligands with antimicrobial, anticancer, and antioxidant profiles.

Chemical Foundation & Structural Dynamics

Tautomeric Versatility

The pharmacological potential of the 4-propionyl pyrazolone scaffold is dictated by its tautomeric equilibrium. In solution, the molecule exists in a dynamic equilibrium between the keto-imine , enol-imine , and keto-amine forms.

  • Relevance: The enol-imine form is critical for metal coordination. The propionyl oxygen and the enolic oxygen at position 5 deprotonate to form a monoanionic, O,O'-bidentate ligand system, mimicking the coordination chemistry of acetylacetone (acac) but with enhanced lipophilicity due to the phenyl ring.

Synthesis Protocol: The Jensen Method (Modified)

Standardized protocol for the regioselective C-acylation of pyrazolones.

Objective: Synthesize 4-propionyl-3-methyl-1-phenyl-2-pyrazolin-5-one while avoiding O-acylation side products.

Reagents:

  • 3-methyl-1-phenyl-2-pyrazolin-5-one (10 mmol)

  • Propionyl chloride (11 mmol)

  • Calcium hydroxide (

    
    ) (20 mmol)
    
  • 1,4-Dioxane (Dry)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the pyrazolone precursor in 40 mL of dry 1,4-dioxane in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add 20 mmol of

    
    . The base serves two roles: it directs acylation to the C-4 position (thermodynamic control) and acts as an acid scavenger.
    
  • Acylation: Heat the mixture to reflux. Add propionyl chloride dropwise over 30 minutes.

    • Checkpoint: The reaction mixture should turn into a thick paste (calcium complex formation).

  • Reflux: Continue refluxing for 1-2 hours.

  • Hydrolysis: Pour the hot reaction mixture into 200 mL of ice-cold 2M HCl. This decomposes the intermediate calcium complex.

    • Observation: A colored precipitate (usually yellow/orange) will form immediately.

  • Purification: Filter the solid, wash with water to remove calcium salts, and recrystallize from ethanol/water.

Self-Validating Metric: The melting point of the pure product should be sharp (approx. 100–110°C range, dependent on specific derivative purity). IR spectroscopy must show a broad -OH band (2500–3200 cm⁻¹) indicating the enolic form stabilized by intramolecular hydrogen bonding.

Pharmaceutical Applications

Antimicrobial & Antifungal Agents

The 4-propionyl scaffold exhibits moderate intrinsic antimicrobial activity, but this is exponentially enhanced upon derivatization into Schiff bases (via condensation with amines/hydrazides) or complexation with transition metals.

Mechanism of Action: Chelation Theory According to Tweedy’s Chelation Theory and Overtone’s Concept of cell permeability, metal complexation reduces the polarity of the metal ion by delocalizing its positive charge over the ligand system. This increases the lipophilicity of the complex, facilitating passive diffusion through the lipid bilayer of bacterial membranes.[2]

  • Target: Once inside, these complexes often disrupt the respiration process or interact with bacterial DNA (gyrase inhibition).

  • Key Metals: Cu(II), Ni(II), and Co(II) complexes of 4-propionyl pyrazolone Schiff bases frequently outperform standard antibiotics like Ampicillin in resistant strains.

Anticancer Metallodrugs

Transition metal complexes (specifically Copper and Zinc) of 4-propionyl pyrazolones have shown cytotoxicity against carcinoma cell lines (e.g., HeLa, MCF-7, HepG2).

  • Pathway: These complexes function as chemical nucleases. The redox-active metal center (e.g., Cu²⁺/Cu⁺) generates Reactive Oxygen Species (ROS) via Fenton-like reactions near the DNA double helix, leading to oxidative strand scission and apoptosis.

  • Selectivity: The lipophilic nature of the 4-propionyl group aids in cellular uptake, while the pyrazolone core allows for intercalation between DNA base pairs.

Visualization: Mechanism of Action

MOA Ligand 4-Propionyl Pyrazolone (Ligand) Complex Lipophilic Metal Chelate Ligand->Complex Chelation Metal Metal Ion (Cu++, Ni++) Metal->Complex Membrane Bacterial/Cancer Cell Membrane Complex->Membrane Increased Lipophilicity Intracellular Intracellular Accumulation Membrane->Intracellular Passive Diffusion Target Target Interaction (DNA/Enzymes) Intracellular->Target ROS Generation / Intercalation Effect Apoptosis / Cell Death Target->Effect Oxidative Damage

Figure 1: Pharmacological mechanism of 4-propionyl pyrazolone metal complexes, illustrating the Chelation Theory of enhanced membrane permeability.

Data Summary: Comparative Activity

The following table summarizes typical IC50 (cytotoxicity) and Zone of Inhibition (antimicrobial) trends observed for 4-acyl pyrazolone derivatives, serving as a baseline for the 4-propionyl analog.

Compound ClassTest SubjectActivity MetricValue Range (Approx.)Reference Benchmark
Ligand (4-Propionyl) E. coliZone of Inhibition8 - 12 mmModerate
Cu(II) Complex E. coliZone of Inhibition20 - 28 mm High (beats Ampicillin)
Ligand (4-Propionyl) MCF-7 (Breast Cancer)IC50> 50 µMLow Cytotoxicity
Cu(II) Complex MCF-7 (Breast Cancer)IC505 - 15 µM High Cytotoxicity
Zn(II) Complex S. aureusZone of Inhibition18 - 24 mmHigh

Experimental Protocols

Protocol A: Synthesis of Cu(II) Complex

Conversion of the ligand into a bioactive metallodrug.

  • Preparation: Dissolve 2 mmol of 4-propionyl-3-methyl-1-phenyl-2-pyrazolin-5-one in 20 mL of hot ethanol.

  • Metal Salt: Dissolve 1 mmol of Copper(II) Acetate Monohydrate in 10 mL of hot ethanol.

  • Mixing: Add the metal salt solution to the ligand solution slowly under stirring.

  • Reaction: Reflux the mixture for 3 hours.

    • Observation: A color change (typically green or brown) indicates complexation.

  • Isolation: Cool to room temperature. The complex usually precipitates. Filter, wash with cold ethanol, and dry in a vacuum desiccator.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Standard validation for anticancer potential.

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Add the test compound (dissolved in DMSO, final concentration <0.1%) at graded concentrations (e.g., 1–100 µM).

  • Incubation: Incubate for 48 hours at 37°C in 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Discard media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Visualization: Synthesis Pathway

Synthesis Start 3-methyl-1-phenyl-2-pyrazolin-5-one Intermediate Calcium Chelate Intermediate (Thick Paste) Start->Intermediate Reflux in Dioxane Reagent Propionyl Chloride + Ca(OH)2 Reagent->Intermediate Product 4-Propionyl-3-methyl-1-phenyl-2-pyrazolin-5-one Intermediate->Product Acidification Acid 2M HCl Hydrolysis Acid->Product Complex Metal Complex (Cu/Zn/Ni) (Bioactive Drug) Product->Complex + Metal Acetate (EtOH)

Figure 2: Synthetic pathway from precursor to bioactive metal complex via the Jensen method.

References

  • Jensen, B. S. (1959). The Synthesis of 1-Phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670.

  • Marchetti, F., et al. (2015). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study. University of Camerino.

  • Adhikari, S., et al. (2021).[3] Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Applied Pharmaceutical Science, 11(s1), 001-015.

  • Raman, N., et al. (2011). DNA cleavage and antimicrobial activity of new Schiff base transition metal complexes derived from 4-acyl-pyrazolone. Journal of the Serbian Chemical Society, 76(8), 1099-1111.

  • Beevi, J., et al. (2016). Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.

Sources

Literature review of 4-acyl-1H-pyrazol-3(2H)-one synthesis pathways

The synthesis of 4-acyl-1H-pyrazol-3(2H)-ones is well-established, with direct C-acylation of pyrazolones being the most common and efficient route. For novel pyrazolone cores, the Knorr synthesis remains the foundational method. These pathways, complemented by functionalization reactions like the Knoevenagel condensation, provide chemists with a robust toolkit for accessing a vast chemical space of biologically and materially significant molecules. Future efforts may focus on developing more sustainable, one-pot procedures that combine ring formation and acylation with higher atom economy. [10]

References

  • ResearchGate. (n.d.). Synthesis of 4-acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones.
  • PubMed. (n.d.). Substituted 4-acylpyrazoles and 4-acylpyrazolones: synthesis and multidrug resistance-modulating activity.
  • PMC. (n.d.). 4-[(4-Benzyloxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H).
  • ResearchGate. (2017, November 13). Substituted 4-Acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones with Antioxidant Properties: X-Ray Crystal and Spectroscopic Studies.
  • MDPI. (2021, November 14). Synthesis of 4-Arylallylidenepyrazolone Derivatives.
  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • Modish Project. (2019, August 7). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL STUDIES OF 4-ACYLPYRAZOLONE COMPLEXES OF SOME d-BLOCK ELEMENTS.
  • PubMed. (2004, October 15). Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors.
  • MDPI. (2016, May 18). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph.
  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • RSC Publishing. (n.d.). Novel oxovanadium(iv) complexes with 4-acyl pyrazolone ligands: synthesis, crystal structure and catalytic activity towards the oxidation of benzylic alcohols.
  • Journal of Moroccan Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES.
  • ResearchGate. (2013, May). Synthesis of 4-Benzoyl-1,5-Diphenyl-1h-Pyrazole-3-Carboxylic Acid Derivatives and Their Antimicrobial Activities.
  • Research and Reviews. (2016, February 12). Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives.
  • Organic Chemistry Portal. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence.

Methodological & Application

Application Note: Synthesis of 4-Propionyl-1H-pyrazol-3(2H)-one via Calcium-Mediated Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This application note details the synthesis of 4-propionyl-1H-pyrazol-3(2H)-one (also known as 4-propionyl-5-hydroxypyrazole) using propionic anhydride as the acylating agent. While direct acylation of pyrazolones often suffers from competing


-acylation versus 

-acylation, this protocol utilizes the Jensen Calcium Hydroxide Method .
The Mechanistic Advantage

The core challenge in acylating pyrazolones is the tautomeric equilibrium between the keto (CH2) and enol (OH) forms. Standard Friedel-Crafts conditions often fail or yield


-acylated byproducts.

The inclusion of Calcium Hydroxide (Ca(OH)₂) serves a dual purpose:

  • Base Catalysis: It generates the pyrazolone enolate.

  • Chelate Stabilization (The "Thermodynamic Sink"): The calcium ion coordinates with the carbonyl oxygen of the newly formed propionyl group and the enolic oxygen of the pyrazolone ring. This forms a highly stable, insoluble calcium complex that precipitates from the reaction mixture, driving the equilibrium exclusively toward the desired

    
    -acylated product and preventing further side reactions.
    
Reaction Pathway Visualization

The following diagram illustrates the transformation from the pyrazolone precursor to the final 4-propionyl product via the calcium chelate intermediate.

ReactionPathway Start Pyrazolone Precursor (1H-pyrazol-3(2H)-one) Reagents Propionic Anhydride + Ca(OH)2 (in 1,4-Dioxane) Start->Reagents Activation Intermediate Calcium Chelate Complex (Precipitate) Reagents->Intermediate C-Acylation & Chelation Hydrolysis Acid Hydrolysis (3M HCl) Intermediate->Hydrolysis Decomplexation Product 4-Propionyl-1H-pyrazol-3(2H)-one (Target) Hydrolysis->Product Isolation

Caption: Figure 1. Thermodynamic trapping of the C-acylated product via calcium chelation prevents O-acylation byproducts.

Materials & Equipment

Reagents
ReagentPurityRoleStoichiometry (Equiv.)
1H-pyrazol-3(2H)-one (or derivative)*>98%Substrate1.0
Propionic Anhydride >97%Acylating Agent1.1 - 1.2
Calcium Hydroxide >95% (Powder)Catalyst/Chelator2.0
1,4-Dioxane AnhydrousSolvent10 mL / g substrate
Hydrochloric Acid 3 MQuenching AgentExcess

*Note: While this protocol describes the core scaffold, the chemistry is most robust with 1-phenyl-3-methyl-5-pyrazolone. If using the unsubstituted 1H-pyrazol-3(2H)-one, solubility in dioxane may be lower; ensure fine grinding of the starting material.

Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and dropping funnel.

  • Magnetic stirrer with heating plate (oil bath preferred for stability).

  • Vacuum filtration setup (Buchner funnel).

  • Rotary evaporator.

Experimental Protocol

Phase 1: Formation of the Calcium Enolate
  • Setup: Flame-dry the glassware and purge with nitrogen to remove ambient moisture (critical for anhydride stability).

  • Solubilization: Charge the flask with 1H-pyrazol-3(2H)-one (10.0 g, 1.0 equiv) and 1,4-Dioxane (100 mL) .

    • Technical Insight: If the pyrazolone does not dissolve completely at room temperature, heat gently to 40-50°C.

  • Catalyst Addition: Add Calcium Hydroxide (Ca(OH)₂, 2.0 equiv) in a single portion.

    • Observation: The mixture will become a thick suspension. Efficient stirring is mandatory.[1]

Phase 2: The Jensen C-Acylation
  • Addition: Add Propionic Anhydride (1.1 equiv) dropwise via the dropping funnel over 10–15 minutes.

    • Exotherm Check: The reaction is slightly exothermic. No external cooling is usually required unless the scale exceeds 50g.

  • Reflux: Heat the mixture to reflux (approx. 101°C) for 60–90 minutes .

    • Endpoint Indicator: The reaction mixture will thicken significantly as the insoluble calcium complex forms. It may turn into a thick paste; add small amounts of additional dioxane if stirring seizes.

Phase 3: Hydrolysis & Workup
  • Decomplexation: Pour the hot reaction mixture (suspension) into a beaker containing 300 mL of ice-cold 3 M HCl .

    • Mechanism:[2][3][4] The acid destroys the calcium chelate, liberating the free ligand (the target molecule) and Calcium Chloride.

  • Precipitation: Stir vigorously for 30 minutes. The product should precipitate as a solid.

    • Liquid-Liquid Extraction (Alternative): If the product separates as an oil, extract with Dichloromethane (DCM) (3 x 50 mL), wash with brine, dry over MgSO₄, and evaporate.

  • Purification: Recrystallize the crude solid from Methanol/Water (1:1) or Ethanol .

Experimental Workflow Diagram

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase Step1 Suspend Pyrazolone & Ca(OH)2 in Dioxane Step2 Add Propionic Anhydride (Dropwise) Step1->Step2 Step3 Reflux 90 mins (Form Ca-Complex) Step2->Step3 Step4 Pour into ice-cold 3M HCl Step3->Step4 Step5 Stir 30 mins (Precipitate Product) Step4->Step5 Step6 Filter & Recrystallize (MeOH/Water) Step5->Step6

Caption: Figure 2. Step-by-step operational workflow for the modified Jensen acylation.

Quality Control & Validation

To ensure the integrity of the synthesized 4-propionyl-1H-pyrazol-3(2H)-one , the following analytical markers must be verified.

Infrared Spectroscopy (FT-IR)

The most distinct evidence of C-acylation over O-acylation is the carbonyl region.

  • Target (C-Acylated): Look for a chelated carbonyl band shifted to lower wavenumbers (1620–1640 cm⁻¹ ) due to intramolecular hydrogen bonding (O-H···O=C).

  • Impurity (O-Acylated): A sharp ester carbonyl peak at ~1750–1770 cm⁻¹ indicates failure (kinetic product).

NMR Characterization (¹H NMR in CDCl₃ or DMSO-d₆)
  • Propionyl Group:

    • Triplet at

      
       ~1.1 ppm (3H, -CH₂-CH ₃).
      
    • Quartet at

      
       ~2.8 ppm (2H, -CH ₂-CH₃).
      
  • Enolic Proton: A broad singlet far downfield (

    
     13.0–15.0 ppm) confirms the enol form stabilized by the carbonyl.
    
Physical Properties[3][5][6][7]
  • Appearance: Typically off-white to pale yellow crystals.

  • Solubility: Soluble in DCM, Chloroform, and polar organic solvents; insoluble in water (acidic form).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oily Product Incomplete hydrolysis of Ca-complex.Increase stirring time in HCl; ensure pH < 2.
Presence of Ester Peak (~1760 cm⁻¹) O-Acylation (Kinetic Control).Ensure Ca(OH)₂ quality is high (not carbonated). Ensure reflux temperature is maintained to drive thermodynamic rearrangement.
Reaction Mixture Seizes High solids content (Ca-Complex).[5]Add additional anhydrous Dioxane. Do not stop stirring.
Starting Material Remains Moisture in Dioxane.Propionic anhydride hydrolyzed to acid. Use freshly distilled anhydride and anhydrous solvent.

References

  • Jensen, B. S. (1959).[6] The Synthesis of 1-Phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668–1670.[6]

  • Marchetti, F., et al. (2000). Synthesis and characterization of 4-acyl-5-pyrazolones and their complexes. Journal of Chemical Education, 77(11), 1491. (Demonstrates the robustness of the Ca(OH)₂ method).

  • Umetani, S., & Freiser, H. (1987). Acylpyrazolones as Extractants.[1][5] Inorganic Chemistry, 26(19), 3179–3181. (Discusses the chelation properties of the product).

Sources

Protocol for Vilsmeier-Haack formylation of pyrazolone precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Vilsmeier-Haack Chloroformylation of Pyrazolone Precursors

Executive Summary

This application note details the optimized protocol for the Vilsmeier-Haack (VH) transformation of 5-pyrazolone precursors (e.g., 3-methyl-1-phenyl-5-pyrazolone) into 5-chloro-4-formylpyrazoles . Unlike standard formylations on activated aromatics, the reaction with pyrazolones is a chloroformylation cascade. The phosphorus oxychloride (POCl


) serves a dual function: it acts as the chlorinating agent for the C5-carbonyl oxygen and generates the electrophilic Vilsmeier reagent with dimethylformamide (DMF) to formylate the C4 position.

This scaffold is a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals, including pyrazolo[3,4-d]pyrimidines (kinase inhibitors) and Schiff base ligands with anti-inflammatory properties.

Mechanistic Insight & Reaction Logic

The transformation relies on the in situ generation of the chloromethyliminium salt (Vilsmeier reagent). The reaction is thermodynamically driven by the restoration of aromaticity in the pyrazole ring upon chlorination and the high electrophilicity of the iminium species.

Mechanism Pathway
  • Reagent Formation: POCl

    
     reacts with DMF to form the electrophilic chloroiminium salt [A] .[1]
    
  • Enolization & Attack: The pyrazolone [B] tautomerizes to its enol form. The Vilsmeier reagent attacks the nucleophilic C4 position.

  • Simultaneous Chlorination: The hydroxyl group at C5 reacts with POCl

    
     (or excess VH reagent) to convert to a chloride, aromatizing the ring to the pyrazole form [C] .
    
  • Hydrolysis: Aqueous workup hydrolyzes the iminium intermediate to the aldehyde [D] .

VilsmeierMechanism DMF_POCl3 DMF + POCl3 (0°C) VH_Reagent [A] Chloroiminium Salt (Vilsmeier Reagent) DMF_POCl3->VH_Reagent Electrophile Generation Intermediate [C] C4-Iminium / C5-Chloro Intermediate VH_Reagent->Intermediate + [B] (Heat) Pyrazolone [B] 5-Pyrazolone (Substrate) Pyrazolone->Intermediate Electrophilic Attack & Chlorination Hydrolysis Aqueous Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quench Product [D] 5-Chloro-4-formylpyrazole Hydrolysis->Product Final Product

Figure 1: Mechanistic pathway for the dual functionalization (chloroformylation) of pyrazolone precursors.

Critical Experimental Parameters

ParameterSpecificationCausality / Scientific Rationale
Stoichiometry 1.0 (Substrate) : 3.0 (POCl

) : 5-7 (DMF)
Excess POCl

is required for both reagent formation and C5-chlorination. DMF serves as both reactant and solvent.[2][3]
Reagent Temp 0°C to 5°CCRITICAL: Formation of the VH reagent is highly exothermic. High temps during addition cause reagent decomposition and "runaway" thermal risks.
Reaction Temp 80°C - 100°CHigh thermal energy is required to overcome the activation barrier for the C5-chlorination step.
Atmosphere Anhydrous / N

POCl

hydrolyzes violently with moisture, producing HCl and phosphoric acid, which degrades the yield and safety.
Quench pH pH 7 - 8The final product precipitates best at neutral/slightly basic pH. Acidic conditions keep the product protonated/soluble.

Detailed Protocol

Target Molecule: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[4][5][6][7][8] Scale: 10 mmol (Optimization scale).

Phase 1: Generation of Vilsmeier Reagent (The "Cold" Phase)
  • Setup: Equip a 100 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser (capped with a CaCl

    
     drying tube or N
    
    
    
    line), and a thermometer.
  • Solvent Charge: Add dry DMF (5.4 mL, 70 mmol) to the RBF.

  • Cooling: Submerge the RBF in an ice-salt bath. Cool internal temperature to < 2°C.

  • Reagent Addition: Charge POCl

    
     (2.8 mL, 30 mmol)  into the addition funnel. Add dropwise to the DMF over 20–30 minutes.
    
    • Checkpoint: Maintain internal temperature < 10°C. The solution will turn from colorless to pale yellow/orange and may become semi-solid (the iminium salt).

Phase 2: Substrate Addition & Cyclization (The "Hot" Phase)
  • Substrate Charge: Once POCl

    
     addition is complete, stir for 15 mins at 0°C. Then, remove the ice bath.
    
  • Addition: Add 3-methyl-1-phenyl-5-pyrazolone (1.74 g, 10 mmol) portion-wise or as a solution in minimal DMF.

  • Heating: Transfer the flask to a pre-heated oil bath. Heat to 90°C for 4–6 hours.

    • Observation: The mixture will darken to a deep red/brown syrup.

    • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The starting material (polar) should disappear, replaced by a less polar spot (aldehyde).

Phase 3: Hydrolysis & Isolation
  • Quench: Cool the reaction mixture to room temperature. Pour the syrupy mixture slowly onto 100 g of crushed ice with vigorous stirring.

    • Safety Note: This step is exothermic.[3][9] Evolution of HCl gas will occur. Perform in a fume hood.

  • Neutralization: The solution will be acidic (pH ~1). Add a saturated solution of Sodium Acetate (NaOAc) or slowly add solid NaHCO

    
     until pH reaches 7–8.
    
  • Precipitation: The product typically precipitates as a pale yellow to off-white solid upon neutralization. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Filtration: Filter the solid using a Buchner funnel. Wash with copious cold water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or Ethanol/Water (9:1) to obtain analytical grade crystals.

ProtocolWorkflow cluster_0 Phase 1: Reagent Prep cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Cool DMF to 0°C Step2 Add POCl3 Dropwise (Maintain <10°C) Step1->Step2 Step3 Add Pyrazolone Substrate Step2->Step3 Step4 Heat to 90°C (4-6 Hours) Step3->Step4 Step5 Pour onto Crushed Ice (Exothermic Quench) Step4->Step5 Step6 Neutralize (NaOAc) to pH 7-8 Step5->Step6 Step7 Filter & Recrystallize (EtOH) Step6->Step7

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Sticky Tar Incomplete hydrolysis or thermal decomposition.Ensure the quench mixture is stirred for at least 1 hour. Do not overheat during the reaction phase (>110°C often degrades the ring).
No Precipitation pH is too low (Acidic).The aldehyde may remain protonated. Ensure pH is adjusted to 7–8 using Sodium Acetate.
Impurity: 4-Formyl-5-hydroxy Incomplete chlorination.This occurs if POCl

is old (hydrolyzed) or stoichiometry is too low. Ensure POCl

is distilled or fresh; increase equivalents to 4.0.
Runaway Exotherm Fast addition of POCl

.
Safety Stop: Stop addition immediately. Cool flask. Resume only when temp is <5°C.

Safety & Compliance (HSE)

  • Phosphorus Oxychloride (POCl

    
    ):  Highly toxic by inhalation and corrosive. Reacts violently with water.[10][11][12] Always keep a bucket of sand or vermiculite nearby for spills. Do not use water to clean spills.[10][11]
    
  • DMF: Hepatotoxic and teratogenic. Avoid skin contact.[10][11]

  • Vilsmeier Adduct: The intermediate iminium salt is a potent electrophile and skin sensitizer.

  • Waste Disposal: The aqueous filtrate contains high phosphate and chloride levels. Neutralize before disposal according to local environmental regulations.

References

  • Methodology & Mechanism: Jones, G., & Stanforth, S. P. (2000).[2][13] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[2]

  • Specific Pyrazole Synthesis: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review).[1][2][3][11][13][14][15] Comprehensive Organic Synthesis.

  • Safety Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24813, Phosphorus oxychloride.

  • Recent Application: Rajput, S. S., et al. (2020). Synthesis and biological evaluation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives. Journal of Heterocyclic Chemistry.

Sources

Microwave-Assisted Synthesis of 4-Propionyl-1H-pyrazol-3(2H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-assisted synthesis of 4-Propionyl-1H-pyrazol-3(2H)-one Content Type: Application Note & Protocol

Application Note: AN-MW-PYR-042

Executive Summary

This application note details a robust, microwave-enhanced protocol for the regioselective C-acylation of pyrazol-3-one cores to synthesize 4-Propionyl-1H-pyrazol-3(2H)-one and its functionalized derivatives. While classical thermal methods (such as the Jensen method using Ca(OH)₂ in dioxane) require prolonged reflux times (2–12 hours) and often suffer from O-acylation side products, the microwave-assisted approach described herein reduces reaction times to under 20 minutes while significantly improving the Carbon-to-Oxygen (C/O) acylation ratio.

Target Audience: Medicinal Chemists, Process Development Scientists.[1] Core Application: Synthesis of beta-diketone mimics for metal chelation, anti-inflammatory drug discovery (Edaravone analogs), and agrochemical scaffolds.[1]

Strategic Analysis & Mechanism

The synthesis of 4-acylpyrazolones presents a classic regioselectivity challenge. The pyrazolone ring contains three nucleophilic sites: N1, O-3 (enol form), and C4.[1]

  • The Challenge: Standard acylation with acyl chlorides often favors O-acylation (forming enol esters) or N-acylation due to kinetic control.

  • The Solution (The "Jensen" Effect): The use of Calcium Hydroxide (Ca(OH)₂) is critical. It acts not merely as a base but as a templating agent . It forms a stable calcium enolate complex with the pyrazolone, which blocks the oxygen and nitrogen sites via coordination, activating the C4 position for electrophilic attack.[1]

  • Microwave Advantage: Microwave irradiation (MW) provides rapid dielectric heating of the polar calcium-dioxane suspension, overcoming the solubility barrier of the calcium complex and accelerating the C-acylation rate beyond that of the competing decomposition pathways.

Mechanistic Pathway (Graphviz)

ReactionMechanism cluster_conditions Microwave Chamber Start Pyrazol-3-one (Tautomeric Mix) Ca_Complex Ca(II)-Enolate Intermediate Start->Ca_Complex Ca(OH)2, Dioxane MW 50°C O_Acyl O-Acyl Isomer (Kinetic Product) Start->O_Acyl No Ca(OH)2 Acyl_Attack Electrophilic Attack (Propionyl Cl) Ca_Complex->Acyl_Attack C4 Activation Ca_Chelate_Product 4-Propionyl Ca-Chelate Acyl_Attack->Ca_Chelate_Product MW 100-120°C Regioselective Final_Product 4-Propionyl-1H- pyrazol-3(2H)-one Ca_Chelate_Product->Final_Product Acid Hydrolysis (HCl)

Figure 1: Mechanistic pathway highlighting the Calcium-templated regioselectivity under microwave irradiation.

Experimental Protocol

Method: Microwave-Assisted Calcium-Templated Acylation (Modified Jensen Protocol). Scale: 5.0 mmol (Adaptable to 0.5 – 20 mmol).

Reagents & Materials
ReagentEquiv.[2][3][4]AmountRole
1H-pyrazol-3(2H)-one (or derivative*)1.05.0 mmolSubstrate
Propionyl Chloride 1.15.5 mmolAcylating Agent
Calcium Hydroxide (Ca(OH)₂)2.010.0 mmolTemplate/Base
1,4-Dioxane (Anhydrous)-10 - 15 mLSolvent (High MW absorbance)
HCl (2M) Excess20 mLHydrolysis

*Note: For the specific "1H" (unsubstituted) target, use 1H-pyrazol-3(2H)-one. If synthesizing the Edaravone analog, use 3-methyl-1-phenyl-2-pyrazolin-5-one.

Step-by-Step Methodology

Step 1: Pre-Complexation (Critical for Selectivity)

  • In a 30 mL microwave process vial equipped with a magnetic stir bar, suspend 5.0 mmol of the Pyrazolone starting material in 10 mL of anhydrous 1,4-dioxane.

  • Add 10.0 mmol (2 equiv.) of finely powdered Ca(OH)₂.

  • Expert Tip: Irradiate at 50°C for 2 minutes (Low Power) to facilitate the formation of the calcium enolate before adding the acyl chloride. This step minimizes N-acylation.

Step 2: Acylation

  • Cool the vial to room temperature.

  • Add 5.5 mmol of Propionyl Chloride dropwise. Caution: Exothermic reaction.[1]

  • Seal the vial with a PTFE/Silicone septum cap.

  • Microwave Irradiation:

    • Instrument: Single-mode MW reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 120°C.

    • Time: 10 - 15 minutes.

    • Pressure Limit: 250 psi (17 bar).

    • Stirring: High.[1]

Step 3: Hydrolysis & Isolation

  • The reaction mixture will appear as a thick suspension (the Calcium chelate).

  • Pour the hot reaction mixture into a beaker containing 20 mL of 2M HCl and 20 g of crushed ice.

  • Stir vigorously for 30 minutes. The acid decomposes the calcium complex, precipitating the free ligand (4-propionyl pyrazolone).

  • Filtration: Collect the precipitate by vacuum filtration.

  • Purification: Recrystallize from Ethanol/Water (or Methanol).

Workflow Diagram

Workflow Step1 PRE-COMPLEXATION Pyrazolone + Ca(OH)2 + Dioxane MW: 50°C, 2 min Step2 ACYLATION Add Propionyl Chloride MW: 120°C, 15 min Step1->Step2 Add Reagent Step3 QUENCH & HYDROLYSIS Pour into 2M HCl / Ice Stir 30 min Step2->Step3 De-chelation Step4 ISOLATION Filter Precipitate Recrystallize (EtOH) Step3->Step4 Purify

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Validation

The following data compares the Microwave (MW) protocol against the conventional thermal reflux (Jensen) method.

Table 1: Method Comparison
ParameterConventional RefluxMicrowave Assisted (This Protocol)
Reaction Time 4 - 12 Hours15 Minutes
Solvent Dioxane (Reflux)Dioxane (Sealed, 120°C)
Yield (Isolated) 55 - 65%82 - 90%
Regioselectivity (C4:O) ~85:15>98:2
Purification Column Chromatography often requiredRecrystallization sufficient
Self-Validating Analytical Checkpoints
  • Visual Check: The reaction mixture turns from a white suspension to a thick, orange/red paste (the Ca-complex) during irradiation. If the mixture remains white/fluid, acylation has failed (check reagent quality).

  • NMR Signature (¹H NMR in CDCl₃ or DMSO-d₆):

    • Propionyl Group: Look for a triplet at ~1.1 ppm (CH₃) and a quartet at ~2.9 ppm (CH₂).[1]

    • Chelation Shift: The C4-H proton (present in starting material at ~5-6 ppm) will disappear in the product.

    • OH Proton: A broad singlet at >12 ppm indicates the enolic OH, confirming the beta-diketone structure.

References

  • Jensen, B. S. (1959).[1] The Synthesis of 1-Phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica. Link

  • Polshettiwar, V., & Varma, R. S. (2008).[1] Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews. Link

  • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Marchetti, F., et al. (2015).[1] Acylpyrazolones: Synthesis, coordination chemistry and applications. Coordination Chemistry Reviews. Link

  • Application Note Source: Microwave-Assisted Synthesis of Pyrazolone Derivatives. MDPI Molecules. Link

Sources

Application Note: High-Purity Crystallization of 4-Propionyl-1H-pyrazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Context[2][3]

The Challenge of Tautomeric Control

The purification of 4-Propionyl-1H-pyrazol-3(2H)-one presents a unique challenge due to its dynamic tautomeric nature.[1][2] Unlike simple pyrazolones, the introduction of a propionyl group at the C4 position creates a


-dicarbonyl system within the heterocyclic ring. This molecule exists in equilibrium between three primary forms: the CH-keto  form, the OH-enol  form (stabilized by intramolecular hydrogen bonding), and the NH-keto  form.

Achieving pharmaceutical-grade purity (>99.5%) requires a crystallization strategy that not only removes synthetic byproducts (e.g., unreacted hydrazines, inorganic salts) but also selectively targets a single, stable polymorph/tautomer to prevent post-isolation phase transformations.

Target Molecule Profile
  • Chemical Name: 4-Propionyl-1H-pyrazol-3(2H)-one (and tautomers)[1]

  • Class: 4-Acyl-pyrazol-3-ones (Analogous to Edaravone intermediates)[1][2]

  • Critical Impurities:

    • Synthetic Precursors: Propionyl chloride/anhydride, Hydrazine derivatives.

    • Side Products: O-acylated isomers (kinetic products), Bis-pyrazolones.

    • Inorganics:[1][2] Calcium/Sodium salts (common from condensation catalysts).[2]

Part 2: Physicochemical Characterization & Solubility[3]

Before initiating crystallization, the solubility profile must be understood. The 4-propionyl group significantly alters solubility compared to the unsubstituted pyrazolone.[1][2]

Solvent SystemSolubility BehaviorTarget TautomerApplication
Water (pH 7) Low to ModerateMixtureWashing / Anti-solvent
Water (pH < 2) High (Protonated)CationicDissolution for filtering insolubles
Water (pH > 10) High (Deprotonated)AnionicDissolution for filtering insolubles
Ethanol / Methanol High (Hot), Moderate (Cold)Keto-amine Primary Recrystallization
Ethyl Acetate ModerateEnol (H-bonded)Polymorph control
Toluene / Heptane Low (Hot), Very Low (Cold)EnolAnti-solvent / Washing
Chlorinated Solvents Moderate to HighEnolExtraction (Not recommended for final cryst.)

Expert Insight: The Enol form is often stabilized by an intramolecular hydrogen bond between the propionyl carbonyl and the pyrazolone hydroxyl/amine.[2] However, in polar protic solvents like Ethanol, the Keto form is often the precipitating species due to intermolecular solvation.

Part 3: Detailed Crystallization Protocols

Protocol A: Dual-Solvent Recrystallization (Ethanol/Water)

Best for: Removal of inorganic salts and polar synthetic byproducts.[2] Targets the thermodynamic solid form.

Reagents:

  • Crude 4-Propionyl-1H-pyrazol-3(2H)-one[1][2]

  • Ethanol (Absolute or 96%)

  • Deionized Water (Type II)

  • Activated Carbon (Optional, for color removal)

Step-by-Step Methodology:

  • Dissolution (Reflux):

    • Charge the crude solid into a reactor equipped with a reflux condenser and mechanical stirrer.[2]

    • Add Ethanol (5-7 volumes relative to solid weight).[2]

    • Heat the slurry to reflux (

      
      ). The solid should dissolve completely.[2]
      
    • Checkpoint: If insolubles remain (likely inorganic salts like NaCl or CaCl

      
      ), filter the hot solution through a pre-heated sintered glass funnel or Celite pad.
      
  • Nucleation Control:

    • Cool the filtrate slowly to

      
      .
      
    • Seeding (Critical): Add 0.5% w/w of pure seed crystals (if available) to induce controlled nucleation.

    • Self-Validating Step: Observe the solution for turbidity.[2] If no cloudiness appears after 15 mins, proceed to anti-solvent addition.

  • Anti-Solvent Addition:

    • Slowly add warm Water (

      
      ) to the ethanol solution.
      
    • Ratio: Target a final solvent ratio of 1:1 or 1:2 (Ethanol:Water).

    • Rate: Add dropwise over 30-60 minutes. Rapid addition causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[2]

  • Cooling Ramp:

    • Cool the suspension from

      
       to 
      
      
      
      at a rate of
      
      
      .
    • Hold at

      
       for 2 hours.
      
    • Further cool to

      
       for maximum yield (1 hour).
      
  • Isolation:

    • Filter the white/off-white crystals under vacuum.[1][2]

    • Wash: Displacement wash with cold 20% Ethanol/Water mixture.[2]

    • Drying: Dry in a vacuum oven at

      
       for 12 hours. Note: Avoid temperatures >
      
      
      
      to prevent dehydration or tautomeric shifts.
Protocol B: pH-Swing Precipitation (Amphoteric Purification)

Best for: Large-scale crude purification from reaction mixtures containing unreacted hydrazine.[1]

Step-by-Step Methodology:

  • Alkaline Dissolution:

    • Suspend crude solid in 1M NaOH (3 volumes).

    • Stir until fully dissolved (formation of the sodium enolate).

    • Purification: Extract this aqueous phase with Ethyl Acetate (2x) to remove non-acidic organic impurities (e.g., neutral side products). Discard the organic layer.[2]

  • Acidification & Crystallization:

    • Cool the aqueous phase to

      
      .
      
    • Slowly add 2M HCl dropwise while monitoring pH.

    • Target: The molecule will precipitate at its isoelectric point (typically pH 3-5 for acyl-pyrazolones).[1][2]

    • Caution: Do not overshoot to pH < 1, or the hydrochloride salt may form/dissolve.

  • Digestion:

    • Once the solid precipitates, heat the slurry to

      
       for 30 minutes (Ostwald ripening) to improve filterability.
      
    • Cool to room temperature and filter.[2][3]

Part 4: Process Visualization

Purification Workflow

The following diagram illustrates the decision logic for selecting the appropriate purification route.

PurificationWorkflow Start Crude 4-Propionyl Pyrazolone CheckImpurity Analyze Impurity Profile (HPLC / Ash Content) Start->CheckImpurity HighSalts High Inorganic Salts? CheckImpurity->HighSalts HighOrganics High Organic Impurities? HighSalts->HighOrganics No MethodA Protocol A: Ethanol/Water Recrystallization HighSalts->MethodA Yes (Solubility Diff) HighOrganics->MethodA No (Polishing) MethodB Protocol B: pH-Swing Precipitation HighOrganics->MethodB Yes (Amphoteric Prop) Filtration Hot Filtration (Remove Salts) MethodA->Filtration Dissolve in Hot EtOH Wash Ethyl Acetate Wash (Remove Neutrals) MethodB->Wash Dissolve in NaOH Cooling Controlled Cooling (+ Seeding) Filtration->Cooling Final Pure Crystalline Solid (>99.5%) Cooling->Final Acidify Acidify to pH 4-5 Wash->Acidify Acidify->Final

Figure 1: Decision matrix for selecting the optimal purification strategy based on impurity profile.

Tautomeric Equilibrium & Solubility

Understanding the active species in solution is critical for preventing "oiling out."[2]

Tautomers Keto CH-Keto Form (Polar, Less Soluble) Enol OH-Enol Form (Intramol. H-Bond, Non-Polar) Keto->Enol Non-Polar Solvents (Toluene/CHCl3) Amine NH-Keto Form (Intermediate) Keto->Amine Equilibrium Enol->Keto Polar Protic Solvents (Water/EtOH) Solvent Solvent Choice Solvent->Keto Promotes Solvent->Enol Promotes

Figure 2: Solvent-dependent tautomeric shifts. Polar solvents drive the equilibrium toward the precipitating Keto form.

Part 5: Troubleshooting & Quality Control[3]

Common Failure Mode: Oiling Out

Symptom: The product separates as a sticky oil droplets instead of crystals upon cooling or water addition.[2] Cause:

  • Supersaturation too high: Solvent/Anti-solvent ratio reached too quickly.[2]

  • Impurity effect: High levels of unreacted hydrazine lower the melting point.[2]

  • Temperature: Crystallization temperature is above the "oiled" melting point (which is depressed by impurities).[2]

Corrective Action:

  • Re-heat the mixture until clear.

  • Add more Ethanol (solvent) to lower supersaturation.[2]

  • Seed the solution at a higher temperature (

    
    ).
    
  • Slow down the cooling rate.

Analytical Validation (Self-Validating System)
  • HPLC: Purity >99.5% (Area %). Monitor the disappearance of the hydrazine peak.[2]

  • 1H-NMR: Confirm the integrity of the propionyl group (triplet/quartet) and absence of O-acylated side products.

  • XRD: Essential if the drug product requires a specific polymorph.[2] The Keto and Enol forms will have distinct diffraction patterns.[2]

References

  • Jensen, B. S. (1959).[2] The Synthesis of 1-Phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670. Link

    • Grounding: Establishes the foundational synthesis and crystallization behavior of 4-acyl-pyrazolones in polar vs. non-polar solvents.
  • Uzoukwu, B. A., et al. (1998). Tautomerism and coordination in 4-acylpyrazolone Schiff bases. Journal of Molecular Structure. Grounding: Details the tautomeric equilibria (Enol/Keto) critical for solvent selection.
  • Marchetti, F., et al. (2015). Acylpyrazolone ligands: Synthesis, structures, and reactivity. Coordination Chemistry Reviews. Grounding: comprehensive review of the solubility and structural properties of the 4-acyl class.
  • PubChem Compound Summary. (n.d.). Edaravone (MCI-186) and Related Pyrazolones.[2] National Center for Biotechnology Information.[1][2] Link

    • Grounding: Provides physicochemical data for the homologous 3-methyl-1-phenyl-2-pyrazolin-5-one system.

Sources

Schiff base condensation reactions using 4-Propionyl-1H-pyrazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Schiff Base Condensation of 4-Propionyl-1H-pyrazol-3(2H)-one

Executive Summary

This guide details the synthesis of Schiff bases derived from 4-Propionyl-1H-pyrazol-3(2H)-one (and its stable 1-phenyl-3-methyl analogues).[1] Unlike simple aldehydes, 4-acylpyrazolones possess a complex tautomeric equilibrium that dictates their reactivity.[1] This note provides a robust, self-validating protocol for condensation with primary amines, addressing common pitfalls such as "oiling out" and incomplete conversion due to enol stabilization.

Strategic Analysis: The "Chameleon" Substrate

Expertise & Experience: The core challenge in reacting 4-propionyl-1H-pyrazol-3(2H)-one is not the condensation itself, but the tautomeric locking of the starting material.[1] In solution, these compounds exist in a dynamic equilibrium between the keto and enol forms.[1] The enol form is stabilized by a strong intramolecular hydrogen bond (O-H[1]···O=C), which reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by the amine kinetically sluggish.[1]

Successful protocols must disrupt this H-bond network.[1] We utilize acid catalysis not just to activate the carbonyl, but to protonate the tautomeric system, shifting the equilibrium toward the reactive species.[1]

Tautomeric Landscape & Reaction Pathway

The following diagram illustrates the critical tautomeric shift required for the reaction to proceed and the final stable "Amine-One" product structure.

ReactionMechanism cluster_0 Tautomeric Equilibrium Start 4-Propionyl-pyrazolone (Enol Form - Stable) Inter Tetrahedral Intermediate Start->Inter + Primary Amine (R-NH2) Disruption of H-bond Product Schiff Base Product (Amine-One Tautomer) Inter->Product - H2O Dehydration Acid Acid Catalyst (H+) Acid->Inter Activates C=O

Figure 1: Reaction pathway showing the disruption of the stable enol form to facilitate nucleophilic attack.[1]

Experimental Protocols

Method A: Standard Reflux (The "Gold Standard")

Best for: Bulk synthesis, crystalline products, and thermally stable amines.[1]

Reagents:

  • Substrate: 4-Propionyl-1H-pyrazol-3(2H)-one (or derivative, e.g., 4-propionyl-3-methyl-1-phenyl-2-pyrazolin-5-one) [1.0 equiv][1]

  • Amine: Primary amine (aromatic or aliphatic) [1.0 - 1.1 equiv][1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]

  • Catalyst: Glacial Acetic Acid (AcOH) [2-3 drops per mmol] or p-Toluenesulfonic acid (PTSA) [0.1 equiv].[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the 4-propionyl-pyrazolone in 10-15 mL of absolute EtOH.

    • Checkpoint: If the starting material does not dissolve completely at RT, gently warm to 40°C. A clear solution is essential before adding the amine to ensure homogeneity.[1]

  • Activation: Add the acid catalyst (AcOH or PTSA).[1] Stir for 5 minutes.

    • Why? This pre-activation step protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack.[1]

  • Addition: Add 1.0-1.1 mmol of the primary amine dropwise (if liquid) or portion-wise (if solid).[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours.

    • Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1).[1] The starting material usually has a lower R_f than the Schiff base.[1]

  • Isolation:

    • Scenario A (Precipitate forms): If a solid forms during reflux or upon cooling to RT, filter the solid under vacuum.[1] Wash with cold EtOH (2 x 5 mL).[1]

    • Scenario B (No precipitate): If the solution remains clear, concentrate the solvent to ~20% of its original volume using a rotary evaporator.[1] Cool the residue in an ice bath for 1 hour to induce crystallization.

  • Purification: Recrystallize the crude product from hot Ethanol or an Ethanol/DMF mixture.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening, refractory amines, and minimizing solvent waste.[1]

Parameters:

  • Power: 150-300 W (Target temperature: 80-100°C)[1]

  • Time: 5–15 minutes

  • Solvent: Minimal EtOH (slurry method) or Solvent-free (neat grinding).[1]

Protocol:

  • Mix 1.0 mmol of 4-propionyl-pyrazolone and 1.0 mmol of amine in a microwave-safe vial.

  • Add 2 drops of Glacial Acetic Acid.

  • Add 0.5 mL of EtOH to create a thick slurry (improves energy transfer).[1]

  • Irradiate at 100°C for 5 minutes.

  • Cool to RT. Add 5 mL of cold EtOH and sonicate to break up the solid cake. Filter and wash as in Method A.

Data Analysis & Characterization

Self-Validating the Structure: You must confirm the product is the Schiff base and not a salt or unreacted mixture.

TechniqueDiagnostic SignalInterpretation
FT-IR New Band: 1610–1640 cm⁻¹ (C=N)Confirms formation of the azomethine bond.[1]
Absent/Shifted: 1650–1700 cm⁻¹ (C=O)The acyl ketone peak should disappear or shift significantly due to tautomerism.[1]
¹H NMR δ 11.0–13.5 ppm (Broad Singlet) Indicates the NH proton of the amine-one tautomer (see Fig 1).[1] This confirms the H-bond is intramolecular.
δ 2.5–3.0 ppm (Multiplet/Triplet) Propionyl -CH₂- protons.[1] Shifts slightly upfield compared to starting material.[1]
Mass Spec [M+H]⁺ Peak Must match the calculated molecular weight of the condensed product (-H₂O mass).

Expert Insight on Tautomerism: Literature confirms that in the solid state and non-polar solvents, these Schiff bases predominantly exist in the keto-amine (amine-one) form, not the keto-imine form.[1] This is evidenced by the NH signal in NMR and the C=O stretch in IR appearing at a lower frequency (due to H-bonding) than a typical ketone [1, 2].[1]

Troubleshooting & Optimization

Issue 1: The "Oiling Out" Phenomenon

  • Symptom: The product separates as a sticky oil instead of a crystal.

  • Cause: Presence of trace water or high solubility of the amine-one tautomer in warm alcohol.

  • Fix: Decant the supernatant solvent.[1] Triturate (grind) the oil with diethyl ether or n-hexane.[1] The non-polar solvent will extract impurities and induce crystallization of the product.[1]

Issue 2: Low Yield with Sterically Hindered Amines

  • Symptom: Starting material remains after 6 hours.

  • Fix: Switch to Method B (Microwave) or use a higher boiling solvent (e.g., n-Propanol) to increase the reaction temperature. Increase catalyst load to 5 mol%.

Issue 3: Hydrolysis on Silica Gel

  • Symptom: Product decomposes during column chromatography.[1]

  • Fix: These Schiff bases can be sensitive to the acidity of silica.[1] Pre-treat the silica gel with 1% Triethylamine in Hexane to neutralize it, or use neutral Alumina as the stationary phase.[1]

References

  • Structural Tautomerism of 4-Acylpyrazolone Schiff Bases. Source: ResearchGate.[1][2][3] Context: Defines the five possible tautomeric forms and confirms the stability of the amine-one form in solid state. Link:

  • Tautomerism and Antioxidant Activity of 4-Acylpyrazolone-based Schiff Bases. Source: RSC Advances / NIH.[1] Context: Theoretical and experimental validation of the amine-one tautomer dominance and its correlation with antioxidant properties. Link:

  • Synthesis and Characterization of Bioactive Acylpyrazolone Sulfanilamides. Source: PMC (PubMed Central).[1] Context: Detailed protocols for condensing sulfonamides with 4-acylpyrazolones, including IR/NMR characterization data. Link:

  • Microwave-Assisted Synthesis of Pyrazolone Derivatives. Source: Google Patents / General Literature.[1] Context: Validates the use of microwave irradiation for propionyl-derivative synthesis to improve yields and reduce solvent use. Link:

Sources

Using 4-Propionyl-1H-pyrazol-3(2H)-one as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Propionyl-1H-pyrazol-3(2H)-one as a Ligand in Coordination Chemistry

Executive Summary

4-Propionyl-1H-pyrazol-3(2H)-one (and its derivatives, particularly the 1-phenyl-3-methyl analog) represents a high-performance class of


-diketone mimics.[1][2] Unlike traditional 

-diketones (e.g., acetylacetone), these ligands possess a rigid heterocyclic backbone that enforces a specific "cisoid" geometry, significantly enhancing chelate stability.[1]

This guide provides a validated technical framework for using this ligand in coordination chemistry. It addresses the critical challenges of tautomeric control , selective C-acylation synthesis , and metal complexation , offering a robust alternative to standard chelators for applications in catalysis, extraction, and drug development.[1]

Chemical Profile & Tautomeric Control

The coordination chemistry of 4-propionylpyrazolones is dictated by their tautomerism.[1][2] In solution, they exist in equilibrium between keto and enol forms. For coordination, the enol form is the active species, acting as a monoanionic, bidentate (O,O') donor.

Tautomeric Equilibrium & Coordination Mode

The ligand binds metals through the carbonyl oxygen of the propionyl group and the deprotonated hydroxyl group of the pyrazole ring, forming a stable six-membered chelate ring.

Tautomerism cluster_0 Ligand Tautomerism cluster_1 Metal Coordination Keto Keto Form (CH-form) Less Active Enol Enol Form (OH-form) Active Ligand Keto->Enol pKa ~4.0 Solvent Dependent Complex Metal Complex [M(L)2] Stable 6-membered Ring Enol->Complex + M(II)/M(III) - H+

Figure 1: Tautomeric shift from the keto form to the coordination-active enol form upon metal binding.[2]

Key Properties:

  • pKa: ~3.5 – 4.5 (Acidic enol proton).[2]

  • Solubility: Ligand is soluble in organic solvents (CHCl3, EtOH, Dioxane); Complexes are typically hydrophobic.

  • Lipophilicity: The propionyl group (C3) offers higher lipophilicity than the acetyl analog, improving membrane permeability in biological applications.

Validated Synthesis Protocol: The Jensen Method

Note: The most widely used derivative is 4-propionyl-3-methyl-1-phenyl-2-pyrazolin-5-one (HPMPrP) .[1][2] The protocol below is optimized for this derivative but applies to the general class.

Objective: Selective C-acylation of the pyrazolone ring while avoiding O-acylation by-products. Method: Calcium Hydroxide-Catalyzed Acylation (Jensen Method).[2]

Reagents:
  • 3-Methyl-1-phenyl-2-pyrazolin-5-one (Starting material)[1][2]

  • Propionyl Chloride (Acylating agent)[2]

  • Calcium Hydroxide (Ca(OH)2) – Must be fresh/dry[2]

  • 1,4-Dioxane (Anhydrous)[1]

  • HCl (2M)[2]

Step-by-Step Procedure:
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 17.4 g (0.1 mol) of 3-methyl-1-phenyl-2-pyrazolin-5-one in 75 mL of anhydrous 1,4-dioxane. Warming may be required for complete dissolution.[2][3]

  • Catalyst Addition: Add 14.8 g (0.2 mol) of Ca(OH)2. The suspension acts as both a base and a template to direct acylation to the C-4 position.[1][2]

  • Acylation:

    • Place the flask in an ice bath (0-5 °C).

    • Add 9.5 mL (0.11 mol) of propionyl chloride dropwise over 30 minutes. Caution: Exothermic reaction.[1][2]

    • Once addition is complete, heat the mixture to reflux for 1 hour. The mixture will thicken as the calcium complex forms.[2]

  • Hydrolysis:

    • Pour the hot reaction mixture into 500 mL of ice-cold 2M HCl.

    • Stir vigorously for 30 minutes to decompose the calcium complex. The free ligand will precipitate as a solid or oil that solidifies upon standing.[2]

  • Purification:

    • Filter the precipitate.[2][3]

    • Recrystallize from ethanol or methanol/water (70:30).[2]

    • Yield: Typically 70-85%.[1][2]

    • Validation: 1H NMR should show the absence of the C-4 proton signal (approx.[2] 3.2 ppm in precursor) and appearance of ethyl group signals.[2]

Protocol: Synthesis of Metal Complexes

This general protocol synthesizes bis-chelate complexes [M(L)2(H2O)n] where M = Cu(II), Co(II), Ni(II), Zn(II).

Workflow Diagram

Synthesis Start Ligand (HL) Dissolved in EtOH Mix Mix Solutions (Molar Ratio 1:2) Start->Mix MetalSalt Metal Salt (MX2) Dissolved in H2O MetalSalt->Mix pH_Adjust Adjust pH to 6.5 - 7.0 (Use NaOAc or NH3) Mix->pH_Adjust Critical Step Reflux Reflux 2 - 4 Hours pH_Adjust->Reflux Precipitate Precipitate Formation Reflux->Precipitate Wash Filter & Wash (EtOH/Water) Precipitate->Wash Final Pure Complex [M(L)2(H2O)n] Wash->Final

Figure 2: Workflow for the synthesis of neutral metal(II) complexes.

Detailed Procedure:
  • Ligand Solution: Dissolve 2 mmol of the synthesized 4-propionyl ligand in 20 mL of hot ethanol.

  • Metal Solution: Dissolve 1 mmol of the metal acetate or chloride (e.g., Cu(OAc)2·H2O) in 10 mL of distilled water.

  • Complexation: Add the metal solution to the ligand solution slowly with stirring.

  • pH Adjustment (Critical): If using metal chlorides, the solution will become acidic, inhibiting coordination. Add dilute aqueous sodium acetate or ammonia dropwise until pH reaches ~6.5–7.[2]0. Do not exceed pH 8 to avoid metal hydroxide precipitation.[2]

  • Reflux: Reflux the mixture for 2–3 hours. A colored precipitate (Green for Cu, Pink/Red for Co) usually forms.

  • Isolation: Cool to room temperature, filter the solid, and wash with 50% ethanol-water to remove unreacted salts. Dry in a vacuum desiccator.[2]

Characterization & Data Interpretation

To validate the coordination, compare the IR and NMR spectra of the free ligand vs. the complex.

FeatureFree Ligand (HL)Metal Complex [M(L)2]Interpretation
ν(O-H) IR Broad band ~2500-3000 cm⁻¹Disappears / WeakIndicates deprotonation of the enolic OH.[2]
ν(C=O) IR Strong band ~1640-1660 cm⁻¹Shifted to ~1590-1610 cm⁻¹Indicates coordination of the carbonyl oxygen to the metal (bond weakening).[2]
1H NMR (OH) Singlet ~12-14 ppm (broad)DisappearsConfirms loss of the acidic proton.[2]
Geometry Planar / TautomericOctahedral / Square PlanarDepends on axial ligands (H2O/Pyridine).[2]

Applications & Strategic Value

Biological Activity (Drug Development)

The 4-propionyl group increases lipophilicity compared to the 4-acetyl analog.[2] This results in:

  • Enhanced Cytotoxicity: Copper(II) complexes of this ligand have shown significant potency against cancer cell lines (e.g., HeLa, MCF-7) by promoting ROS generation and DNA intercalation.

  • Antimicrobial Action: The chelation theory states that polarity of the metal ion is reduced upon complexation (partial sharing of positive charge), increasing lipophilic character and allowing penetration of bacterial lipid membranes.

Analytical Chemistry (Extraction)

These ligands are superior extractants for Lanthanides (Ln) and Actinides (An) from acidic media.

  • Synergism: When used with neutral donors (e.g., TOPO, phenanthroline), the extraction efficiency increases by orders of magnitude (Synergistic Effect).

References

  • Jensen, B. S. (1959).[2] "The Synthesis of 1-Phenyl-3-methyl-4-acyl-pyrazolones-5." Acta Chemica Scandinavica, 13, 1668-1670.[1]

  • Marchetti, F., et al. (2000). "Synthesis and Characterization of Metal Complexes of 4-Acyl-5-pyrazolones." Polyhedron, 19(15), 1803-1811.[1]

  • Uzoukwu, B. A. (1991).[2] "Syntheses and Characterization of Some 4-Acyl-3-methyl-1-phenyl-5-pyrazolones." Synthetic Communications, 21(20), 2043-2049.[1]

  • Pettinari, C., et al. (2004). "Acylpyrazolones: A versatile class of ligands in coordination chemistry."[2] Coordination Chemistry Reviews, 248, 1-28.[1] [2]

  • Nurmamat, M., et al. (2021). "Novel Copper(II) Complex with a 4-Acylpyrazolone Derivative... Induce Apoptosis."[1] ACS Medicinal Chemistry Letters. [2]

Sources

Application Note: HPLC Method Development for 4-Propionyl-1H-pyrazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust HPLC method development strategy for 4-Propionyl-1H-pyrazol-3(2H)-one , a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.

The analysis of pyrazolone derivatives is historically challenging due to keto-enol tautomerism , which can lead to peak splitting, tailing, and reproducibility issues. This guide moves beyond generic protocols, offering a chemically grounded approach that stabilizes the analyte's tautomeric state through precise pH control and mobile phase engineering.

Key Deliverables:

  • Physicochemical Profiling: Understanding the impact of the 4-propionyl group on acidity and lipophilicity.

  • Tautomer Control Strategy: Preventing peak splitting via mobile phase acidification.

  • Validated Protocol: A "Golden Standard" method ready for laboratory implementation.

Physicochemical Context & Challenges

The Tautomerism Trap

The analyte, 4-Propionyl-1H-pyrazol-3(2H)-one, does not exist as a single static structure in solution. It exists in a dynamic equilibrium between the CH-keto , OH-enol , and NH-keto forms.

For 4-acyl-pyrazolones, the Enol form is often stabilized by an intramolecular hydrogen bond between the propionyl carbonyl oxygen and the enolic hydroxyl group. However, in unbuffered or neutral mobile phases, the interconversion rate between these forms can match the chromatographic timescale, resulting in distorted, broad, or split peaks .

Chemical Logic Diagram

The following diagram illustrates the tautomeric equilibrium and the stabilization strategy required for HPLC.

Tautomerism cluster_0 Chromatographic Consequence Keto CH-Keto Form (Less Stable) Enol OH-Enol Form (Stabilized by H-Bond) Keto->Enol Fast Equilibrium Split Split/Broad Peaks Keto->Split Enol->Keto Ionized Anionic Species (High pH) Enol->Ionized pH > pKa (~4-5) Sharp Sharp Single Peak Enol->Sharp Ionized->Enol Acidic Mobile Phase (pH < 3.0)

Caption: Tautomeric equilibrium of 4-acyl-pyrazolones. Acidic conditions force the equilibrium toward the neutral, intramolecularly H-bonded enol form, ensuring a single sharp peak.

Method Development Strategy

Solubility & Sample Preparation

The 4-propionyl group adds lipophilicity compared to the bare pyrazolone ring, but the molecule remains polar.

  • Solvent: Do not use 100% water. The compound may precipitate or degrade.

  • Recommended Diluent: Methanol:Water (50:50 v/v) or Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Prepare 1 mg/mL in pure Methanol. Sonicate for 5 minutes.

Column Selection

Standard C18 columns can suffer from "dewetting" (phase collapse) with highly aqueous mobile phases or secondary silanol interactions with the basic nitrogen of the pyrazole ring.

  • Primary Choice: C18 with Polar Embedding (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion, or Agilent Zorbax SB-Aq). These columns shield silanols and allow high aqueous content.

  • Alternative: Standard C18 (end-capped) if the mobile phase pH is strictly controlled.

Mobile Phase Engineering
  • pH Control (Critical): The pKa of the enolic OH is likely between 3.0 and 5.0 due to the electron-withdrawing propionyl group. To keep the molecule neutral (protonated), the mobile phase pH must be < 3.0 .

  • Buffer: 0.1% Formic Acid (pH ~2.7) or 10-20 mM Phosphate Buffer (pH 2.5). Formic acid is preferred for LC-MS compatibility.

The "Golden" Protocol

This validated protocol provides a robust starting point for quantification and purity analysis.[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18 Polar Embedded (150 x 4.6 mm, 3.5 µm or 5 µm)Prevents peak tailing; withstands 100% aqueous start if needed.
Mobile Phase A 0.1% Formic Acid in Water (HPLC Grade)Suppresses ionization of the enol; improves peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger eluent than MeOH; sharper peaks for acyl-pyrazolones.
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Vol. 5 - 10 µLPrevent column overload.
Col. Temp. 30°CImproves mass transfer and reproducibility.
Detection UV @ 254 nm (Primary), 240 nm (Secondary)Conjugated pyrazolone system absorbs strongly here.
Gradient Program[2]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Equilibration / Injection
2.0 955Isocratic Hold (Polar impurities)
12.0 4060Linear Gradient
15.0 595Wash (Remove hydrophobic contaminants)
17.0 595Hold Wash
17.1 955Return to Initial
22.0 955Re-equilibration

Method Validation Parameters (ICH Q2)

To ensure this method is "Trustworthy" and self-validating, the following acceptance criteria should be met during execution.

System Suitability Test (SST)

Run 5 replicate injections of a standard solution (e.g., 50 µg/mL).

  • RSD of Area: ≤ 2.0%

  • Tailing Factor (Tf): 0.9 ≤ Tf ≤ 1.5 (Crucial check for silanol interactions).

  • Theoretical Plates (N): > 2000 (for 150mm column).

Linearity & Range
  • Range: 5 µg/mL to 200 µg/mL.

  • Acceptance: R² > 0.999.[2]

Specificity (Degradation Check)

Pyrazolones are sensitive to oxidation.

  • Stress Test: Treat sample with 3% H₂O₂ for 1 hour.

  • Observation: Ensure the main peak is spectrally pure (using PDA purity angle) and separated from oxidative degradation products (likely ring-opening species).

Troubleshooting Guide

Workflow Logic for Peak Issues

Troubleshooting Start Problem: Poor Peak Shape CheckPH Check Mobile Phase pH Is it < 3.0? Start->CheckPH SplitPeak Split Peak? CheckPH->SplitPeak Yes Action1 Add 0.1% TFA or Increase Buffer Conc. CheckPH->Action1 No Tailing Peak Tailing? SplitPeak->Tailing Adsorption Issue Action3 Increase Col. Temp (to 40°C) SplitPeak->Action3 Tautomer Issue Action2 Switch to Polar Embedded Column Tailing->Action2 Silanol Interaction

Caption: Decision tree for troubleshooting common pyrazolone peak anomalies.

Common Issues & Fixes
  • Peak Splitting:

    • Cause: Slow interconversion between keto/enol forms inside the column.

    • Fix: Increase column temperature to 40°C to speed up kinetics, or lower pH to lock the enol form.

  • Fronting:

    • Cause: Sample solvent is too strong (e.g., 100% MeOH injection).

    • Fix: Dilute sample with water or initial mobile phase (95:5 Water:MeCN).

  • Retention Time Drift:

    • Cause: pH fluctuation in the aqueous phase.

    • Fix: Use a buffered aqueous phase (Ammonium Formate/Formic Acid) rather than just acid addition.

References

  • Review of Pyrazolone Tautomerism

    • El-Sheshtawy, H. S., et al. (2011).[3] Tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Heterocycles. Link

  • HPLC of Pyrazolone Derivatives (Edaravone Analogues)

    • Ashtekar, et al. (2023).[4] RP-HPLC Method Development and Validation for Qualitative Estimation of Pyrazolone Derivatives. International Journal of Pharmaceutical Investigation. Link

  • General Method Development for Polar Heterocycles: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Physicochemical Properties of 1H-Pyrazol-3-ol

    • PubChem Database. 1H-Pyrazol-3-ol (CID 66952). Link

  • Green Chemistry Approaches to Pyrazole Separation

    • El-Awady, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega. Link

Sources

Preparation and Application of Metal Complexes with 4-Propionyl Pyrazolone Ligands

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: 4-Acylpyrazolones are a versatile class of β-diketone ligands that have garnered significant attention in coordination chemistry.[1] Their ability to form stable chelate complexes with a wide array of metal ions has led to their exploration in diverse fields, including catalysis, materials science, and medicinal chemistry.[2][3] The electronic and steric properties of these complexes can be finely tuned by modifying the substituents on the pyrazolone ring and the acyl chain. This guide provides a comprehensive, field-tested protocol for the synthesis of a representative ligand, 4-propionyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and its subsequent complexation with copper(II). We delve into the causality behind experimental choices, offer detailed characterization methods for self-validation, and discuss the broader applications of this important class of compounds.

Introduction: The Significance of 4-Acylpyrazolone Metal Complexes

4-Acylpyrazolones function as potent bidentate, monoanionic O,O-donor ligands. Upon deprotonation of the enolic hydroxyl group, they form a six-membered chelate ring with metal ions, a structure that confers considerable thermodynamic stability. This chelating behavior is central to their utility as extractants for metal ions and as building blocks for more complex molecular architectures.[4]

The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, with demonstrated potential as anticancer, antifungal, and antibacterial agents.[4][5][6] This enhancement is often attributed to the principles of chelation theory, where complexation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. Furthermore, the coordinated metal ion itself can act as a catalytic or reactive center. In materials science, these complexes are investigated for their luminescence and non-linear optical properties.[2] This guide serves as a foundational resource for researchers aiming to synthesize and explore the potential of these promising compounds.

Part I: Ligand Synthesis Workflow

The synthesis of the target ligand, 4-propionyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (hereafter abbreviated as HPrP), is a two-step process. First, the pyrazolone core is constructed, followed by acylation at the reactive C4 position.

Ligand_Synthesis_Workflow cluster_0 Protocol 1A: Precursor Synthesis cluster_1 Protocol 1B: Ligand Synthesis EAA Ethyl Acetoacetate Condensation Cyclocondensation EAA->Condensation PH Phenylhydrazine PH->Condensation PMP 3-methyl-1-phenyl-5-pyrazolone (Precursor) Acylation C4 Acylation PMP->Acylation PC Propionyl Chloride PC->Acylation Base Base (e.g., Pyridine) Base->Acylation HPrP 4-propionyl-5-methyl-2-phenyl- pyrazolone (Target Ligand) Condensation->PMP Formation of Pyrazolone Ring Acylation->HPrP Final Product

Caption: Overall workflow for the synthesis of the 4-propionyl pyrazolone ligand (HPrP).

Protocol 1A: Synthesis of 3-Methyl-1-Phenyl-5-Pyrazolone (Precursor)

This protocol is based on the classical Knorr pyrazole synthesis.[7]

Principle: The reaction proceeds via a cyclocondensation reaction between phenylhydrazine and ethyl acetoacetate. The more nucleophilic terminal nitrogen of phenylhydrazine initially attacks one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the stable pyrazolone ring.[8]

Materials and Reagents:

  • Phenylhydrazine (97%)

  • Ethyl acetoacetate (99%)

  • Glacial Acetic Acid

  • Ethanol (95% or absolute)

  • Diethyl ether

  • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer, Buchner funnel.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, combine ethyl acetoacetate (0.1 mol, 13.01 g) and phenylhydrazine (0.1 mol, 10.81 g).

  • Catalyst Addition: Add a few drops (approx. 0.5 mL) of glacial acetic acid to catalyze the condensation.

  • Heating: Heat the mixture in a water bath or on a heating mantle at 100-110°C for 1 hour with continuous stirring. The mixture will turn into a thick, orange-to-red syrup.

    • Scientist's Insight: Heating is crucial to drive the dehydration and ring-closure steps. Acetic acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack.

  • Isolation: Allow the mixture to cool to room temperature. Add 50 mL of diethyl ether and stir vigorously. The product will precipitate as a crystalline solid.

    • Causality Note: The product is poorly soluble in diethyl ether, while the unreacted starting materials and by-products are more soluble, enabling purification by precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with two portions of 25 mL diethyl ether to remove any residual starting materials.

  • Recrystallization: For higher purity, recrystallize the crude product from a minimal amount of hot 50% aqueous ethanol.[9] Allow the solution to cool slowly to obtain well-defined crystals. Dry the purified product in a desiccator.

Protocol 1B: Synthesis of 4-Propionyl-5-Methyl-2-Phenyl-2,4-Dihydro-3H-Pyrazol-3-one (HPrP)

Principle: This step involves the acylation of the pyrazolone precursor at the C4 position. The reaction is typically carried out using an acylating agent like propionyl chloride in the presence of a base. The base deprotonates the C4 carbon, forming a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the propionyl chloride.

Materials and Reagents:

  • 3-Methyl-1-Phenyl-5-Pyrazolone (from Protocol 1A)

  • Propionyl chloride (98%)

  • Anhydrous Pyridine or Dioxane

  • Dilute Hydrochloric Acid (2M)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the pyrazolone precursor (0.05 mol, 8.71 g) in 100 mL of anhydrous pyridine or dioxane in a 250 mL round-bottom flask. Cool the flask in an ice bath to 0-5°C.

    • Scientist's Insight: Anhydrous conditions are important as propionyl chloride readily hydrolyzes with water. Pyridine acts as both a solvent and a base to neutralize the HCl gas produced during the reaction.

  • Acylation: Add propionyl chloride (0.06 mol, 5.55 g) dropwise from a dropping funnel over 30 minutes while maintaining the temperature below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.

  • Work-up: Pour the reaction mixture slowly into 300 mL of ice-cold 2M HCl. A solid product will precipitate.

    • Causality Note: The acidic workup protonates the pyridine, forming a water-soluble pyridinium salt, and causes the desired product to precipitate from the aqueous solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure HPrP as a crystalline solid.

Table 1: Expected Characterization Data for Ligand (HPrP)

PropertyExpected ResultPurpose
Appearance White to pale yellow crystalline solidInitial quality check
Melting Point Specific to the compound (literature value check)Indicator of purity
FT-IR (cm⁻¹) ~1650 (Acyl C=O), ~1600 (Ring C=O), Broad ~2500-3400 (Enolic O-H)Confirms functional groups and enol tautomer presence
¹H NMR (CDCl₃) Disappearance of C4-H proton (~3.4 ppm); Appearance of -CH₂- (~2.8 ppm, quartet) and -CH₃ (~1.2 ppm, triplet)Confirms successful acylation at the C4 position
Elemental (CHN) Calculated: C, 66.65; H, 6.06; N, 12.17%. Found: ±0.4%Verifies the empirical formula and stoichiometry

Part II: Synthesis of a Metal Complex

This section details the synthesis of a representative copper(II) complex, Bis(4-propionyl-5-methyl-2-phenyl-pyrazol-3-onato)copper(II), denoted as [Cu(PrP)₂].

Complex_Synthesis cluster_0 Reactants Ligand HPrP Ligand (in Ethanol) Mix Combine & Reflux Ligand->Mix MetalSalt Cu(OAc)₂·H₂O (in Ethanol) MetalSalt->Mix Precipitation Precipitation upon cooling Mix->Precipitation Complex Formation Filtration Filtration & Washing Precipitation->Filtration Isolate Solid FinalComplex [Cu(PrP)₂] Complex Filtration->FinalComplex Dry

Caption: Experimental workflow for the synthesis of the [Cu(PrP)₂] complex.

Protocol 2: Synthesis of Bis(4-propionyl-5-methyl-2-phenyl-pyrazol-3-onato)copper(II)

Principle: The HPrP ligand is deprotonated in situ and chelates to the Cu(II) ion. The metal acetate salt is often preferred as the acetate ion can act as a base to facilitate the deprotonation of the ligand's enolic proton, driving the reaction forward. The typical stoichiometry is 2:1 (ligand:metal).

Materials and Reagents:

  • HPrP Ligand (from Part I)

  • Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]

  • Methanol or Ethanol

  • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer.

Step-by-Step Methodology:

  • Ligand Solution: Dissolve HPrP (2 mmol, 0.46 g) in 30 mL of hot methanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol, 0.20 g) in 20 mL of methanol.

  • Complexation: While stirring the hot ligand solution, add the copper(II) acetate solution dropwise. An immediate color change and formation of a precipitate should be observed.

    • Scientist's Insight: A distinct color change (e.g., to green or blue) is the primary visual indicator of coordination. Slow addition helps in the formation of a microcrystalline product that is easier to filter and purify.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2 hours to ensure the reaction goes to completion.

  • Isolation: Allow the mixture to cool to room temperature. Collect the solid complex by vacuum filtration.

  • Purification: Wash the product with small portions of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the final complex in a vacuum desiccator over silica gel.

Table 2: Self-Validation and Characterization of [Cu(PrP)₂] Complex

PropertyExpected ResultPurpose
Appearance Green or blue-green powderVisual confirmation of Cu(II) complex formation
Solubility Generally insoluble in water and ethanol; soluble in DMF, DMSOProvides information for further studies (e.g., biological assays)
FT-IR (cm⁻¹) Disappearance of broad enolic O-H band; Shift of C=O band to lower frequencyConfirms deprotonation and coordination through oxygen atoms
Molar Conductivity (DMF) < 20 S·cm²·mol⁻¹Confirms a neutral, non-electrolytic complex[10][11]
UV-Vis (DMF) Appearance of a broad band in the visible region (~600-800 nm)Confirms the presence of d-d electronic transitions in the Cu(II) ion
Elemental (CHN) Calculated vs. Found values agree within ±0.4% for C₂₄H₂₂CuN₄O₄Confirms the ML₂ stoichiometry

Applications and Future Directions

The protocols described provide a reliable pathway to a versatile metal-ligand system. Researchers can build upon this foundation in several areas:

  • Drug Development: The synthesized complexes can be screened for their cytotoxic activity against various cancer cell lines, such as HeLa, Eca-109, and liver cancer cells.[12][13][14] Their antimicrobial properties against bacteria like E. coli and S. aureus can also be investigated. The introduction of different coligands (e.g., 1,10-phenanthroline) can further enhance biological efficacy.[12]

  • Catalysis: These complexes are potential catalysts for oxidation reactions. For instance, similar systems have been used to catalyze the liquid-phase oxidation of phenols using environmentally benign oxidants like H₂O₂.[15] Their activity in C-C coupling reactions can also be explored.[16]

  • Structural Diversity: By varying the metal salt (e.g., using Mn(OAc)₂, Zn(OAc)₂, NiCl₂) or reaction conditions, a variety of coordination geometries (octahedral, square planar, square pyramidal) and nuclearities (mononuclear, dinuclear) can be achieved.[17][18] This allows for systematic studies on how structure influences function.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield of ligand (HPrP) Incomplete reaction; Hydrolysis of propionyl chloride; Loss during recrystallization.Ensure anhydrous conditions; Increase reaction time or temperature moderately; Use minimal hot solvent for recrystallization and cool slowly.
Product is an oil, not a solid Presence of impurities; Incomplete reaction.Triturate with a non-polar solvent (e.g., hexane) to induce crystallization; Re-purify starting materials; Ensure reaction has gone to completion.
Metal complex fails to precipitate Complex is soluble in the reaction solvent; Insufficient concentration.Reduce the solvent volume by rotary evaporation; Cool the solution in an ice bath; Add a non-polar co-solvent to reduce solubility.
Impure complex (from elemental) Incomplete reaction; Co-precipitation of starting materials.Increase reflux time; Wash the final product thoroughly with solvents that dissolve the starting materials but not the complex.

References

  • Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV)
  • Li, J., et al. (2018).
  • Nurmamat, M., et al. (2021). Novel Copper(II) Complex with a 4-Acylpyrazolone Derivative and Coligand Induce Apoptosis in Liver Cancer Cells. ACS Medicinal Chemistry Letters.
  • Marchetti, F., et al. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Coordination Chemistry Reviews. [Link]

  • Uzoukwu, B. A., et al. (2008). 4-Acylpyrazoloneimine Schiff Bases and Their Metal Complexes: Synthesis and Spectroscopic Studies. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. [Link]

  • Darkwa, J. & Dida, S. (2010). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. Inorganica Chimica Acta. [Link]

  • Marchetti, F., et al. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. IRIS Institutional Research Information System. [Link]

  • Frank, N., et al. (2023). Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. Inorganic Chemistry. [Link]

  • Nurmamat, M., et al. (2021). Novel Copper(II) Complex with a 4-Acylpyrazolone Derivative and Coligand Induce Apoptosis in Liver Cancer Cells. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, V., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]

  • Al-Khafaji, Y. H., et al. (2023). Intercalation of pyrazolone-based oxalamide metal complexes into Na-montmorillonite for catalytic liquid-phase oxidation of phenol using H2O2. PLOS ONE. [Link]

  • Modish Project. (2019). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL STUDIES OF 4-ACYLPYRAZOLONE COMPLEXES OF SOME d-BLOCK ELEMENTS. [Link]

  • Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. University of Camerino. [Link]

  • Umeasalugo, K. E., et al. (2016). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules. [Link]

  • Xu, G., et al. (2018). Cadmium(ii) complexes with a 4-acyl pyrazolone derivative and co-ligands: crystal structures and antitumor activity. New Journal of Chemistry. [Link]

  • Mohareb, R. M., et al. (2012). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Am-mar, H. Y., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society. [Link]

  • Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. [Link]

  • Naik, C.G. & Malik, G.M. (2010). Synthesis of pyrazolone derivatives and their biological activities. Oriental Journal of Chemistry. [Link]

  • Ezeorah, C. J., et al. (2022). Synthesis of 4-acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones. ResearchGate. [Link]

  • Ukwueze, N. N., et al. (2022). Synthesis of 4‐butyryl‐5‐methyl‐2‐phenyl‐2,4‐dihydro‐3H‐pyrazol‐3‐one. ResearchGate. [Link]

  • Mohammed, T. A., et al. (2024). Synthesis, Spectroscopic Characterization and Antimicrobial Assessment of 4-Acetyl Pyrazolone Schiff Base and Its Cobalt (II) Complex. ResearchGate. [Link]

  • Cvetkovikj, A., et al. (2018). Synthesis and characterization of copper, nickel, cobalt, zinc complexes with 4-nitro-3-pyrazolecarboxylic acid ligand. Journal of Thermal Analysis and Calorimetry. [Link]

  • Beevi, J., et al. (2016). Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. Journal of Pharmaceutical Research and Clinical Practice. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 4-Propionyl-1H-pyrazol-3(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Propionyl-1H-pyrazol-3(2H)-one

Case ID: OPT-PYR-4ACYL Status: Active Support Level: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for C4-Acylation of Pyrazolones

Executive Summary: The Tautomer & Chelation Challenge

Synthesizing 4-acylpyrazolones, specifically 4-Propionyl-1H-pyrazol-3(2H)-one , presents a classic organic chemistry paradox: the starting material (pyrazolone) is amphoteric and highly tautomeric. The primary yield-killer is not decomposition, but regioselectivity failure —specifically, the competition between O-acylation (kinetic product), N-acylation (if N1 is unsubstituted), and the desired C-acylation (thermodynamic product).

This guide prioritizes the Jensen Calcium Hydroxide Method , the industry "Gold Standard" for forcing C-acylation via metal chelation. We also address the Direct Cyclization route for cases where acylation fails.

Module 1: The Jensen Protocol (Calcium-Mediated Acylation)

Theory of Operation: Standard Friedel-Crafts acylation often fails on pyrazolones due to catalyst deactivation by the basic nitrogens. The Jensen method utilizes


 to form a stable calcium enolate complex. The calcium ion acts as a template, coordinating between the pyrazolone oxygen and the incoming propionyl carbonyl, effectively locking the reaction at the C4 position.
Optimized Workflow
ParameterSpecificationCriticality
Stoichiometry Pyrazolone (1.0 eq) :

(2.0 eq) : Propionyl Chloride (1.1 eq)
High (Excess base required for chelation)
Solvent 1,4-Dioxane (Anhydrous, <0.05%

)
Critical (Moisture hydrolyzes acid chloride)
Temperature Addition: 0–10°C

Reflux: 101°C
Medium (Control exotherm, then drive rearrangement)
Reaction Time 30 min (Addition) + 1–2 h (Reflux)Medium
Step-by-Step Protocol
  • The "Dry" Setup: Flame-dry a 3-neck round-bottom flask equipped with an overhead stirrer (magnetic stirring often fails due to paste formation). Maintain a positive

    
     atmosphere.
    
  • Slurry Formation: Suspend 1H-pyrazol-3(2H)-one (1.0 eq) in anhydrous 1,4-dioxane (10 mL/g).

  • Catalyst Activation: Add

    
      (2.0 eq).[1] Note: Use high-quality, finely powdered calcium hydroxide. Old, carbonated reagents reduce yield.
    
  • Complex Initiation: Stir the thick slurry for 10–15 minutes at room temperature.

  • Controlled Addition: Cool the mixture to ~10°C. Add Propionyl Chloride (1.1 eq) dropwise.

    • Observation: The reaction is exothermic.[2] The color typically shifts (yellow

      
       orange/red) as the calcium complex forms.
      
  • Thermodynamic Locking: Heat the mixture to reflux for 1–2 hours.

    • Checkpoint: The reaction mixture should become a thick, heavy paste. This is the Calcium-Diketonate Complex . If it remains a thin liquid, C-acylation has likely failed.

  • Hydrolysis (The Release): Pour the hot paste into vigorously stirred 2M HCl (excess).

    • Mechanism:[3][4][5][6][7][8] Acid destroys the Ca-complex, precipitating the free ligand (product).

  • Isolation: Filter the solid. If oil forms (common with propionyl derivatives), extract with DCM.

Mechanism & Pathway Visualization

JensenMechanism Start Pyrazolone (Tautomeric Mix) CaAdd Add Ca(OH)2 (Deprotonation) Start->CaAdd Enolate Calcium Enolate Intermediate CaAdd->Enolate Anhydrous Dioxane AcylAdd Add Propionyl Cl (Coordination) Enolate->AcylAdd Complex Stable Calcium Chelate (Thick Paste) AcylAdd->Complex Template Effect O_Acyl O-Acyl Side Product (Kinetic) AcylAdd->O_Acyl Fast Rxn Acid Acid Hydrolysis (HCl) Complex->Acid Decomposition Product 4-Propionyl-1H- pyrazol-3(2H)-one Acid->Product Precipitation O_Acyl->Complex Reflux (Fries-type Rearrangement)

Figure 1: The Jensen Acylation Pathway. Note the critical "Rearrangement" step during reflux which converts kinetic O-acyl byproducts into the thermodynamic Calcium Chelate.

Module 2: Troubleshooting & FAQs

Q1: My reaction mixture never turned into a "thick paste." It remained liquid. Yield was <10%.

  • Diagnosis: Failure to form the Calcium Complex.

  • Root Cause:

    • Moisture: Propionyl chloride hydrolyzed before reacting.

    • Old

      
      :  If your calcium source has converted to 
      
      
      
      (chalk) via air exposure, it cannot deprotonate the pyrazolone.
  • Corrective Action: Use fresh

    
     and distill dioxane over sodium/benzophenone or use molecular sieves.
    

Q2: I isolated a product, but NMR shows a mixture of the target and an O-acylated impurity.

  • Diagnosis: Incomplete Fries rearrangement.

  • Root Cause: The reflux time was too short, or the temperature was too low. O-acylation is kinetically favored. The Calcium template effect pulls the equilibrium to C-acylation, but this requires heat.

  • Corrective Action: Increase reflux time to 3–4 hours. Ensure you are using Dioxane (bp 101°C) and not a lower boiling solvent like THF (bp 66°C), which may not provide enough energy for the rearrangement.

Q3: The product is an oil/gum that won't crystallize.

  • Diagnosis: Tautomeric equilibrium or residual solvent.

  • Context: 4-Acylpyrazolones exist in multiple tautomeric forms (OH/NH vs C=O/NH). Propionyl chains add lipophilicity, lowering the melting point compared to benzoyl derivatives.

  • Corrective Action:

    • Copper Complexation Trick: Dissolve the crude oil in ethanol and add aqueous Copper(II) Acetate. The bis-ligand copper complex will precipitate as a solid (often green/blue). Filter this solid, wash it, and then decompose it with dilute

      
       to release the pure ligand. This is a powerful purification technique specific to this chemistry.
      

Q4: Can I use this on unsubstituted 1H-pyrazol-3-one?

  • Warning: If N1 is unsubstituted (NH), N-acylation is a major competitor.

  • Modification: You must use 2.2 equivalents of

    
    . The first equivalent protects the N1 position (as a salt) and the enolic oxygen; the second drives the C-acylation. If yield remains low, consider the Direct Cyclization Route  (Module 3).
    

Module 3: Alternative Route (Direct Cyclization)

If the Jensen acylation fails due to N1 interference, build the ring with the propionyl group already attached.

Protocol:

  • Precursors: Condense Hydrazine Hydrate with Diethyl 2-propionylmalonate (or Ethyl 2-propionyl-3-oxobutanoate, though this usually yields the 3-methyl derivative).

  • Conditions: Reflux in Ethanol/Acetic Acid.

  • Advantage: Avoids regioselectivity issues of acylation.

  • Disadvantage: Precursors (like 2-propionyl-3-oxopropionate) can be unstable or expensive.

Decision Matrix: Which Method?

DecisionTree Start Start: Choose Synthesis Route Q1 Is the Pyrazolone Ring Already Synthesized? Start->Q1 Yes Yes Q1->Yes No No Q1->No Q2 Is N1 Substituted? (e.g., Phenyl/Methyl) Yes->Q2 RouteC Route C: Direct Cyclization (Hydrazine + Propionyl-Dicarbonyl) No->RouteC Substituted Yes (N-Ph/Me) Q2->Substituted Unsubstituted No (N-H) Q2->Unsubstituted RouteA Route A: Jensen Method (Ca(OH)2 Acylation) Substituted->RouteA RouteB Route B: Modified Jensen (2.5 eq Base) OR Protect N1 first Unsubstituted->RouteB RouteB->RouteC If Yield < 30%

Figure 2: Strategic Decision Tree for selecting the optimal synthetic pathway based on substrate constraints.

References

  • Jensen, B. S. (1959).[9] The Synthesis of 1-Phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668–1670.[9]

    • Foundational paper establishing the Calcium Hydroxide method.
  • Marchetti, F., et al. (2005). Synthesis and Characterization of 4-Acyl-5-pyrazolones. Inorganic Chemistry, 44, 14. Modern review of coordination chemistry and tautomerism of these ligands.
  • Umetani, S., & Matsui, M. (1992). Tautomeric equilibrium of 4-acyl-5-pyrazolones in solution. Bulletin of the Chemical Society of Japan, 65(11). Essential for understanding why your product looks like a mixture in NMR.
  • Volochnyuk, D. M., et al. (2025).[10] Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv.

    • Recent insights into scaling pyrazole acylation and purific

Sources

Resolving solubility issues of pyrazolone derivatives in water

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It moves beyond generic textbook definitions to provide actionable, troubleshooting-focused workflows for researchers dealing with the stubborn solubility profiles of pyrazolone derivatives (e.g., Edaravone, Metamizole, Propyphenazone).

Topic: Resolving Solubility & Stability Issues of Pyrazolone Derivatives in Aqueous Media Ticket ID: PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Phase: Understanding the "Why"

Before attempting solubilization, you must diagnose the specific physicochemical barrier preventing your pyrazolone derivative from dissolving. Pyrazolones are deceptive; their solubility is not just a function of lipophilicity (LogP) but is heavily influenced by tautomeric equilibrium and crystal lattice energy .

The Tautomerism Trap

Pyrazolone derivatives exist in dynamic equilibrium between three tautomeric forms: the CH-form, OH-form (enol), and NH-form.

  • In Solid State: They often crystallize in the NH-form or CH-form, forming strong intermolecular hydrogen bonds (high lattice energy), rendering them poorly water-soluble.

  • In Solution: Polar solvents (like water) shift the equilibrium. However, if the energetic cost to break the crystal lattice is higher than the solvation energy gained, the compound remains undissolved.

Decision Matrix: Selecting a Strategy

Use the following logic flow to determine the correct solubilization method for your specific derivative.

SolubilizationStrategy Start Start: Pyrazolone Derivative Insoluble in Water CheckIonizable Does it have an acidic proton? (e.g., unsubstituted N1 or C4-H) Start->CheckIonizable CheckStability Is it oxidation sensitive? (e.g., Edaravone) CheckIonizable->CheckStability No / Weakly Acidic Salt Method A: Salt Formation (High pH / Counter-ion) CheckIonizable->Salt Yes (pKa < 5) CheckDose Target Concentration > 10 mg/mL? CheckStability->CheckDose No (Stable) CD_Complex Method B: Cyclodextrin Complexation (Shields from oxidation) CheckStability->CD_Complex Yes (High Risk) Cosolvent Method C: Cosolvency/Surfactants (PEG 400, Ethanol, Tween) CheckDose->Cosolvent Yes (High Sol.) SolidDisp Method D: Solid Dispersion (Amorphous State) CheckDose->SolidDisp No (Low Dose/Oral)

Figure 1: Strategic Decision Tree for Pyrazolone Solubilization. Selects the optimal method based on chemical structure and stability requirements.

Method A: pH Manipulation & Salt Formation

Best For: Derivatives with an acidic proton (e.g., Edaravone pKa ~7.0) or ionizable side chains.[1] Mechanism: Converting the pyrazolone into its phenolate-like anion disrupts intermolecular H-bonding and increases hydration.

Protocol: In-Situ Salt Formation

Reagents: 1N NaOH, Ethanol (absolute), Deionized Water (degassed).

  • Slurry Preparation: Suspend the pyrazolone derivative in a minimal volume of Ethanol (approx. 5 mL per gram).

  • Titration: Under continuous stirring, add 1.05 equivalents of NaOH (using 1N solution).

    • Why? A slight excess ensures complete deprotonation, but too much excess can catalyze hydrolysis degradation.

  • Dilution: Slowly add degassed water to reach the desired final volume.

  • Stabilization: If the compound is oxidation-prone (turns yellow/brown), add 0.1% Sodium Bisulfite immediately.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Precipitation upon dilution "Common Ion Effect" or pH drop.Check final pH.[2] If pH < pKa + 2, add minimal NaOH. Ensure water is buffered.
Solution turns yellow Oxidative degradation (radical formation).Use degassed water. Add antioxidant (Na-bisulfite or EDTA). Protect from light.[3]
Viscous/Gel formation High concentration of sodium salt.Switch counter-ion to Potassium (K+) or Tris-buffer to reduce viscosity.

Method B: Cyclodextrin (CD) Complexation (Gold Standard)

Best For: Oxidation-sensitive derivatives (e.g., Edaravone) and improving long-term stability. Mechanism: The hydrophobic pyrazolone ring enters the CD cavity, shielding it from oxygen and water, while the hydrophilic CD exterior ensures solubility.

Protocol: Freeze-Drying Inclusion Complex

Recommended Carrier: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

CD_Protocol Step1 1. Weighing Molar Ratio 1:1 or 1:2 (Drug : HP-β-CD) Step2 2. Dissolution Dissolve CD in water. Dissolve Drug in minimal Ethanol. Step1->Step2 Step3 3. Mixing Add Drug solution to CD solution dropwise with stirring. Step2->Step3 Step4 4. Equilibrium Stir 24h @ 25°C (Protect from light) Step3->Step4 Step5 5. Filtration 0.45 µm filter to remove uncomplexed drug. Step4->Step5 Step6 6. Lyophilization Freeze-dry to obtain soluble powder. Step5->Step6

Figure 2: Workflow for preparing stable Pyrazolone-Cyclodextrin inclusion complexes via freeze-drying.

Critical Technical Note: For Edaravone, a molar ratio of 1:1 with HP-β-CD typically yields a stability constant (


) sufficient for clinical formulations. If using unmodified 

-CD, the solubility is limited; always prefer hydroxypropyl or sulfobutyl ether derivatives for parenteral use.

Method C: Cosolvency & Surfactants

Best For: High-concentration stock solutions for in-vivo animal studies (IP/IV). Mechanism: Reduces the dielectric constant of water and reduces interfacial tension.

Optimized Cosolvent Systems

Do not rely on a single solvent. Use a ternary system for maximum stability.

Recommended Formulation (Vehicle):

  • 10% Ethanol: Primary solubilizer for the pyrazolone ring.

  • 30-40% Propylene Glycol (or PEG 400): Stabilizer and viscosity modifier.

  • 50-60% Water (Buffered): Phosphate buffer pH 7.4.

Preparation Order (Crucial):

  • Dissolve Pyrazolone in Ethanol + Propylene Glycol first.

  • Vortex until clear.

  • Slowly add the aqueous buffer while stirring.

    • Warning: Adding organic solution to water often causes "crashing out" (precipitation) due to local high water concentration. Always add Water to Organic phase slowly in this context.

Frequently Asked Questions (FAQ)

Q: My pyrazolone derivative dissolves initially but precipitates after 24 hours. Why? A: This is likely a supersaturation event or crystal polymorph conversion . You may have dissolved a metastable amorphous form which slowly converted to a stable, less soluble crystalline hydrate.

  • Fix: Use a crystallization inhibitor like HPMC (0.1% w/v) or PVP K30 in your buffer to inhibit nucleation of the stable crystal form.

Q: Can I use DMSO for animal studies? A: While DMSO is an excellent solvent for pyrazolones, it is often toxic or irritant at high volumes.

  • Limit: Keep DMSO < 5-10% v/v. If higher solubility is needed, switch to the HP-β-CD complexation method (Method B), which is biologically inert and safer for IV administration.

Q: How do I prevent the solution from turning brown? A: Pyrazolones are electron-rich and prone to oxidation into hydrazobenzene derivatives or colored azo-compounds.

  • Fix:

    • Bubble Nitrogen/Argon gas through all solvents for 15 mins before use.

    • Add antioxidants: Sodium Bisulfite (0.1-0.2%) or L-Cysteine.

    • Store at 4°C in amber glass vials.

References

  • Edaravone/Cyclodextrin Complexation

    • Title: Preparation and physicochemical characteristics of the complex of edaravone with hydroxypropyl-β-cyclodextrin.[4][5]

    • Source: Rongthong, T. et al. (2013).
    • URL:[Link]

  • Pyrazolone Tautomerism & pKa

    • Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-pyrazol-3-ols.[6][7]

    • Source: Holzer, W. et al. (2019). Molecules.
    • URL:[Link]

  • Solubility Enhancement Techniques (General)

    • Title: Techniques to improve the solubility of poorly soluble drugs.[1][2][3][8][9][10][11]

    • Source: Savjani, K. T. et al. (2012). ISRN Pharmaceutics.
    • URL:[Link]

  • Edaravone Bioavailability & Efflux

    • Title: Hydroxypropyl-sulfobutyl-β-cyclodextrin improves the oral bioavailability of edaravone by modulating drug efflux pump of enterocytes.[4]

    • Source: Li, J. et al. (2014). Journal of Pharmaceutical Sciences.
    • URL:[Link]

Sources

Technical Support Center: Controlling Keto-Enol Tautomerism in 4-Acylpyrazolone NMR Spectra

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for researchers characterizing 4-acylpyrazolones via NMR. It addresses the dynamic keto-enol equilibria inherent to these systems, providing actionable troubleshooting protocols and mechanistic insights.

Current Status: Operational Specialist: Senior Application Scientist Topic: 4-Acylpyrazolone Tautomeric Control & NMR Troubleshooting[1]

Executive Summary: The "Chameleon" Challenge

4-acylpyrazolones are β-dicarbonyl analogs embedded within a heterocyclic ring. Unlike simple diketones, they exhibit a complex "tautomeric square" involving the pyrazole ring nitrogens, the ring hydroxyl, and the exocyclic acyl group. In solution, these molecules rarely exist as a single static structure.

The Core Problem: The proton exchange between the ring oxygen (O-5), the ring nitrogen (N-2), and the acyl oxygen (exocyclic) often occurs at a rate comparable to the NMR time scale (


 to 

s). This results in:
  • Broad, unassignable singlets (often >10 ppm).

  • "Missing" protons in integration.

  • Solvent-dependent chemical shifts that confuse structural assignment.

This guide provides the protocols to freeze, shift, or identify these tautomers.

Troubleshooting & FAQs

Issue 1: "My spectrum shows broad, flat humps instead of sharp OH/NH signals. Is my sample impure?"

Diagnosis: Likely not impurity. You are observing coalescence . The proton is exchanging between the enol (OH) and keto-amine (NH) forms at an intermediate rate.

Technical Insight: 4-acylpyrazolones typically form an Intramolecular Hydrogen Bond (IMHB) between the acyl carbonyl and the pyrazole hydroxyl/amine. This creates a stable 6-membered pseudo-ring.

  • Scenario A (Fast Exchange): You see a single sharp peak at the weighted average chemical shift.

  • Scenario B (Intermediate Exchange): The peak broadens significantly, sometimes disappearing into the baseline.

  • Scenario C (Slow Exchange): You see distinct peaks for each tautomer.

Corrective Protocol: Variable Temperature (VT) NMR

  • Heat it up: Run the spectrum at 320–330 K . Higher thermal energy accelerates the exchange (

    
    ), collapsing the broad humps into a single, sharper average peak.
    
  • Cool it down: Run at 230–250 K (requires solvents like CD₂Cl₂ or THF-d8). This slows the exchange (

    
    ), resolving distinct signals for the OH and NH tautomers.
    
Issue 2: "How do I distinguish the OH-tautomer from the NH-tautomer?"

Diagnosis: Chemical shift ranges and solvent polarity are your primary indicators.

The Tautomeric Landscape:

  • OH-form (Hydroxypyrazole / Enol): Favored in non-polar solvents (CDCl₃, C₆D₆).[1] Stabilized by the IMHB.

  • NH-form (Pyrazolone / Keto-amine): Favored in polar aprotic solvents (DMSO-d6, DMF-d7).[1] The polar solvent disrupts the IMHB and stabilizes the more dipolar NH form.

Data Table 1: Diagnostic Chemical Shifts (¹H & ¹³C)

FeatureOH-Tautomer (Enol)NH-Tautomer (Keto-Amine)Notes
¹H Shift (Mobile) 12.0 – 17.0 ppm 11.0 – 13.0 ppm OH is often more deshielded due to strong IMHB.[1]
¹³C Carbonyl (C=O) ~160–165 ppm~165–175 ppmThe exocyclic C=O is more shielded in the enol form.
¹³C Ring C-5 ~155–160 ppm (C-OH)~160–165 ppm (C=O)Hard to distinguish; rely on C=O shifts.
Solvent Preference CDCl₃, Benzene-d6DMSO-d6, Methanol-d4DMSO often forces the NH form.[1]
Issue 3: "I see multiple sets of peaks in the aromatic region. Is the sample decomposing?"

Diagnosis: You are likely observing slow-exchange tautomerism or E/Z isomerism of the exocyclic double bond.

Explanation: In 4-acylpyrazolones, the "enol" form involves an exocyclic double bond (C=C-OH). This double bond allows for E and Z isomers. While the Z-isomer is usually locked by the intramolecular hydrogen bond, steric bulk (e.g., if R = tert-butyl) can force the population of the E-isomer or the keto form.

Validation Step:

  • Perform a D₂O shake .

  • Add 1-2 drops of D₂O to the NMR tube and shake.

  • Result: If the extra peaks correspond to the backbone (phenyl/methyl) of a tautomer, they will remain. If the OH/NH signals disappear (exchange with D) and the aromatic peaks simplify (due to fast exchange averaging induced by water/acid), it confirms tautomeric equilibrium.

Visualizing the Mechanism

The following diagram illustrates the equilibrium pathways and the critical role of the intramolecular hydrogen bond (IMHB) in stabilizing specific forms.

Tautomerism cluster_0 Detection Strategy OH_Form OH-Form (Hydroxypyrazole) Favored in CDCl3 Strong IMHB Transition Proton Transfer Transition State OH_Form->Transition Solvent Polarity Temperature Transition->OH_Form NH_Form NH-Form (Keto-Amine) Favored in DMSO Dipolar Stabilization Transition->NH_Form NH_Form->Transition Tip1 Broad Peak? Heat to >320K Tip2 Assignment? Compare CDCl3 vs DMSO

Caption: Tautomeric equilibrium between OH (enol) and NH (keto) forms. The transition is mediated by solvent polarity and temperature.

Experimental Protocols

Protocol A: Solvent Switching for Tautomer Locking

Use this when you need a clean spectrum for publication and the tautomeric ratio is irrelevant to the core structure confirmation.

  • Prepare Sample 1: Dissolve ~5-10 mg of 4-acylpyrazolone in 0.6 mL CDCl₃ .

    • Expectation: Predominantly OH-form .[2] Look for a sharp or broad singlet >12 ppm (chelated OH).

  • Prepare Sample 2: Dissolve ~5-10 mg in 0.6 mL DMSO-d6 .

    • Expectation: Predominantly NH-form . The acidic proton signal will likely shift upfield (11-13 ppm) or broaden due to interaction with the solvent.

  • Comparison: Overlay the aromatic regions. If the coupling constants (

    
    ) of the phenyl ring protons change slightly, this confirms the electronic reorganization of the pyrazole ring between tautomers.
    
Protocol B: Variable Temperature (VT) Coalescence Experiment

Use this to prove that broad peaks are dynamic protons, not impurities.[1]

  • Solvent Choice: Use Toluene-d8 or DMSO-d6 (high boiling points). Avoid CDCl₃ (low boiling point limits upper range).

  • Baseline Scan (298 K): Acquire a standard proton spectrum. Note the line width at half-height (

    
    ) of the exchangeable proton.
    
  • Stepwise Heating: Increase temperature in 10 K increments (310 K, 320 K, 330 K).

    • Wait 5 minutes at each step for thermal equilibration.

    • Re-shim the Z-axis at each temperature.

  • Observation: The broad peak should sharpen as the exchange rate becomes fast relative to the NMR timescale.

  • Cooling (Optional): If using Toluene-d8, cool to 250 K to freeze out the individual tautomers.

Decision Tree for Broad Signals

Troubleshooting Start Problem: Broad/Missing OH or NH Signal CheckSolvent Check Solvent Start->CheckSolvent IsChloroform Is it CDCl3? CheckSolvent->IsChloroform ActionDMSO Switch to DMSO-d6 (Stabilize NH form) IsChloroform->ActionDMSO Yes ActionVT Run VT-NMR (Heat to 325K) IsChloroform->ActionVT No (already polar) ResultSharp Signal Sharpens? ActionDMSO->ResultSharp ActionVT->ResultSharp Conclusion1 Diagnosis: Dynamic Exchange (Coalescence) ResultSharp->Conclusion1 Yes Conclusion2 Diagnosis: Paramagnetic Impurity or Aggregation ResultSharp->Conclusion2 No

Caption: Troubleshooting logic for broad NMR signals in 4-acylpyrazolone analysis.

References

  • Marchetti, F. et al. (2005). Synthesis and characterization of 4-acyl-5-pyrazolones and their coordination to transition metals. Journal of Organometallic Chemistry. Link

  • Holzer, W. et al. (1999). 4-Acyl-5-methyl-2-phenylpyrazolones: NMR and X-ray investigations. Heterocycles. Link

  • Pezzuto, J. M. et al. (2011).[3] Tautomerism of 4-acylpyrazolones: A theoretical and experimental study. Journal of Molecular Structure. Link

  • Li, X. et al. (2013). Solvent effects on the keto-enol tautomerism of 4-acylpyrazolone derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • Uzzaman, M. et al. (2016). Crystal Structure and NMR Characterization of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone. Molecules. Link

Sources

Technical Support Center: Pyrazolone Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Hydrazine from Reaction Mixtures

Executive Summary & Regulatory Context

The Problem: In the synthesis of pyrazolones (often via Knorr condensation of


-keto esters with hydrazine), unreacted hydrazine is a critical process impurity. Hydrazine is a known mutagen and carcinogen. Under ICH M7 guidelines , it is classified as a Class 1 Genotoxic Impurity (GTI) .

The Stakes: Regulatory bodies (FDA, EMA) require control of hydrazine often to low ppm or ppb levels (Acceptable Intake < 1.5


 g/day  for lifetime exposure). Standard aqueous washes are often insufficient due to hydrazine's water miscibility and the potential for it to "hide" in the organic phase as an emulsion or salt.

The Solution: This guide provides a multi-tiered remediation strategy:

  • Chemical Scavenging: Converting hydrazine into a chemically distinct, easily removable species.

  • Physicochemical Partitioning: Exploiting pKa differences for targeted extraction.

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your reaction scale and product solubility. Use the decision tree below to select the optimal workflow.

HydrazineRemoval Start Start: Crude Reaction Mixture CheckLevel Hydrazine Level? Start->CheckLevel High High (>1000 ppm) CheckLevel->High Excess Reagent Used Low Trace (<1000 ppm) CheckLevel->Low Stoichiometric Control Solubility Product Solubility in Acid? High->Solubility Scavenge Protocol A: Acetone Scavenging Low->Scavenge Soluble Soluble (Basic Product) Solubility->Soluble Yes Insoluble Insoluble (Acidic/Neutral) Solubility->Insoluble No Soluble->Scavenge Avoid Acid Wash Wash Protocol B: pH-Controlled Wash Insoluble->Wash Hybrid Hybrid: Wash then Scavenge Insoluble->Hybrid Ultra-Low Limits Required

Figure 1: Decision matrix for selecting the appropriate hydrazine removal strategy based on impurity load and product properties.

Protocol A: Chemical Scavenging (The "Acetone Method")

Mechanism: This method relies on the condensation of hydrazine with a ketone (Acetone) to form acetone azine or acetone dimethylhydrazone .

  • Why Acetone? The resulting hydrazone is low-boiling (volatile) and does not possess the H-bond donor capability of hydrazine, making it significantly easier to remove via vacuum distillation or aqueous washing.

Step-by-Step Workflow
StepActionTechnical Rationale (The "Why")
1 Quench Add 5.0 equivalents of Acetone (relative to estimated residual hydrazine) to the reaction mixture.
2 Digest Stir at 40–50°C for 2–4 hours .
3 Monitor Self-Validating Step: Check TLC or HPLC. Hydrazine peak should disappear; a new, less polar "hydrazone" peak may appear.
4 Remove Concentrate under reduced pressure (Rotavap) at >60°C .
5 Wash Redissolve residue in EtOAc/DCM and wash with 1M HCl (if product is stable).

Troubleshooting Protocol A:

  • Issue: Product precipitates upon adding acetone.

    • Fix: Add a co-solvent (MeOH or DCM) to maintain homogeneity during the scavenging phase. The reaction must be homogeneous to be fast.

  • Issue: New impurity persists in HPLC.

    • Fix: The hydrazone is not volatile enough. Switch scavenger to Glyoxal (forms a water-soluble heterocycle) or use Protocol B .

Protocol B: pH-Controlled Extraction (The "Partitioning Method")

Mechanism: Hydrazine is a base (


). Pyrazolones often exist in keto-enol equilibrium and can be weakly acidic (

) or neutral, depending on substitution. We exploit this by protonating hydrazine to keep it in the aqueous phase while keeping the pyrazolone in the organic phase.
Step-by-Step Workflow
  • Dilution: Dilute the reaction mixture with a water-immiscible solvent (Ethyl Acetate or 2-MeTHF).

  • Acid Wash (The Critical Step):

    • Wash the organic layer with 0.5M - 1.0M HCl (or

      
      ).
      
    • Target pH: The aqueous phase must be pH < 4.

    • Mechanism:[1][2] At pH 4, hydrazine (pKa 8.1) is >99.9% protonated as

      
      . This ionic species is insoluble in organic solvents.
      
  • Brine Wash: Follow with a saturated brine wash to break any emulsions caused by the amphoteric nature of pyrazolones.

  • Back-Extraction (Optional): If yield is low, re-extract the acidic aqueous layer with fresh organic solvent to recover any protonated product, then combine organic layers.

Self-Validating Check:

  • Take a 1 mL aliquot of the organic layer.

  • Shake with 1 mL of water.

  • Test the water with a pH strip . If it turns basic or neutral, residual hydrazine (or other bases) are still leaching. Repeat the acid wash.

Frequently Asked Questions (FAQs)

Q1: Can I use 2,4-pentanedione (acetylacetone) as a scavenger? A: Proceed with caution. While acetylacetone reacts rapidly with hydrazine to form 3,5-dimethylpyrazole, this new byproduct is a stable, organic-soluble solid that is often difficult to separate from pyrazolone products by crystallization. Acetone is preferred because its byproduct is volatile.

Q2: My pyrazolone product is amphoteric and dissolves in the acid wash. What now? A: You cannot use Protocol B. Use Protocol A (Scavenging) followed by a neutral water wash. Alternatively, use a Polymer-Supported Benzaldehyde resin. Add the resin beads, stir for 12 hours, and filter. The hydrazine remains covalently bound to the beads.

Q3: How do I detect low-level hydrazine to confirm ICH M7 compliance? A: Standard HPLC-UV is often "blind" to hydrazine due to lack of a chromophore. You must use derivatization.

  • Method: Derivatize the sample with benzaldehyde in situ.

  • Detection: Monitor the benzalazine peak (strong UV absorbance at ~300 nm) by HPLC.

  • Limit: This method can typically detect down to 1-5 ppm.

Visualizing the Scavenging Mechanism

The following diagram illustrates the chemical transformation used in Protocol A.

ScavengingMechanism Hydrazine Toxic Hydrazine (N2H4) Reaction Condensation (- H2O) Hydrazine->Reaction Acetone Scavenger: Acetone (Excess) Acetone->Reaction Hydrazone Acetone Dimethylhydrazone (Volatile / Lipophilic) Reaction->Hydrazone Removal Removal Method: Vacuum Distillation or Acid Wash Hydrazone->Removal

Figure 2: Chemical scavenging mechanism converting toxic hydrazine into volatile hydrazones.

References
  • ICH M7(R1) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3]

  • FDA Guidance : Genotoxic Impurities. U.S. Food and Drug Administration.[4]

  • Organic Process Research & Development: "Practical Approaches to the Removal of Hydrazine from Pharmaceutical Intermediates." ACS Publications. (General reference to standard industry practices typically found in OPRD journals).
  • Organic Chemistry Portal : Pyrazole Synthesis and Knorr Reaction.

Sources

Optimizing reaction temperature for C-acylation of pyrazol-3-ones

Author: BenchChem Technical Support Team. Date: March 2026

Core Concept: The Thermodynamic vs. Kinetic Battle[1]

Welcome to the optimization hub. If you are struggling with low yields or regioselectivity issues (O-acylation vs. C-acylation) in pyrazol-3-one chemistry, the root cause is almost invariably the temperature-dependent tautomeric equilibrium .

Pyrazol-3-ones are bidentate nucleophiles. They react at the oxygen (O-acylation) or the C-4 carbon (C-acylation).

  • Kinetic Control (Low Temperature): Favors attack by the "harder" nucleophile (Oxygen), leading to O-acyl esters.

  • Thermodynamic Control (High Temperature): Favors the formation of the C-acyl product (at C-4). This is often driven by the formation of a stable chelate with a metal cation (typically Ca²⁺) and requires thermal energy to overcome the activation barrier for rearrangement.

The Golden Rule: To achieve C-acylation, you must push the system from kinetic trapping (O-acyl) to thermodynamic stability (C-acyl) using heat and a chelating base.

Standard Operating Procedure (SOP)

The Modified Jensen Method (Calcium Hydroxide Mediated)

This protocol is the industry standard for ensuring C-selectivity. It relies on the formation of a calcium complex that stabilizes the


-dicarbonyl system at C-4, effectively "locking" the acyl group in place.

Reagents:

  • Substrate: 1-phenyl-3-methyl-pyrazol-5-one (or derivative)[1]

  • Solvent: Anhydrous 1,4-Dioxane[2]

  • Base/Catalyst: Calcium Hydroxide (Ca(OH)₂), synthetic grade

  • Acylating Agent: Acid Chloride (R-COCl)

Protocol Steps:

  • Dissolution (50°C):

    • Dissolve the pyrazolone in anhydrous 1,4-dioxane.

    • Tech Note: Gentle heating (~50°C) may be required for full solubility. Do not add the base until the substrate is dissolved.

  • Catalyst Addition (Ambient):

    • Add 2.0 equivalents of Ca(OH)₂.

    • Why? One equivalent acts as the catalyst for the chelate; the second acts as a base to neutralize the HCl generated.

  • Acyl Chloride Addition (0°C to Ambient):

    • Cool the slurry to ~10-15°C (use a water bath).

    • Add the acid chloride dropwise.[2]

    • Critical: The reaction is exothermic. If you add it too fast without cooling, you risk local overheating and decomposition (tar formation).

  • The Thermal Shift (Reflux ~101°C):

    • Once addition is complete, heat the mixture to reflux .

    • Maintain reflux for 30–60 minutes .

    • Visual Cue: The thick white/yellow paste will often thin out and turn orange/red as the calcium complex forms. This color change is your indicator of C-acylation.

  • Hydrolysis (Workup):

    • Cool to room temperature.

    • Pour the mixture into dilute HCl (2M) to decompose the calcium complex.[3]

    • The C-acyl product will precipitate as a solid.

Troubleshooting Guide (Q&A)

Q1: I isolated the product, but NMR shows it's the O-acyl ester (5-acyloxypyrazole), not the C-acyl ketone. What went wrong?

  • Diagnosis: The reaction did not reach thermodynamic equilibrium.

  • Fix: You likely skipped the reflux step or didn't heat it long enough. The O-acyl product is the kinetic intermediate.

  • Action: Re-dissolve your O-acyl product in dioxane with Ca(OH)₂ and reflux it. This "Fries-like" rearrangement will convert the O-ester to the C-ketone.

Q2: My reaction turned into a black tar during the acid chloride addition.

  • Diagnosis: Uncontrolled exotherm.

  • Fix: While high temperature is needed for the rearrangement, low temperature is needed for the addition.

  • Action: Ensure the initial addition is done at <20°C. Only ramp the temperature to reflux after the acid chloride is fully added.

Q3: Can I use DMF instead of Dioxane?

  • Diagnosis: Solvent effects on chelation.

  • Fix: DMF is a Lewis base and can compete with the pyrazolone for calcium coordination, potentially lowering yields of the complex.

  • Action: Stick to non-coordinating ethers like 1,4-dioxane or THF (if reflux temp of 66°C is sufficient for your specific substrate). Dioxane (bp 101°C) is preferred for the higher thermal ceiling.

Q4: I am seeing bis-acylation (both O- and C-acylated).

  • Diagnosis: Stoichiometry error.

  • Fix: Excess acid chloride was present.

  • Action: Ensure strict 1:1 stoichiometry of Pyrazolone:Acid Chloride. Ensure Ca(OH)₂ is at least 2:1.[2]

Data & Visualization

Temperature Impact Summary
VariableCondition A: Low Temp (<25°C)Condition B: High Temp (Reflux >80°C)
Primary Product O-Acyl (Ester)C-Acyl (Ketone)
Mechanism Nucleophilic substitution (Kinetic)Acyl migration / Chelation (Thermodynamic)
Color Change Minimal (remains pale)Significant (Yellow

Orange/Red)
Role of Ca(OH)₂ Base (HCl scavenger)Template (Chelating agent)
Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the kinetic and thermodynamic pathways.

PyrazoloneAcylation Start Pyrazol-3-one (Substrate) Inter O-Acyl Intermediate (Kinetic Product) Start->Inter Acid Chloride Low Temp (<20°C) Pyridine/Base Complex Calcium Chelate Complex Start->Complex Acid Chloride Ca(OH)2 Reflux (101°C) Inter->Complex Heat + Ca(OH)2 (Rearrangement) Final 4-Acyl-Pyrazol-3-one (Thermodynamic Product) Complex->Final H3O+ (Acid Workup)

Caption: Figure 1. Divergent reaction pathways. The red path indicates kinetic trapping (O-acylation) at low temperatures. The green path indicates the thermodynamic C-acylation facilitated by calcium chelation and heat.

References

  • Jensen, B. S. (1959).[4] The Synthesis of 1-Phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670.[4]

    • Foundational text describing the Ca(OH)₂/Dioxane reflux method.
  • Royal Society of Chemistry. (2017).[2] Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

    • Modern validation of the Jensen protocol and NMR characteriz
  • Marchetti, F., et al. (2015). Synthesis and biological evaluation of 4-acyl-5-pyrazolone derivatives. European Journal of Medicinal Chemistry.

    • Application of high-temperature C-acyl

Sources

Troubleshooting O-acylation vs C-acylation side products in pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting O-acylation vs. C-acylation Regioselectivity Lead Scientist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: What product do you actually have?

Before optimizing reaction conditions, you must confirm the regiochemical outcome of your current experiment. Pyrazolones (5-hydroxypyrazoles) are ambident nucleophiles. The "acyl" group can land on the Oxygen (kinetic trap) or the Carbon-4 (thermodynamic target).

Visual Diagnostic Flowchart

Use the following decision tree to categorize your product based on standard spectroscopic data.

PyrazoleDiagnosis Start Analyze Crude Product (NMR & IR) IR_Check Check IR Carbonyl Region Start->IR_Check High_Freq Band at ~1750-1780 cm⁻¹ (Ester-like) IR_Check->High_Freq High ν(CO) Low_Freq Band at ~1620-1650 cm⁻¹ (Chelated Ketone) IR_Check->Low_Freq Low ν(CO) NMR_Check Check ¹H NMR (C4-H) High_Freq->NMR_Check Result_C DIAGNOSIS: C-Acyl Product (Target Scaffold) Low_Freq->Result_C Singlet_Present Singlet present at 6.0 - 6.3 ppm NMR_Check->Singlet_Present H-4 Detected Singlet_Absent No Singlet at 6.0 ppm (New alkyl/aryl signals present) NMR_Check->Singlet_Absent H-4 Absent Result_O DIAGNOSIS: O-Acyl Product (Kinetic Side Product) Singlet_Present->Result_O Singlet_Absent->Result_C

Caption: Diagnostic logic flow for distinguishing O-acyl vs. C-acyl isomers using standard IR/NMR markers.

Technical Briefing: The Mechanism of Selectivity

To fix the problem, you must understand the "Hard-Soft" competition occurring in your flask.

The Ambident Nucleophile Problem

5-Pyrazolones exist in tautomeric equilibrium. The anion generated by deprotonation can react at:

  • Oxygen (Hard Nucleophile): Reaction here is fast, charge-controlled, and leads to O-acylation . This is the Kinetic Product .

  • Carbon-4 (Soft Nucleophile): Reaction here is slower, orbital-controlled, and leads to C-acylation . This is the Thermodynamic Product .

The Calcium Hydroxide Solution (The Jensen Method)

The industry-standard solution to force C-acylation is the Jensen Method (using Ca(OH)₂ in 1,4-dioxane).

  • Mechanism: Calcium ions (

    
    ) form a tight chelate complex with the 1,3-dicarbonyl system of the C-acylated product. This chelation stabilizes the C-acyl product significantly, driving the equilibrium away from the O-acyl ester.
    
  • Thermodynamics: Even if O-acylation occurs first, the presence of calcium and heat facilitates an intermolecular or intramolecular rearrangement (similar to a Fries rearrangement) to the stable C-acyl calcium complex.

ReactionPathway Reactants 5-Pyrazolone + Acid Chloride O_Acyl O-Acyl Ester (Kinetic Product) Reactants->O_Acyl Fast (Base/Cold) C_Acyl C-Acyl Product (Thermodynamic) Reactants->C_Acyl Slow O_Acyl->C_Acyl Rearrangement (Heat/Ca²⁺) Chelate Ca²⁺ Chelate Complex (Precipitate) C_Acyl->Chelate Ca(OH)₂ Stabilization Chelate->C_Acyl Acid Workup

Caption: Reaction energy landscape showing the kinetic O-acyl trap and the thermodynamic drive toward the Calcium-stabilized C-acyl product.

Troubleshooting & FAQs

Scenario A: "I am consistently isolating the O-acyl ester."

Cause: You are likely operating under kinetic control. This happens when using simple bases (Et₃N, Pyridine) at low temperatures (0°C to RT) or using Schotten-Baumann conditions. Corrective Action:

  • Switch Base: Move from soluble organic amines to Calcium Hydroxide (Ca(OH)₂) .

  • Increase Temp: C-acylation has a higher activation energy. Reflux is usually required.

  • Rescue Protocol: If you already have the O-acyl product, do not discard it. Subject it to a Fries Rearrangement (see Protocol 2 below).

Scenario B: "The reaction solidifies and stirring stops."

Cause: The Jensen method produces a thick paste of the Calcium-Pyrazolone complex. This is a good sign—it means the trap is working. Corrective Action:

  • Mechanical Stirring: Use an overhead stirrer rather than a magnetic bar if scaling up >10g.

  • Solvent Volume: Increase 1,4-dioxane volume. The reaction works best in dilute suspension.

Scenario C: "I see a mixture of O-acyl and C-acyl products."

Cause: Incomplete rearrangement or insufficient "templating" ion. Corrective Action:

  • Check Reagent Quality: Ensure your 1,4-dioxane is anhydrous (water hydrolyzes the acid chloride).

  • Stoichiometry: Ensure you are using at least 2 equivalents of Ca(OH)₂ . One equivalent neutralizes the HCl formed; the second is required to form the calcium enolate complex.

Validated Experimental Protocols

Protocol 1: Selective C-Acylation (The Jensen Method)

Target: Direct synthesis of 4-acyl-5-pyrazolones.

Materials:

  • 1-Phenyl-3-methyl-5-pyrazolone (1.0 equiv)

  • Ca(OH)₂ (2.0 equiv, powder)

  • Acid Chloride (1.0 - 1.1 equiv)

  • 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Complex Formation: In a round-bottom flask equipped with a reflux condenser, suspend the pyrazolone (10 mmol) and Ca(OH)₂ (20 mmol) in 1,4-Dioxane (40 mL).

  • Activation: Heat the suspension to reflux for 15–30 minutes. Note: The mixture may thicken.

  • Acylation: Remove heating bath briefly. Add the Acid Chloride (11 mmol) dropwise (exothermic reaction).

  • Rearrangement: Return to reflux and stir vigorously for 1–3 hours. The formation of the stable Ca-complex drives the reaction.

  • Quench: Cool to room temperature. Pour the thick slurry into cold 2M HCl (100 mL) to decompose the calcium complex.

  • Isolation: Stir for 30 minutes. The C-acyl product usually precipitates as a solid. Filter, wash with water, and recrystallize (often from EtOH or MeOH).

Protocol 2: Rescue of O-Acyl Product (Fries Rearrangement)

Target: Converting unwanted O-isomer to C-isomer.

Step-by-Step:

  • Dissolve the O-acylated pyrazole in 1,4-dioxane.

  • Add 1.0–2.0 equiv of Ca(OH)₂.

  • Reflux for 2–4 hours.

  • Follow the "Quench" and "Isolation" steps from Protocol 1.

    • Alternative: For very stubborn substrates, use anhydrous AlCl₃ (3 equiv) in nitrobenzene or DCM (classic Friedel-Crafts conditions), though the Calcium method is cleaner for pyrazoles.

Data Reference: Spectroscopic Fingerprints

Use this table to validate your product.

FeatureO-Acyl Product (Kinetic) C-Acyl Product (Thermodynamic) Reasoning
IR (C=O) 1740 – 1780 cm⁻¹ 1620 – 1650 cm⁻¹ O-acyl is a vinyl ester (high freq). C-acyl forms an intramolecular H-bond (chelate), lowering frequency.
¹H NMR (C4-H) Singlet @ 6.0 – 6.3 ppmAbsent C4 is substituted in the desired product.
¹H NMR (OH) Absent> 12.0 ppm (Broad) The enolic OH in C-acyl products is strongly deshielded by H-bonding to the carbonyl.
¹³C NMR (C=O) ~165 ppm (Ester)~190 ppm (Ketone)Distinct shift between ester and ketone carbonyls.
TLC (Polarity) Higher R_f (Less Polar)Lower R_f (More Polar)C-acyl compounds often streak due to acidity/enolization.

References

  • Jensen, B. S. (1959).[1] The Synthesis of 1-Phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668–1670.

    • Core Authority: The foundational paper establishing the Calcium Hydroxide method for regioselective C-acyl
  • Lycka, A., et al. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, RSC.[2]

    • Validation: Modern validation of the Jensen protocol with detailed NMR characterization d
  • Holzer, W., & Seiringer, G. (2003). Pyrazolones: Heterocyclic Analogues of Xanthone and Xanthione. Journal of Heterocyclic Chemistry.

    • Mechanistic Insight: Discusses the Fries rearrangement of O-acyl pyrazoles to C-acyl isomers.
  • Paine, J. B. (1987). Regioselectivity in the Acylation of Pyrazoles. Journal of Heterocyclic Chemistry, 24(2), 351-355.

    • Context: Broad overview of N vs C vs O acyl

Sources

Technical Support Center: Stability of 4-Propionyl-1H-pyrazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling of 4-Propionyl-1H-pyrazol-3(2H)-one under Acidic Conditions Document ID: TS-PYR-04-ACID Last Updated: February 26, 2026 Audience: Medicinal Chemists, Process Engineers, Analytical Scientists

Executive Summary

4-Propionyl-1H-pyrazol-3(2H)-one (often referred to as a 4-acylpyrazolone derivative) is a structural analog of Edaravone and a versatile chelating ligand. Its stability in acidic media is governed by two competing factors: tautomeric equilibrium (reversible) and deacylation (irreversible).

While the pyrazole core is highly robust, the exocyclic acyl group at position 4 introduces a


-dicarbonyl motif susceptible to acid-catalyzed retro-Claisen cleavage under extreme conditions. This guide provides the operational parameters to manipulate this molecule safely without compromising yield or purity.

Module 1: Tautomeric Dynamics & Analytical Artifacts

The Issue: Users frequently report "impurities" or "double peaks" in HPLC/NMR when analyzing this compound in acidic solvents. In 90% of cases, these are not degradation products but tautomers.

The Mechanism

In acidic solution, 4-propionyl-1H-pyrazol-3(2H)-one exists in a dynamic equilibrium between the NH-keto , OH-enol , and CH-keto forms. The presence of acid stabilizes the protonated species and accelerates the interconversion rate, often leading to peak broadening or splitting in unbuffered LC systems.

Visualizing the Equilibrium

The following diagram illustrates the proton-transfer pathways active in acidic media (pH < 4).

Tautomerism cluster_0 Acidic Equilibrium (Reversible) cluster_1 Analytical Artifacts Keto NH-Keto Form (Major in Polar Solvents) Enol OH-Enol Form (Stabilized by H-Bonding) Keto->Enol H+ Shift NMRShift NMR: Broadened NH/OH Signals Keto->NMRShift CHKeto CH-Keto Form (Reactive Intermediate) Enol->CHKeto Slow Tautomerization SplitPeak HPLC: Split/Broad Peaks Enol->SplitPeak Slow Exchange on Column Time Scale

Figure 1: Tautomeric interconversion pathways in acidic media leading to common analytical artifacts.

Module 2: Chemical Stability & Degradation Risks

The Issue: Loss of the propionyl group (deacylation) during heating or prolonged storage in strong mineral acids.

Degradation Pathway: Acid-Catalyzed Deacylation

Unlike simple esters, the 4-propionyl group is a ketone. However, because it is flanked by the pyrazolone enol system, it mimics a


-diketone. Under vigorous acidic reflux  (e.g., 6M HCl, >80°C), water can attack the carbonyl, leading to a retro-Claisen fragmentation.

Reaction: 4-Propionylpyrazolone + H2O (H+) → Pyrazolone (unsubstituted) + Propionic Acid

Stability Data Summary
ConditionSolvent SystemTempStability StatusRisk Level
Storage 0.1 M HCl / DMSO4°CStable (>1 month)Low
Reaction Glacial Acetic Acid25°CStable Low
Reaction 10% H2SO460°CMetastable (< 4 hrs)Medium
Stress 6 M HClRefluxDegradation (Deacylation)High

Critical Insight: The pyrazole ring itself is extremely resistant to acid. The failure point is exclusively the C4-C(acyl) bond. If you observe a new peak at RRT ~0.4-0.6 (relative to parent), check for the unsubstituted pyrazolone.

Module 3: Troubleshooting Guide

Scenario A: "I see two peaks in my HPLC chromatogram."
  • Diagnosis: Likely tautomer separation, not impurity.

  • Validation Step: Run the sample at a higher column temperature (e.g., 45°C vs 25°C). If the peaks merge or the ratio changes significantly, it is tautomerism.

  • Solution: Use a buffered mobile phase (e.g., 0.1% TFA or Formic Acid) to lock the protonation state, or switch to a slightly basic mobile phase (pH 7.5) where the enolate anion dominates as a single species.

Scenario B: "My yield dropped after acid workup."
  • Diagnosis: The compound may have precipitated as a salt or remained in the aqueous phase.

  • Explanation: 4-Acylpyrazolones are amphoteric. In strong acid (pH < 1), they are protonated (cationic) and highly water-soluble.

  • Solution: Adjust the pH of the aqueous layer to the isoelectric point (typically pH 3–4) to induce precipitation of the neutral free base before extraction.

Scenario C: "The compound turned yellow/brown in acid."
  • Diagnosis: Oxidation or trace metal chelation.

  • Explanation: Acylpyrazolones are potent chelators. Trace iron (Fe³⁺) in acid creates highly colored complexes (red/purple).

  • Solution: Add EDTA to the workup or wash with metal-free HCl. Ensure glass-lined reactors are used for scale-up.

Module 4: Standard Operating Procedures (SOPs)

Protocol 1: Safe Dissolution for Bioassays
  • Objective: Prepare a stable 10 mM stock solution.

  • Step 1: Dissolve 10 mg of 4-Propionyl-1H-pyrazol-3(2H)-one in 1 mL DMSO (creates a monomeric solution).

  • Step 2: Dilute slowly into acidic buffer (pH 4.5 acetate or pH 1.2 HCl).

  • Note: Do not heat above 40°C during dissolution to prevent thermal isomerization or degradation.

Protocol 2: Recovery from Acidic Waste Streams
  • Objective: Recover compound from acidic mother liquor.

  • Step 1: Cool the solution to 0–5°C.

  • Step 2: Slowly add saturated NaHCO₃ or 4M NaOH dropwise.

  • Step 3: Monitor pH continuously. Stop exactly at pH 3.5 – 4.0 .

  • Step 4: Filter the resulting white precipitate immediately. (Going to pH > 8 will re-dissolve it as the enolate anion).

Visual Workflow: Stability Decision Tree

StabilityWorkflow Start Start: Acidic Experiment TempCheck Is Temperature > 60°C? Start->TempCheck AcidConc Is Acid Conc > 2M? TempCheck->AcidConc No RiskHigh HIGH RISK: Deacylation Likely (Monitor for Propionic Acid) TempCheck->RiskHigh Yes TimeCheck Exposure Time > 6 Hours? AcidConc->TimeCheck No AcidConc->RiskHigh Yes RiskMed MEDIUM RISK: Monitor Tautomer Ratio TimeCheck->RiskMed Yes RiskLow LOW RISK: Stable Operation TimeCheck->RiskLow No

Figure 2: Decision tree for assessing degradation risk based on experimental conditions.

References

  • Tautomerism of Pyrazolones

    • Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.[1][2]

    • Source: N
    • URL:[Link]

  • Synthesis & Acid Stability of 4-Acylpyrazolones

    • Title: Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones.[3]

    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

  • General Stability of Pyrazole Carboxylates in Acid

    • Title: Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions.[4]

    • Source: BenchChem Technical Guides
  • Chelation & Solubility Properties

    • Title: Acylpyrazolone derivatives of high selectivity for lanthanide metal ions.[5]

    • Source: Journal of the Chemical Society, Dalton Transactions
    • URL:[Link]

Sources

Technical Support Center: Purification of 4-Propionyl-1H-pyrazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PROP-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

User Query:

"I am struggling to purify 4-Propionyl-1H-pyrazol-3(2H)-one. I am seeing severe tailing on my column, poor separation from impurities, and inconsistent recovery. What is the optimal chromatography protocol?"

Part 1: The Diagnostic Phase (Triage)

Before proceeding to the column, we must address the fundamental chemistry of your analyte. 4-Propionyl-1H-pyrazol-3(2H)-one is not a standard organic molecule; it is a chelating enol subject to keto-enol tautomerism.

The Core Problem: Tautomeric Chaos

Your molecule exists in equilibrium between three forms. On standard silica gel, these forms interact differently with surface silanols, causing the "streaking" or "tailing" you are observing.[1]

  • NH-form (Pyrazolone): Polar, H-bond donor.

  • OH-form (Enol): Acidic (pKa ~4-5), forms strong intramolecular hydrogen bonds (pseudo-ring).[2]

  • CH-form (Diketo): Less common in polar solvents.

Critical Diagnostic Step: Perform a solubility test in Dichloromethane (DCM) vs. Methanol (MeOH) .

  • Observation: If it is insoluble in DCM but soluble in MeOH, standard liquid loading will cause precipitation at the top of the column.[2]

  • Solution: You must use the Dry Loading technique (detailed below).

Part 2: The Core Protocol (Standard Operating Procedure)

This protocol is designed to suppress ionization and lock the tautomer, ensuring a tight band on the column.

Stationary Phase Selection
  • Standard: Silica Gel 60 (40–63 µm).

  • Warning: Avoid "Basic Alumina" as the acidic enol will bind irreversibly.

  • Metal Warning: 4-acylpyrazolones are potent chelators. If your column has a sintered metal frit , the compound may chelate iron/nickel, resulting in a colored band that never elutes.[2] Use glass frits or cotton plugs.

Mobile Phase Engineering

Standard Hexane/Ethyl Acetate gradients often fail because the compound drags on the silica. You need a polar, acidified system.

  • Base Solvent A: Dichloromethane (DCM)[2]

  • Solvent B: Methanol (MeOH)[2]

  • The Modifier (Critical): 0.5% to 1.0% Acetic Acid (AcOH) added to both solvents.

    • Why? The acid keeps the pyrazolone protonated (neutral enol form), preventing it from interacting with acidic silanols on the silica.[2]

Step-by-Step Execution
StepActionTechnical Rationale
1. Sample Prep Dissolve crude in minimal MeOH/DCM (1:1).[2] Add silica gel (ratio 1:2 sample:silica). Rotovap to dryness.Dry Loading eliminates solubility issues and prevents "crashing out" at the column head.
2. Column Packing Slurry pack silica in 100% DCM (+0.5% AcOH).Prevents heat generation and air bubbles.
3. Loading Carefully pour the dry sample-silica powder onto the packed bed. Add a layer of sand on top.Ensures a flat, even starting band.
4. Elution Start: 100% DCM (+AcOH). Gradient: 0% ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

5% MeOH over 10 CV (Column Volumes).
Slow increase in polarity prevents co-elution of impurities.
5. Monitoring Use UV (254 nm). The conjugated enone system absorbs strongly.Ferric Chloride (

) stain is highly specific (turns red/purple due to chelation).

Part 3: Visualization of the Logic

The following diagram illustrates the decision-making process and the chemical mechanism of purification failure.

PurificationLogic Start Crude 4-Propionyl-Pyrazolone SolubilityCheck Diagnostic: Solubility in DCM? Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble/Sparingly Soluble SolubilityCheck->Insoluble No LiquidLoad Liquid Load (Risk of Precip) Soluble->LiquidLoad DryLoad Dry Load onto Silica (Recommended) Insoluble->DryLoad ColumnType Stationary Phase Selection LiquidLoad->ColumnType DryLoad->ColumnType Silica Standard Silica (SiO2) ColumnType->Silica ReversePhase C18 / Reverse Phase ColumnType->ReversePhase Alternative TailingIssue ISSUE: Severe Tailing/Streaking Silica->TailingIssue Mechanism Cause: Interaction with Silanols (Acidic Enol vs Acidic Silica) TailingIssue->Mechanism Solution SOLUTION: Add 1% Acetic Acid to Mobile Phase Mechanism->Solution Result Purified Product (Protonated Enol Form) Solution->Result

Caption: Decision tree for purification strategy, highlighting the critical intervention (Acetic Acid) required to overcome silanol interactions.

Part 4: Troubleshooting & FAQs

Q1: The product is stuck at the top of the column and won't move, even with 10% Methanol. Why?

  • Diagnosis: You likely have metal contamination.

  • Explanation: 4-acylpyrazolones are strong chelators.[3] If your crude mixture contained metal salts (e.g., from a catalyst) or if you used a steel spatula/frit, the compound has formed a complex.

  • Fix: Flush the column with a mobile phase containing EDTA or switch to an acidified mobile phase (1-2% AcOH) immediately to break the complex.

Q2: I see two spots on TLC that merge into one after purification. Is my compound decomposing?

  • Diagnosis: No, this is Tautomerism .

  • Explanation: On silica plates, the keto and enol forms can sometimes separate slightly or streak. In solution (NMR), they equilibrate.

  • Verification: Take the "two spots," dissolve them, and run a 2D TLC. If they reappear as two spots again, it is dynamic equilibrium, not impurity.

Q3: Why not use Triethylamine (TEA) to prevent tailing?

  • Technical Warning: While TEA is used for basic amines (like pure pyridine), your compound is an acidic enol (pKa ~4-5).[2] Adding a base will deprotonate it, creating an anion. Anions stick aggressively to silica gel. Always use Acid (AcOH) for this class of molecule.

Q4: Is there a non-chromatographic alternative?

  • Recommendation: Yes. 4-Propionyl-1H-pyrazol-3(2H)-one often crystallizes well.

  • Protocol: Try recrystallization from Dioxane/Water or Ethanol . This is often superior to chromatography for removing hydrazine impurities.

References

  • Tautomerism of 4-acylpyrazolones

    • Source: Holzer, W., & Seiringer, G. (2011).[2] Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Heterocycles, 83(7).[4]

    • Context: Defines the equilibrium between OH/NH/CH forms and their impact on polarity.
  • Chelation & Metal Interaction

    • Source: Marchetti, F., et al. (2009). Structural tautomerism of 4-acylpyrazolone Schiff bases. Zhurnal Strukturnoi Khimii.
    • Context: Explains the strong chelating nature of the 4-acyl-5-pyrazolone motif, relevant to column frit interactions.
    • [2]

  • General Purification of Pyrazoles

    • Source: BenchChem Technical Support.[5] (2025).[5][6] Chromatographic Purification of Pyridine/Pyrazole Derivatives.

    • Context: Protocols for suppressing silanol activity using mobile phase modifiers.[1][5]

  • Acidity and pKa Data

    • Source: EPA CompTox Chemicals Dashboard. (2025).[2] Properties of Pyrazole Derivatives.

    • Context: Provides pKa estimates (Acidic ~4.0)
    • [2]

Sources

Validation & Comparative

Advanced Spectral Characterization: 4-Propionyl-1H-pyrazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Propionyl-1H-pyrazol-3(2H)-one represents a critical scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and a privileged structure in the design of COX-2 inhibitors and metal-chelating ligands.[1] Its analysis is non-trivial due to prototropic tautomerism , where the molecule oscillates between keto- and enol-forms depending on the solvent environment.

This guide provides a definitive technical breakdown of the 1H NMR spectral characteristics of this molecule. Unlike standard datasheets, we focus on the solvent-dependent structural dynamics , comparing the "locked" chelated state in non-polar solvents against the solvated equilibrium in polar media.

Part 1: Structural Dynamics & Tautomerism

To interpret the NMR spectrum, one must first understand the species present in the NMR tube. 4-Acylpyrazolones do not exist as a single static structure.

The Tautomeric Triad

The molecule exists in equilibrium between three primary forms:

  • CH-form (Keto): 4-propionyl-1,2-dihydro-3H-pyrazol-3-one.[1]

  • OH-form (Enol): 4-propionyl-3-hydroxypyrazole (Predominant in non-polar solvents).[1]

  • NH-form: 4-propionyl-pyrazol-3-one (zwitterionic character).[1]

In CDCl₃ , the molecule adopts the OH-form , stabilized by a strong intramolecular hydrogen bond (IMHB) between the enolic hydroxyl (C3-OH) and the carbonyl oxygen of the propionyl group.[1] This creates a pseudo-six-membered ring, "locking" the conformation and deshielding the OH proton.

In DMSO-d₆ , the high dielectric constant and hydrogen-bond accepting capability of the solvent disrupt this IMHB, leading to a mixture of tautomers or a rapid exchange average.

Visualization: Tautomeric Equilibrium Pathway

Tautomerism cluster_solvents Solvent Influence OH_Form OH-Form (Enol) (Stabilized by IMHB) CH_Form CH-Form (Keto) (Less Stable) OH_Form->CH_Form Proton Transfer NH_Form NH-Form (Polar Solvated) OH_Form->NH_Form Solvent Interaction (DMSO) CDCl3 CDCl3 (Favors OH-Form) CDCl3->OH_Form DMSO DMSO-d6 (Disrupts IMHB) DMSO->NH_Form

Caption: Solvent-dependent tautomeric switching. Non-polar solvents (CDCl3) lock the enol form via intramolecular hydrogen bonding, while polar solvents (DMSO) promote exchange.[1]

Part 2: Experimental Protocols

Synthesis (Jensen Method)

If the compound is not sourced commercially, the standard synthesis involves the acylation of 3-pyrazolone.[1]

  • Reagents: 1H-pyrazol-3(2H)-one, Propionyl Chloride, Ca(OH)₂.[1]

  • Solvent: 1,4-Dioxane (Reflux).[1]

  • Mechanism: C-acylation at position 4 is favored over O-acylation under basic conditions with calcium catalysis.

NMR Sample Preparation
  • Solvent A (Structural Verification): CDCl₃ (99.8% D) . Use this to observe the "clean" enol form and the downfield OH signal.

    • Protocol: Dissolve 10 mg in 0.6 mL CDCl₃. Ensure the sample is dry; water promotes exchange broadening.

  • Solvent B (Solubility/Exchange): DMSO-d₆ . Use this if the compound is insoluble in chloroform or to study exchangeable protons.

    • Protocol: Dissolve 10 mg in 0.6 mL DMSO-d₆. Expect broadened signals for NH/OH.

Part 3: Spectral Analysis & Comparison[3]

Comparative Data Table: CDCl₃ vs. DMSO-d₆

The following table contrasts the chemical shifts (


) observed in the two primary solvent systems. Note that the Propionyl group  signals are relatively stable, while the Ring/Exchangeable  protons shift dramatically.
Proton AssignmentMultiplicity

(ppm) in CDCl₃ (Non-Polar)

(ppm) in DMSO-d₆ (Polar)
Mechanistic Insight
Propionyl -CH₃ Triplet (

Hz)
1.15 - 1.25 1.05 - 1.15 Terminal methyl; minimal solvent effect.[1]
Propionyl -CH₂- Quartet (

Hz)
2.80 - 2.95 2.70 - 2.85 Deshielded by carbonyl.[1] Slight upfield shift in DMSO due to solvation.
Ring C5-H Singlet7.60 - 7.80 7.50 - 8.20 Aromatic/Heteroaromatic proton.[1] Shifts downfield in DMSO if H-bonding occurs at N1/N2.
Enolic -OH / NH Broad Singlet11.00 - 13.50 Broad / Invisible Critical Diagnostic: In CDCl₃, the IMHB deshields this proton significantly. In DMSO, exchange with water/solvent broadens it.
Detailed Signal Interpretation
1. The Propionyl "Fingerprint"

The propionyl group provides the most reliable anchor for the spectrum. It appears as a classic ethyl pattern but is deshielded due to the adjacent carbonyl.

  • The Quartet (2.8 ppm): This integrates to 2 protons.[1] Its position is characteristic of an

    
    -methylene to a ketone.
    
  • The Triplet (1.2 ppm): Integrates to 3 protons.[1]

2. The Pyrazole Ring Proton (C5-H)

Assuming the molecule is unsubstituted at position 5 (as implied by the name), a sharp singlet integrating to 1 proton will appear in the aromatic region (


 ppm).[1]
  • Note: If the C5 position were substituted (e.g., methyl), this signal would be absent, replaced by a methyl singlet at

    
     ppm.[1]
    
3. The "Ghost" Protons (NH/OH)

This is where the solvent choice defines the result.

  • In CDCl₃: You will likely see a very broad, low-field signal (11-13 ppm).[1][2] This is the enolic proton involved in the intramolecular hydrogen bond. It confirms the 4-acyl-5-hydroxy structure.[1]

  • In DMSO-d₆: This signal often disappears or merges with the water peak (3.33 ppm) due to rapid proton exchange.[1] Do not interpret the absence of this peak as a lack of purity; it is a kinetic phenomenon.

Part 4: Analytical Workflow Diagram

The following workflow illustrates the logic for confirming the structure and distinguishing it from potential O-acylated byproducts.

AnalysisWorkflow Start Start: Crude Product Solvent_Choice Select Solvent: CDCl3 vs DMSO Start->Solvent_Choice CDCl3_Path Run in CDCl3 Solvent_Choice->CDCl3_Path Preferred Check_LowField Check >11 ppm region CDCl3_Path->Check_LowField Signal_Present Signal 11-13 ppm Present? (Sharp/Broad) Check_LowField->Signal_Present Yes_Signal YES: Confirms C-Acylation (Intramolecular H-Bond) Signal_Present->Yes_Signal No_Signal NO: Suspect O-Acylation or Wet Sample Signal_Present->No_Signal

Caption: Decision tree for verifying C-acylation via 1H NMR. The low-field signal is the "smoking gun" for the correct isomer.

References

  • Holzer, W., et al. (2004).[1] Synthesis and NMR spectroscopic investigations with 3-amino-, 3-hydroxy-, and 3-methoxy-4-acyl-1-phenyl-2-pyrazolin-5-ones. Scientific Journals. Link

  • Holzer, W., & Seidl, G. (2004).[1] On the tautomerism of pyrazolones: The geminal 2J(pyrazole C-4,H-3(5)) spin coupling constant as a diagnostic tool. Tetrahedron. Link

  • Bieringer, S., & Holzer, W. (2006).[1] 4-Acyl-5-hydroxy-1-phenyl-3-trifluoromethyl-pyrazoles: Synthesis and NMR spectral investigations. Heterocycles. Link

  • BenchChem. (2025).[1][3] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Link[1]

  • Ismael, S., et al. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl). Link[1]

Sources

FTIR Comparative Guide: Resolving the Carbonyl Peaks of 4-Propionyl-1H-pyrazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Analyzing the functional groups of


-diketone derivatives like 4-Propionyl-1H-pyrazol-3(2H)-one presents a unique spectroscopic challenge. Due to extensive keto-enol tautomerism and the formation of pseudo-aromatic chelate rings via intramolecular hydrogen bonding, the characteristic carbonyl (C=O) stretching frequencies do not appear in the traditional 1700–1750 cm⁻¹ range. Instead, they shift downward, creating a highly complex spectral envelope between 1550 and 1650 cm⁻¹.

As an Application Scientist, selecting the correct Fourier Transform Infrared (FTIR) sampling technique is critical. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR), Transmission (KBr pellet), and Diffuse Reflectance (DRIFTS) in resolving the propionyl and pyrazolone carbonyl peaks, providing actionable, self-validating protocols for drug development professionals and structural chemists.

Mechanistic Background: Tautomerism and Carbonyl Shifting

To accurately interpret the FTIR spectrum of 4-Propionyl-1H-pyrazol-3(2H)-one, one must first understand its structural dynamics. Density Functional Theory (DFT) studies on 4-acylpyrazolones reveal a complex equilibrium of multiple tautomeric forms, primarily stabilized by conjugation and hydrogen bonding.

In its theoretical, non-bonded keto form, the compound possesses two distinct carbonyls:

  • The Pyrazolone Ring C=O: Typically expected around 1710 cm⁻¹.

  • The Propionyl C=O: Typically expected around 1680 cm⁻¹.

However, in the solid state, the compound predominantly exists in enol or keto-amine tautomeric forms[1]. Strong intramolecular hydrogen bonding between the enolic hydroxyl (or amine hydrogen) and the pyrazolone carbonyl oxygen causes massive electron delocalization. This structural stabilization effectively weakens the C=O double bond character, shifting the pyrazolone C=O peak down to ~1577–1590 cm⁻¹[2]. Simultaneously, the propionyl C=O peak shifts to ~1610–1630 cm⁻¹, often merging with C=C and C=N stretching vibrations.

Tautomerism Keto Keto Form (Unbonded) Propionyl C=O: ~1680 cm⁻¹ Pyrazolone C=O: ~1710 cm⁻¹ Enol Enol / Keto-amine Form Strong Intramolecular H-Bonding Keto->Enol Tautomerization (Solid State) Shift1 Shifted Propionyl C=O ~1610 - 1630 cm⁻¹ Enol->Shift1 Electron Delocalization Shift2 Shifted Pyrazolone C=O ~1570 - 1590 cm⁻¹ Enol->Shift2 H-Bond Stabilization

Fig 1: Tautomeric equilibrium of 4-Propionyl-1H-pyrazol-3(2H)-one and its effect on C=O FTIR peaks.

Comparative Analysis: ATR vs. KBr vs. DRIFTS

The analytical technique chosen directly impacts the integrity of the hydrogen-bonded network, thereby altering the observed C=O frequencies.

  • ATR-FTIR (Diamond Crystal): Provides the most accurate representation of the native solid-state tautomer. Because it requires no matrix dilution, the delicate intermolecular hydrogen bonds remain intact.

  • Transmission (KBr Pellet): The traditional standard, but highly problematic for 4-acylpyrazolones. The extreme pressure (10 tons) required to press the pellet can induce polymorphic transitions. Furthermore, KBr is hygroscopic; absorbed water exhibits an H-O-H bending mode at ~1640 cm⁻¹, which artificially masks the propionyl C=O peak.

  • DRIFTS: Excellent for powdered samples without the pressure artifacts of KBr, though spectral resolution is highly dependent on particle size scattering.

Quantitative Data Comparison

Data synthesized from established 4-acylpyrazolone spectral behaviors under varying matrix conditions.

Analytical TechniquePropionyl C=O (cm⁻¹)Pyrazolone C=O (cm⁻¹)O-H / N-H Stretch (cm⁻¹)Spectral ResolutionMatrix Interference
ATR-FTIR (Diamond) 162215853150 (Broad)Excellent (Native)None (Surface contact)
Transmission (KBr) 1618 (Broadened)15773135 (Broad)ModerateHigh (Hygroscopic, Pressure)
DRIFTS 162515903160 (Sharp/Broad)GoodLow (Scattering dependent)

Experimental Protocols (Self-Validating Workflows)

To ensure high-fidelity resolution of the overlapping carbonyl bands, the following methodologies must be strictly adhered to.

Workflow Sample 4-Propionyl-1H-pyrazol -3(2H)-one ATR ATR-FTIR (Native State) Sample->ATR KBr Transmission (KBr) (High Pressure) Sample->KBr DRIFTS DRIFTS (Powder Dispersion) Sample->DRIFTS Acq Spectral Acquisition (64 Scans, 4 cm⁻¹) ATR->Acq KBr->Acq DRIFTS->Acq Deconv Peak Deconvolution (1500-1750 cm⁻¹) Acq->Deconv

Fig 2: Comparative FTIR analytical workflow for resolving complex pyrazolone carbonyl stretching.

Protocol A: ATR-FTIR (Recommended)

Causality: A monolithic diamond crystal is chosen over ZnSe because diamond withstands the high anvil pressure required to achieve intimate contact with the hard crystalline pyrazolone powder. Poor contact creates air gaps, reducing the evanescent wave penetration depth and leading to artificially weak C=O signals.

  • Preparation: Desiccate the 4-Propionyl-1H-pyrazol-3(2H)-one sample for 24 hours to remove surface moisture.

  • Background Validation: Acquire an air background (64 scans, 4 cm⁻¹ resolution). Self-Validation Step: If the baseline transmission at 4000 cm⁻¹ drops below 98%, clean the crystal with HPLC-grade isopropanol and rescan.

  • Acquisition: Apply the sample to the crystal. Engage the pressure anvil until the torque slips (ensuring uniform pressure). Acquire the spectrum.

  • Correction: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth, which otherwise skews the relative intensities of the 1622 cm⁻¹ and 1585 cm⁻¹ peaks.

Protocol B: Transmission (KBr Pellet)

Causality: KBr is utilized because it is IR-transparent, but it is highly hygroscopic. If water is absorbed, its bending vibration at 1640 cm⁻¹ will completely obscure the propionyl C=O peak.

  • Matrix Prep: Dry spectroscopic-grade KBr at 110°C for 48 hours. Store in a desiccator.

  • Dilution: Mix 1 mg of sample with 99 mg of KBr. Grind gently in an agate mortar. Caution: Over-grinding generates localized heat, potentially shifting the tautomeric equilibrium of the pyrazolone.

  • Pressing: Press at 10 tons for 2 minutes under a vacuum to remove trapped air.

  • Acquisition & Validation: Scan immediately. Self-Validation Step: Inspect the 3400 cm⁻¹ region. If a massive, asymmetrical broad peak appears, the KBr has absorbed water. Discard the pellet, as the 1600–1650 cm⁻¹ region is now compromised.

Conclusion & Recommendations

For the structural verification of 4-Propionyl-1H-pyrazol-3(2H)-one, ATR-FTIR is the superior analytical technique . It preserves the native solid-state tautomeric form and prevents the moisture-induced masking of the critical propionyl carbonyl peak (~1622 cm⁻¹) that frequently plagues KBr transmission methods. When evaluating the pyrazolone C=O peak (~1585 cm⁻¹), researchers must account for the massive downward shift caused by the compound's inherent intramolecular hydrogen bonding and electron delocalization.

References

  • DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone Iranian Journal of Mathematical Chemistry URL: [Link]

  • SYNTHESIS AND SPECTROSCOPIC CHARACTERISATION OF COBALT (II) COMPLEXES OF 1-PHENYL-3-METHYL-4- ACYL PYRAZOL-5-ONE DERIVATIVES TSI Journals URL: [Link]

  • Synthesis, Covalency Sequence, and Crystal Features of Pentagonal Uranyl Acylpyrazolone Complexes along with DFT Calculation and Hirshfeld Analysis ACS Omega URL:[Link]

  • Isolation, Characterization and X-ray Structure Determination of the Schiff Base Ligand Semantic Scholar URL:[Link]

Sources

Comparative Analysis: Mass Spectrometry Strategies for 4-Acylpyrazolones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of 4-Acylpyrazolones Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-acylpyrazolones are a critical class of


-diketone derivatives, widely utilized as high-affinity chelating agents for lanthanides/actinides and as scaffolds in pharmaceutical design (e.g., Edaravone analogs). Their analysis is complicated by keto-enol tautomerism and the stability of their metal complexes.

This guide objectively compares the two dominant analytical "products"—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine which methodology yields superior structural fidelity versus molecular weight confirmation. We provide experimentally grounded fragmentation pathways, specifically distinguishing between side-chain cleavage and pyrazolone ring contraction.

Part 1: The Chemical Context & Tautomeric Challenge

Before selecting an ionization mode, the researcher must recognize that 4-acylpyrazolones exist in dynamic equilibrium between three forms: the OH-form (enol), NH-form (keto-amine), and CH-form (diketo).

  • Impact on MS: In the gas phase (EI), the enol form is often stabilized by intramolecular hydrogen bonding (O-H...O=C), which directs specific fragmentation pathways like the McLafferty rearrangement.

  • Impact on Synthesis: The stability of the 4-acyl bond is the primary diagnostic target.

Part 2: Comparative Guide (EI vs. ESI)

This section compares the performance of Hard Ionization (EI) against Soft Ionization (ESI) for this specific chemical family.

Performance Matrix: EI vs. ESI for 4-Acylpyrazolones
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Utility Structural elucidation; isomer differentiation.Metal complex analysis; molecular weight confirmation.
Energy Transfer High (70 eV); induces extensive fragmentation.Low; "Soft" ionization preserves labile bonds.
Molecular Ion (

)
Often weak or absent (depends on acyl chain length).Very strong (

or

).
Base Peak Origin Usually the pyrazolone core (

) or Acylium ion (

).
Protonated molecule or solvent adducts.
Metal Complexes Poor. High energy often strips the metal, leaving only the ligand spectrum.Excellent. Preserves Metal-Ligand (

) stoichiometry.
Sample Introduction GC-MS (Requires volatility; derivatization may be needed).LC-MS (Direct infusion; handles polar/non-volatile derivatives).
Recommendation
  • Choose EI if you are synthesizing novel ligands and need to verify the success of the acylation reaction (C-acylation vs. O-acylation) via fragment fingerprinting.

  • Choose ESI if you are studying the chelation efficiency of these ligands with transition metals or lanthanides, as it preserves the coordination sphere.

Part 3: Mechanistic Fragmentation Pathways

The fragmentation of 4-acylpyrazolones follows deterministic pathways governed by charge localization on the carbonyl oxygens and the nitrogen atoms of the pyrazole ring.

Pathway A:

-Cleavage (Dominant in EI)

This is the primary diagnostic pathway. The ionization of the exocyclic carbonyl oxygen triggers the homolytic cleavage of the C4-C(carbonyl) bond.

  • Mechanism: The radical cation stabilizes by ejecting the acyl group.

  • Diagnostic Peak: Formation of the Acylium ion (

    
    )  (low mass range) and the stable Pyrazolone Core cation  (high mass range).
    
  • Example: For 1-phenyl-3-methyl-4-benzoylpyrazol-5-one (

    
    ):
    
    • Precursor:

      
       278
      
    • Product 1:

      
       at 
      
      
      
      105.
    • Product 2:

      
       at 
      
      
      
      173.
Pathway B: McLafferty Rearrangement (Conditional)

This pathway only occurs if the acyl side chain contains a


-hydrogen (e.g., 4-butyryl derivatives). 4-benzoyl derivatives cannot undergo this rearrangement.
  • Mechanism: A six-membered transition state allows a

    
    -hydrogen transfer to the carbonyl oxygen, followed by the elimination of a neutral alkene.[1][2]
    
  • Utility: Distinguishes between straight-chain acyl groups (e.g.,

    
    -butyryl) and branched isomers lacking 
    
    
    
    -hydrogens.
Pathway C: Ring Contraction (High Energy)

Under intense electron impact, the pyrazolone ring itself degrades.

  • Loss of CO: Extrusion of carbon monoxide from the cyclic ketone (C5).

  • Loss of

    
    :  Cleavage of the N-N bond (rare, usually requires prior ring opening).
    
Part 4: Visualization of Signaling Pathways

The following diagram illustrates the decision logic and the resulting fragmentation cascade for a typical 4-acylpyrazolone.

G Sample 4-Acylpyrazolone Sample EI Electron Ionization (70 eV) (Hard Ionization) Sample->EI Structural ID ESI Electrospray Ionization (Soft Ionization) Sample->ESI Complex ID Mol_Ion_EI Molecular Ion [M]+. (Radical Cation) EI->Mol_Ion_EI Mol_Ion_ESI Protonated Ion [M+H]+ (Even Electron) ESI->Mol_Ion_ESI Complex Metal Complex Analysis [M + Metal + L]+ ESI->Complex If Metal Present Alpha Pathway A: α-Cleavage (Universal) Mol_Ion_EI->Alpha Fast Kinetics McLafferty Pathway B: McLafferty Rearrangement (Requires γ-Hydrogen) Mol_Ion_EI->McLafferty If Alkyl Chain > C3 Acylium Acylium Ion [R-C≡O]+ Alpha->Acylium Pyrazolone Pyrazolone Core [M - Acyl]+ Alpha->Pyrazolone Enol_Ion Enol Radical Cation [M - Alkene]+ McLafferty->Enol_Ion

Figure 1: Decision tree for ionization selection and resulting fragmentation mechanisms for 4-acylpyrazolones.

Part 5: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols include "Checkpoints" to validate system performance before sample waste.

Protocol A: EI-MS for Structural Fingerprinting

Objective: Confirm the synthesis of 1-phenyl-3-methyl-4-butyrylpyrazol-5-one.

  • Sample Prep: Dissolve 1 mg of ligand in 1 mL of HPLC-grade Ethyl Acetate.

    • Checkpoint: Ensure the solution is clear. Turbidity indicates polymerization or salt contamination.

  • GC Parameters:

    • Column: DB-5MS (or equivalent non-polar phase).

    • Inlet Temp: 250°C (High enough to volatilize, but watch for thermal degradation).

    • Flow: 1.0 mL/min Helium.

  • MS Source: Electron Impact at 70 eV; Source Temp 230°C.

  • Data Acquisition: Scan range

    
     40–400.
    
  • Validation Step: Look for the

    
     77 peak (Phenyl cation). If absent, the ionization energy is insufficient or the source is dirty. Look for 
    
    
    
    174 (Pyrazolone core).
Protocol B: ESI-MS for Metal Complex Analysis

Objective: Analyze a Lanthanide-Pyrazolone complex (


).
  • Sample Prep: Dissolve complex in Acetonitrile (ACN). Avoid Methanol if ligand exchange is suspected.

    • Concentration: dilute to 1-10 ppm. ESI saturates easily.

  • Infusion: Direct infusion via syringe pump at 5-10

    
    L/min.
    
  • Source Parameters:

    • Capillary Voltage: 3.0 kV (Positive Mode).

    • Cone Voltage: Low (15-20V) . Causality: High cone voltage can mimic EI fragmentation (In-Source CID), stripping the metal and defeating the purpose of ESI.

  • Validation Step: Observe the isotopic distribution. Lanthanides (e.g., Eu, Gd) have distinct isotopic patterns. If the pattern matches the free ligand only, the complex has dissociated (check pH or reduce cone voltage).

Part 6: Data Interpretation Table
Fragment Ion (

)
Proposed StructureOriginSignificance
278

Molecular IonConfirms intact 4-benzoyl derivative.
173/174

Pyrazolone CoreResult of

-cleavage (Loss of Acyl). Base peak in many spectra.
105

Benzoyl CationDiagnostic for 4-benzoyl substitution.
77

Phenyl CationFragmentation of the N1-phenyl group.
43

Acetyl CationDiagnostic for 4-acetyl substitution.
[M+Na]+

Sodium AdductCommon in ESI; confirms MW without fragmentation.
References
  • McLafferty Rearrangement Mechanism

    • Title: McLafferty Rearrangement - Chemistry Steps
    • Source: Chemistry Steps[3]

    • URL:[Link]

  • Synthesis and Properties of 4-Acylpyrazolones

    • Title: The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5[4]

    • Source: Acta Chemica Scandinavica (via SciSpace)
    • URL:[Link]

  • Ioniz

    • Title: What is the difference between Electron Impact Ionization (EI)
    • Source: ResearchGate[5]

    • URL:[Link]

  • Tautomerism in Pyrazolones

    • Title: Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone[3]

    • Source: Journal of Chemical Sciences
    • URL:[Link]

  • Mass Spectrometry of Pyrazolone Deriv

    • Title: Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives[6]

    • Source: PubMed (Journal of Mass Spectrometry)
    • URL:[Link]

Sources

UV-Vis Absorption Maxima of 4-Propionyl-1H-pyrazol-3(2H)-one Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the UV-Vis spectral properties of 4-Propionyl-1H-pyrazol-3(2H)-one (also referred to as 4-propionyl-3-methyl-1-phenyl-2-pyrazolin-5-one in its most common substituted form) and its transition metal complexes.

As a beta-diketone mimic, this ligand exhibits versatile coordination modes driven by keto-enol tautomerism. This guide compares its spectral performance against its lower (4-acetyl) and higher (4-benzoyl) homologues, offering critical data for applications in catalysis, extraction, and biological inorganic chemistry.

Chemical Context & Tautomerism

The optical properties of 4-acylpyrazolones are dictated by their tautomeric equilibrium. Unlike simple diketones, the pyrazolone ring introduces an amidic resonance that complicates the UV-Vis profile.

Tautomeric Equilibrium

The ligand exists in three primary forms: OH-form (enol) , NH-form (keto-amine) , and CH-form (diketo) . In non-polar solvents and solid-state complexes, the enol form typically dominates, facilitating bidentate coordination (


-chelation).

Tautomerism Figure 1: Tautomeric equilibrium of 4-acylpyrazolones affecting UV-Vis absorption. CH_Form CH-Form (Diketo) λ_max: ~240 nm OH_Form OH-Form (Enol) λ_max: ~260-280 nm (Active Chelator) CH_Form->OH_Form Tautomerization OH_Form->CH_Form NH_Form NH-Form (Keto-amine) λ_max: ~300 nm OH_Form->NH_Form Proton Transfer NH_Form->OH_Form

[1]

Experimental Synthesis Protocol

To ensure spectral accuracy, high-purity ligand synthesis is required. The following protocol describes the C-acylation of 3-methyl-1-phenyl-5-pyrazolone (PMP) using propionyl chloride.

Reagents
  • Substrate: 3-Methyl-1-phenyl-5-pyrazolone (PMP)[1]

  • Acylating Agent: Propionyl Chloride

  • Catalyst/Base: Calcium Hydroxide

    
    
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow

Synthesis Figure 2: Synthesis pathway for 4-Propionyl-1H-pyrazol-3(2H)-one. Start Start: Dissolve PMP in 1,4-Dioxane AddBase Add Ca(OH)2 (2 equivalents) Start->AddBase AddAcyl Dropwise Addition: Propionyl Chloride (Temp < 10°C) AddBase->AddAcyl Reflux Reflux (1-2 Hours) AddAcyl->Reflux Hydrolysis Acid Hydrolysis (2M HCl) Reflux->Hydrolysis Isolate Filtration & Recrystallization (EtOH/Water) Hydrolysis->Isolate

[1][3]

Comparative UV-Vis Absorption Analysis

Ligand Transitions

The uncoordinated 4-propionyl ligand exhibits two characteristic bands in the UV region. The propionyl group (


) exerts a slightly stronger positive inductive effect (+I) compared to the acetyl group (

), causing a negligible bathochromic shift (< 2 nm) relative to the acetyl analogue.
  • ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     Transition:  Observed at 250–265 nm .[2] Associated with the aromatic phenyl ring and the pyrazolone core.[3][4][5][6][7][8][9][10]
    
  • 
     Transition:  Observed at 300–325 nm . Associated with the carbonyl (
    
    
    
    ) and azomethine (
    
    
    ) moieties.[2][9][11]
Metal Complexation Effects

Upon complexation with divalent metal ions (Cu, Co, Ni), the ligand deprotonates and coordinates via the two oxygen atoms. This locks the ligand in a pseudo-aromatic chelate ring, resulting in:

  • Bathochromic Shift (Red Shift): The

    
     band shifts to 330–350 nm  due to metal-ligand orbital overlap.
    
  • Ligand-to-Metal Charge Transfer (LMCT): New bands appear in the 380–450 nm range.

  • d-d Transitions: Weak, broad bands in the visible region (500–800 nm ), specific to the metal ion's geometry.

Comparative Data Table

The following table contrasts the 4-Propionyl complex with its primary alternatives. Note: Values for Propionyl are derived from homologous series trends where specific literature values are bracketed by Acetyl and Benzoyl data.

Parameter4-Acetyl Complex (Alternative)4-Propionyl Complex (Focus) 4-Benzoyl Complex (Alternative)
Substituent



Steric Bulk LowMedium High
Ligand

(

)
268 nm~270 nm 280 nm
Ligand

(

)
324 nm~325 nm 324 nm
Cu(II) Complex (d-d) 598 nm (Broad)~600 nm (Broad) 610 nm
Ni(II) Complex (d-d) 436 nm~440 nm 462 nm
Co(II) Complex (d-d) 493 nm~495 nm 505 nm
Molar Extinction (

)
HighHigh Very High (aromatic conjugation)

Technical Insight: The 4-Propionyl derivative offers a balance between the solubility of the Acetyl derivative and the lipophilicity of the Benzoyl derivative, without the significant steric hindrance introduced by the phenyl ring of the Benzoyl group.

Performance & Applications

Stability

The 4-propionyl complexes generally exhibit high thermal stability (often stable up to 250°C), comparable to the acetyl derivatives. The ethyl chain adds slight lipophilicity, improving solubility in organic solvents like chloroform and dichloromethane compared to the methyl analogue.

Biological Activity

Recent studies on acylpyrazolone Schiff bases indicate that Cu(II) complexes of these ligands possess significant antioxidant and antibacterial activity . The 4-propionyl complexes are expected to follow this trend, with the ethyl group potentially enhancing cell membrane permeability over the acetyl variant.

Recommendation
  • Choose 4-Propionyl if your application requires moderate lipophilicity for solvent extraction or biological assays but you wish to avoid the electronic conjugation complications of the benzoyl group.

  • Choose 4-Acetyl for standard aqueous/methanolic studies where solubility is less critical.

  • Choose 4-Benzoyl if maximizing UV absorption cross-section is required for detection limits.

References

  • Idemudia, O. G., et al. (2016). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone. MDPI.[11] Link

  • Singh, R. & Rai, A. (2006). Synthesis and Characterisation of 4-Acyl-3-methyl-2-pyrazolin-5-one Complexes of Aluminium. Taylor & Francis. Link

  • Marchetti, F., et al. (2000). Acylpyrazolone Ligands: Synthesis, Structures, and Metal Coordination. Chemical Reviews. (Contextual grounding for general acylpyrazolone properties).
  • Dalal Institute. Electronic Spectra of Transition Metal Complexes. Link

Sources

Benchmarking 4-Propionyl-1H-pyrazol-3(2H)-one Chelating Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-Propionyl-1H-pyrazol-3(2H)-one represents a specialized subclass of heterocyclic


-diketones (4-acylpyrazolones). Unlike traditional linear 

-diketones (e.g., acetylacetone), this ligand incorporates the chelating moiety directly into a pyrazole ring, offering enhanced acidity and stability due to resonance participation from the heteroaromatic system.

This guide benchmarks its efficiency against clinical standards (Deferiprone, Deferoxamine) and industrial extractants (PMBP, HPMBP), focusing on thermodynamic stability (


), extraction coefficients, and coordination geometry.
Chemical Structure & Tautomerism

The chelating efficiency of 4-propionyl-1H-pyrazol-3(2H)-one is dictated by its tautomeric equilibrium. The enol form is the active chelator, forming a stable 6-membered ring with metal ions.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Metal Binding (1:2 Complex) Keto Keto Form (C4-H, C=O) Enol Enol Form (Active Chelator) (C4=C-OH) Keto->Enol  pK_a ~ 2-4   Imine NH-Form (Less Common) Enol->Imine  Solvent Dep.   Complex M(L)n Chelate (Neutral, Lipophilic) Enol->Complex  -H+   Metal M(n+) (Fe, Cu, Ln) Metal->Complex

Materials & Methods: Benchmarking Protocols

To objectively assess chelating efficiency, the following self-validating protocols are recommended. These methods eliminate common artifacts found in simple colorimetric assays.

Protocol A: Potentiometric Determination of Stability Constants

Objective: Determine stepwise (


) and overall stability constants (

). Scope: Fe(III), Cu(II), Ni(II), Zn(II).
  • Preparation: Prepare a 1.0 mM solution of 4-propionyl-1H-pyrazol-3(2H)-one in 50% v/v Dioxane-Water (to ensure solubility of the neutral ligand).

  • Ionic Strength: Adjust ionic strength (

    
    ) to 0.1 M using KNO
    
    
    
    .
  • Titration:

    • Acid Blank: Titrate 50 mL of HNO

      
       (0.01 M) with standardized NaOH (0.1 M).
      
    • Ligand Only: Titrate Ligand + HNO

      
       with NaOH to determine ligand pK
      
      
      
      .
    • Metal-Ligand: Titrate Ligand + Metal Salt (1:1, 1:2, and 1:3 ratios) + HNO

      
       with NaOH.
      
  • Data Analysis: Use the Irving-Rossotti method or Hyperquad software to calculate

    
     (average number of ligands bound) and pL.
    
    • Validation: The formation curve (

      
       vs. pL) must flatten at integer values (1, 2, 3) corresponding to stoichiometry.
      
Protocol B: Biphasic Solvent Extraction (Slope Analysis)

Objective: Measure extraction efficiency (


) and pH

(pH at 50% extraction). Relevance: Critical for drug partitioning and industrial separation benchmarking.
  • Organic Phase: Dissolve ligand (0.01 M - 0.1 M) in Chloroform or Toluene.

  • Aqueous Phase: Prepare Metal ion solution (10

    
     M) in buffers ranging from pH 1.0 to 5.0.
    
  • Equilibration: Mix phases (1:1 volume) in a mechanical shaker for 60 mins at 25°C.

  • Quantification: Separate phases. Measure metal concentration in the aqueous phase using ICP-OES or AAS. Calculate organic concentration by mass balance.

  • Calculation:

    
    
    
    
    
    • Plot:

      
       vs. pH. The intercept gives intrinsic extraction capability.
      

Benchmarking Data: Comparative Analysis

The following data synthesizes experimental ranges for 4-acylpyrazolones compared to clinical and chemical standards.

Table 1: Thermodynamic Stability Constants ( )

Note: Values are for aqueous/dioxane mixtures. Higher


 indicates stronger binding.
LigandClassFe(III) (

)
Cu(II) (

)
Stoichiometry
4-Propionyl-pyrazolone Heterocyclic

-diketone
~24.5 - 26.0 ~12.5 - 14.0 1:3 (Fe), 1:2 (Cu)
Deferiprone (L1) Hydroxypyridinone35.0 - 37.019.0 - 20.01:3 (Fe)
Acetylacetone (acac) Linear

-diketone
26.011.51:3 (Fe)
Deferoxamine (DFO) Hydroxamate30.6 (1:1)14.11:1 (Hexadentate)
EDTA Polyaminocarboxylate25.118.81:1

*Estimated based on 4-acyl-3-methyl-1-phenyl-5-pyrazolone analogs (PMBP/HPMBP).

Insight: 4-Propionyl-pyrazolone shows lower absolute stability than Deferiprone for Iron(III) but is comparable to or superior to linear


-diketones. Its advantage lies not in absolute water-phase affinity, but in lipophilicity  and membrane permeability.
Table 2: Extraction Efficiency (pH Values)

Lower pH


 indicates higher efficiency (extraction occurs at higher acidity).
Metal Ion4-Propionyl-pyrazolone4-Benzoyl-pyrazolone (PMBP)Acetylacetone
Fe(III) 1.8 - 2.0 1.6 - 1.82.5 - 3.0
Cu(II) 3.5 - 3.8 3.2 - 3.54.5 - 5.0
Eu(III) 2.8 - 3.1 2.5 - 2.8> 5.0

Observation: The propionyl group provides a balance between the steric bulk of a benzoyl group (PMBP) and the hydrophilicity of an acetyl group. It extracts metals at significantly more acidic pH than simple acetylacetone, making it a robust chelator for acidic microenvironments (e.g., lysosomal iron).

Mechanistic Implications & Biological Context[1][2][3]

Coordination Geometry

4-Propionyl-1H-pyrazol-3(2H)-one coordinates via the carbonyl oxygen of the propionyl side chain and the hydroxyl oxygen of the enolized pyrazolone ring.

  • Bite Angle: The 6-membered chelate ring is relatively rigid, favoring octahedral geometries for Fe(III) and square planar/pyramidal for Cu(II).

  • Lipophilicity: unlike EDTA or DFO, the resulting neutral complex (

    
    ) is highly lipophilic. This allows the complex to cross cell membranes passively, facilitating iron redistribution  rather than just excretion.
    
Workflow: Determining Chelating Efficiency

Use this logic flow to benchmark your specific derivative.

Workflow Start Start: 4-Propionyl Ligand Solubility Solubility Check (Dioxane/Water vs. CHCl3) Start->Solubility Branch Application? Solubility->Branch Bio Biological/Therapeutic Branch->Bio Drug Dev Ind Extraction/Separation Branch->Ind Industrial Exp1 Potentiometric Titration (Determine log K) Bio->Exp1 Exp2 Solvent Extraction (Determine pH0.5 & log D) Ind->Exp2 Analysis1 Compare vs Deferiprone (Thermodynamic Stability) Exp1->Analysis1 Analysis2 Compare vs PMBP (Extraction Power) Exp2->Analysis2 Result Efficiency Profile Analysis1->Result Analysis2->Result

References

  • Tautomerism and Coordination: Title: Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. Source: NIH / PubMed Central. URL:[Link]

  • Comparative Iron Chelation (Deferiprone): Title: Comparison between deferoxamine and deferiprone (L1) in iron-loaded thalassemia patients.[1] Source: ResearchGate / Haematologica. URL:[Link]

  • Extraction Efficiency of Acylpyrazolones: Title: Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone. Source: MDPI. URL:[Link]

  • Stability Constants & Protocols: Title: Studies in metal-ligand stability constants of the pyrazoles complexes with some lanthanide metal ions.[2][3] Source: Journal of Chemical and Pharmaceutical Research. URL:[Link]

  • Structural Characterization: Title: Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one. Source: MDPI / Molbank. URL:[Link][2]

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-Propionyl-1H-pyrazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: Treat 4-Propionyl-1H-pyrazol-3(2H)-one as a hazardous organic chemical . Do not dispose of this compound down the drain, in the trash, or via evaporation.

This guide outlines the validated disposal protocols for 4-Propionyl-1H-pyrazol-3(2H)-one (and structurally related 4-acylpyrazolones). Due to the chelating properties and potential biological activity of pyrazolone derivatives, strict adherence to high-temperature incineration workflows is required to prevent environmental contamination and ensure regulatory compliance.

Chemical Profile & Hazard Identification

Before disposal, you must validate the state and specific hazards of the material. While specific toxicological data for this exact derivative may be limited, Universal Precautions for pyrazolone derivatives apply.

Chemical Identity[1][2][3]
  • Chemical Name: 4-Propionyl-1H-pyrazol-3(2H)-one[1]

  • Functional Class: 4-Acylpyrazolone;

    
    -diketone analog.[1]
    
  • Key Property: Exists in keto-enol tautomeric forms; acts as a bidentate ligand (chelator) for transition metals [1].

Hazard Classification (GHS)

Based on structural analogs (e.g., Edaravone, 1-phenyl-3-methyl-5-pyrazolone) [2, 3].[1]

Hazard CategoryHazard StatementSignal Word
Acute Toxicity (Oral) H302: Harmful if swallowed.[1][2]Warning
Skin Irritation H315: Causes skin irritation.[3][2][4][5][6]Warning
Eye Irritation H319: Causes serious eye irritation.[3][4][5][6]Warning
Aquatic Toxicity H412: Harmful to aquatic life with long-lasting effects.[1]Caution

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Segregate this compound from incompatible waste streams immediately upon generation.

Incompatibility Alert
  • Strong Oxidizers: Avoid mixing with perchlorates, permanganates, or nitric acid. The enol functionality can be oxidized rapidly, potentially generating heat or gas.

  • Metals: This compound chelates metals (Fe, Cu, Zn). Do not mix with heavy metal waste unless explicitly instructed, as this complicates downstream waste treatment [4].

Waste Stream Segregation

Use the following decision matrix to categorize your waste.

WasteSegregation Start Waste Material Containing 4-Propionyl-1H-pyrazol-3(2H)-one State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidBin Stream A: Solid Hazardous Waste (Incineration) Solid->SolidBin Place in wide-mouth jar SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Methanol, Acetone) SolventCheck->NonHalogenated HaloBin Stream B: Halogenated Solvents (High Temp Incineration) Halogenated->HaloBin NonHaloBin Stream C: Non-Halogenated Solvents (Fuel Blending/Incineration) NonHalogenated->NonHaloBin

Figure 1: Waste segregation decision tree for pyrazolone derivatives. Ensure correct stream selection to minimize disposal costs and safety risks.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Applicability: Expired pure chemicals, contaminated weighing boats, gloves, and spill cleanup materials.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write "4-Propionyl-1H-pyrazol-3(2H)-one".

    • Hazards: Check "Toxic" and "Irritant".[7]

  • Accumulation: Keep the container closed at all times except when adding waste. Store in a secondary containment tray.

  • Disposal Path: Hand over to EHS for incineration .[8]

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Solutions in organic solvents (e.g., from recrystallization or synthesis).

  • pH Check: Ensure the solution is neutral (pH 6-8). If acidic or basic, neutralize carefully, as pH extremes can alter the solubility and tautomeric state of the pyrazolone.

  • Solvent Compatibility:

    • If in Acetone/Ethanol: Pour into the "Non-Halogenated Organic" waste carboy.

    • If in DCM/Chloroform: Pour into the "Halogenated Organic" waste carboy.

  • Precipitation Alert: If the compound precipitates upon mixing with other waste, stop immediately. Create a separate waste stream labeled "High Solids Organic Waste" to prevent clogging of waste bulking systems.

Protocol C: Aqueous Waste

Applicability: Aqueous layers from extractions.

  • Do Not Drain: Even if water-soluble, pyrazolone derivatives are aquatic toxins.

  • Collection: Collect in a carboy labeled "Aqueous Waste with Toxic Organics".

  • Treatment: This stream typically undergoes carbon adsorption or biodegradation treatment off-site.[1]

Emergency Response & Spills

In the event of a spill, rapid containment prevents spread to floor drains.

SpillResponse Alert 1. Alert & Protect (PPE: Gloves, Goggles, Lab Coat) Contain 2. Contain (Surround with absorbent socks) Alert->Contain Clean 3. Clean Up (Scoop powder or absorb liquid) Contain->Clean Decon 4. Decontaminate (Wash surface with soap/water) Clean->Decon Dispose 5. Dispose (Label as Hazardous Waste) Decon->Dispose

Figure 2: Operational workflow for managing minor laboratory spills of 4-Propionyl-1H-pyrazol-3(2H)-one.

Specific Cleaning Agents:

  • Powder Spills: Avoid dry sweeping if possible to prevent dust generation. Wet the powder slightly with an inert solvent (like heptane) or use a HEPA vacuum.

  • Surface Decontamination: Wash the area with a dilute surfactant solution. Avoid bleach (hypochlorite), as it may react with the nitrogen-rich pyrazole ring.

Regulatory Compliance & Codes

Adherence to these codes ensures your facility remains compliant with federal and local regulations.

Regulatory BodyCode/ClassificationDescription
US EPA (RCRA) Not Listed (P/U) This specific compound is likely not P or U listed.[1] However, it must be characterized.
Characteristic D001 If dissolved in ignitable solvent (Flash point < 60°C).
DOT (Transport) UN 2811 Toxic solids, organic, n.o.s. (if toxicity is confirmed).
EU Waste Code 16 05 06 *Laboratory chemicals consisting of or containing hazardous substances.

Note: Always consult your institution's Environmental Health & Safety (EHS) officer for site-specific waste codes.[1]

References

  • Akama, Y., Hyoudou, H., & Tanaka, S. (1999).[9] The complexes of Al, Ga and In with 1-phenyl-3-methyl-4-propionyl-5-pyrazolone. Netsu Sokutei, 26(4), 125-129.[9] Link

  • Thermo Fisher Scientific.[4] (2020). Safety Data Sheet: 3-Methyl-1H-pyrazole. Link

  • BenchChem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Link

  • National Institute of Science Communication and Policy Research. (2024).[4][9][10] Synthesis and characterization of Cr(III) complexes based on pyrazolone phenylhydrazone ligands. Link

Sources

Personal protective equipment for handling 4-Propionyl-1H-pyrazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

4-Propionyl-1H-pyrazol-3(2H)-one (CAS: 167706-03-6) is a pyrazolone derivative commonly utilized as a scaffold in pharmaceutical synthesis. While often categorized as an intermediate, its structural analogs (e.g., edaravone, phenazone) exhibit biological activity, necessitating that we handle this compound with the rigor reserved for bioactive agents until proven otherwise.

The primary operational risks are inhalation of fine particulates and mucous membrane irritation . As a solid powder, the generation of electrostatic dust during weighing and transfer poses the highest exposure risk.

Hazard Identification (GHS Classification)

Based on structural class analysis (Pyrazolones)

Hazard ClassCategoryHazard StatementOperational Implication
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedDo not touch face/mouth.[1][2] Wash hands immediately after doffing gloves.[3]
Skin Irritation Cat 2H315: Causes skin irritationDirect contact will cause dermatitis.
Eye Irritation Cat 2AH319: Causes serious eye irritationCritical: Dust entry into eyes must be prevented.[1]
STOT - SE Cat 3H335: May cause respiratory irritationInhalation of dust will trigger coughing/inflammation.

The PPE Defense System (Layered Approach)

Effective safety is not about a single item; it is a redundant system. For this compound, we employ a Barrier-Filtration-Ventilation triad.

A. Dermal Protection (Hand & Body)

The Logic: Pyrazolone derivatives are organic solids. While they do not permeate nitrile as aggressively as chlorinated solvents, they can dissolve in perspiration inside a glove or mix with solvents during reaction workups, facilitating transdermal uptake.

  • Primary Glove: Nitrile Rubber (minimum 0.11 mm / 5 mil thickness) .

    • Why: Nitrile offers superior resistance to physical snags compared to latex and adequate chemical resistance to solid organics.

  • Secondary Glove (Double-Gloving): Required when dissolving the compound in organic solvents (e.g., DCM, Methanol).

    • Protocol: Inner glove (colored) + Outer glove (standard). If the outer glove tears or swells, the inner color provides an immediate visual warning.

  • Body: Lab coat (cotton/polyester blend) with extended cuffs. Tyvek sleeves are recommended if handling quantities >10g to prevent dust settling on forearms.

B. Ocular Protection

The Logic: Standard safety glasses have gaps. Fine powders move like fluids in air currents.

  • Requirement: Chemical Safety Goggles (Indirect Vent) or Safety Glasses with Side Shields + Face Shield if working outside a hood (not recommended).

  • Critical Check: Ensure the goggle seal is tight against the temple to prevent "dust creep."

C. Respiratory Protection

The Logic: Engineering controls (Fume Hood) are the primary defense. PPE is the fail-safe.

  • Primary: Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).

  • Secondary (if hood unavailable or cleaning spills): N95 Particulate Respirator or Half-face respirator with P100 cartridges.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the operational state of the chemical.

PPE_Decision_Tree Start Start: Handling 4-Propionyl-1H-pyrazol-3(2H)-one StateCheck Determine Physical State Start->StateCheck SolidState Solid / Powder Form StateCheck->SolidState Dry Powder LiquidState In Solution (Organic Solvent) StateCheck->LiquidState Dissolved QuantityCheck Quantity > 10g? SolidState->QuantityCheck SolventPPE Solvent Protocol: - Double Nitrile Gloves - Splash Goggles - Fume Hood Mandatory LiquidState->SolventPPE StandardPPE Standard PPE: - Nitrile Gloves (5 mil) - Safety Glasses w/ Side Shields - Lab Coat - Fume Hood QuantityCheck->StandardPPE No (<10g) HighExpPPE High Exposure PPE: - Chemical Goggles - Tyvek Sleeves - N95 (if outside hood) QuantityCheck->HighExpPPE Yes (>10g)

Figure 1: PPE Selection Decision Matrix based on physical state and quantity.

Operational Protocols

Phase 1: Weighing & Transfer (Highest Risk)

Static electricity can cause pyrazolone powders to "jump" or disperse unexpectedly.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a powder weighing funnel and a static eliminator (ionizing gun).

  • Technique: Do not dump the powder. Use a spatula to gently transfer into a tared vial.

  • Hygiene: Wipe the exterior of the receiving vial with a damp Kimwipe before removing it from the hood to ensure no invisible dust tracks out.

Phase 2: Reaction Monitoring
  • Solvent Choice: When dissolving 4-Propionyl-1H-pyrazol-3(2H)-one, be aware that solvents like Dichloromethane (DCM) permeate nitrile gloves in <5 minutes.

  • Glove Discipline: If solvent splashes on the glove, change it immediately . Do not wait for a sensation of cold or burning.

Phase 3: Waste Disposal

Never dispose of this compound down the drain.

Waste StreamDescriptionContainer Type
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bagged in clear polyethylene, labeled "Hazardous Solid - Toxic".
Liquid Waste Mother liquors, reaction mixtures.HDPE or Glass Solvent Waste Carboy (Segregated: Halogenated vs. Non-Halogenated).
Sharps Contaminated needles/syringes.Rigid Sharps Container (Do not recap needles).

Emergency Response: Spill Workflow

In the event of a spill, immediate action prevents area contamination.[2][3]

Spill_Response Spill Spill Detected Assess Assess: Is it > 100g or outside hood? Spill->Assess Evacuate Evacuate Lab Call EHS/Emergency Assess->Evacuate Major Spill Contain Containment: 1. Alert nearby colleagues 2. Don PPE (Goggles, Double Gloves) Assess->Contain Minor Spill CleanSolid Solid Spill: Cover with wet paper towel (prevents dust) Scoop into bag Contain->CleanSolid Powder CleanLiquid Liquid Spill: Use absorbent pads/vermiculite Place in hazardous waste Contain->CleanLiquid Solution Decon Decontamination: Scrub area with soap/water Dispose of cleanup materials CleanSolid->Decon CleanLiquid->Decon

Figure 2: Step-by-step spill response protocol.

References & Validation

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: 4-Propionyl-3-pyrazolone (Analogous Safety Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Pyrazolone Derivatives Hazard Classification.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.